Thiencarbazone-methyl
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O7S2/c1-6-8(7(5-24-6)9(17)22-3)25(20,21)14-10(18)16-12(19)15(2)11(13-16)23-4/h5H,1-4H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKZXGDFSCCXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)OC)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058275 | |
| Record name | Thiencarbazone-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317815-83-1 | |
| Record name | Thiencarbazone-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317815-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiencarbazone-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317815831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiencarbazone-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thiencarbazone-methyl (ISO); methyl 4-[(4,5-dihydro-3-methoxy-4- methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl]-5- methylthiophene-3- carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIENCARBAZONE-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MX00PIM4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Thiencarbazone-Methyl's Mechanism of Action on Acetolactate Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiencarbazone-methyl is a potent herbicide belonging to the sulfonylamino-carbonyl-triazolinone (SCT) chemical class. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids. This technical guide provides an in-depth analysis of the molecular mechanism of this compound's action on ALS, including its binding kinetics, the affected biochemical pathways, and the structural basis of its inhibitory activity. Detailed experimental protocols for key assays and quantitative data on enzyme inhibition are presented to facilitate further research and development in this area.
Introduction
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids (BCAAs) valine, leucine, and isoleucine in plants, fungi, and bacteria.[1][2] This pathway is absent in animals, making ALS an ideal target for the development of selective herbicides with low mammalian toxicity.[3][4] this compound is a highly effective herbicide that targets ALS, leading to the cessation of BCAA synthesis, subsequent growth inhibition, and ultimately, plant death.[3][5] Understanding the precise mechanism of its action is crucial for developing new herbicidal compounds and managing the evolution of herbicide resistance in weed populations.
The Branched-Chain Amino Acid Biosynthesis Pathway and the Role of Acetolactate Synthase
The biosynthesis of valine, leucine, and isoleucine originates from pyruvate (B1213749) and α-ketobutyrate. ALS catalyzes the condensation of two molecules of pyruvate to form α-acetolactate, the precursor for valine and leucine, and the condensation of one molecule of pyruvate with one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate, the precursor for isoleucine.[1][6] This enzymatic step is the primary target of this compound.
Molecular Mechanism of this compound Action
This compound acts as a potent and specific inhibitor of the ALS enzyme.[5] It binds to a site on the enzyme that is distinct from the active site, suggesting a non-competitive or uncompetitive mode of inhibition.[4] This binding event allosterically alters the enzyme's conformation, preventing the binding of its natural substrates, pyruvate and α-ketobutyrate.[1]
Crystal structure analysis of Arabidopsis thaliana ALS in complex with this compound has revealed that the herbicide binds within a channel leading to the active site.[1] The triazolinone ring of this compound is inserted deepest into this channel. This binding also induces a modification of the essential cofactor, thiamine (B1217682) diphosphate (B83284) (ThDP), to thiamine 2-thiazolone diphosphate, further contributing to the inhibition of the enzyme.[1]
Quantitative Inhibition Data
| Parameter | Description | Typical Value Range for Potent ALS Inhibitors |
| IC50 | The concentration of inhibitor required to reduce the enzymatic activity by 50%. | Low nM to µM range[4] |
| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | Low nM to µM range |
Experimental Protocols
Acetolactate Synthase (ALS) Extraction and Purification
A detailed protocol for the extraction and partial purification of ALS from plant tissues is outlined below.
Protocol:
-
Homogenization: Harvest young, actively growing plant tissue and homogenize in a cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM EDTA, 10% (v/v) glycerol, 1 mM PMSF, and 10 mM β-mercaptoethanol).
-
Centrifugation: Centrifuge the homogenate at approximately 20,000 x g for 20 minutes at 4°C to remove cell debris.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 30-50%. Stir for 30 minutes at 4°C.
-
Pellet Collection: Centrifuge the solution at 20,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of assay buffer.
-
Dialysis: Dialyze the resuspended pellet against the assay buffer overnight at 4°C to remove excess ammonium sulfate. The resulting solution contains partially purified ALS for use in activity assays.
ALS Activity Assay
The activity of ALS is typically measured by quantifying the amount of acetolactate produced. A common method involves the acid-catalyzed decarboxylation of acetolactate to acetoin, which can then be detected colorimetrically.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate, pH 7.0), 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.
-
Enzyme Addition: Add the partially purified ALS enzyme solution to the reaction mixture to initiate the reaction. For inhibition studies, pre-incubate the enzyme with various concentrations of this compound before adding the substrate.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Decarboxylation: Stop the reaction by adding sulfuric acid (e.g., to a final concentration of 1% v/v). Incubate at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.
-
Color Development: Add a solution of α-naphthol and creatine and incubate at room temperature for 15 minutes to allow for color development.
-
Absorbance Measurement: Measure the absorbance of the solution at 530 nm. The amount of acetoin, and thus the ALS activity, can be determined by comparison to a standard curve.
Consequences of ALS Inhibition
The inhibition of ALS by this compound has several downstream consequences that contribute to its herbicidal effect:
-
Depletion of Branched-Chain Amino Acids: The primary effect is the rapid depletion of the intracellular pools of valine, leucine, and isoleucine.[7][8]
-
Inhibition of Protein Synthesis: As essential components of proteins, the lack of BCAAs halts protein synthesis, leading to a cessation of cell division and growth.[8]
-
Accumulation of Toxic Intermediates: The blockage of the BCAA pathway can lead to the accumulation of α-ketobutyrate, which can be toxic at high concentrations.[8]
-
Disruption of Overall Plant Metabolism: The lack of BCAAs and the accumulation of toxic intermediates have widespread effects on plant metabolism, eventually leading to senescence and death.[7]
Conclusion
This compound is a highly effective herbicide that functions through the potent and specific inhibition of acetolactate synthase. Its mechanism of action involves binding to a regulatory site on the enzyme, leading to conformational changes and the modification of the ThDP cofactor, which ultimately blocks the biosynthesis of essential branched-chain amino acids. The detailed understanding of this mechanism, supported by the experimental protocols provided, is essential for the continued development of novel herbicides and for implementing strategies to mitigate the evolution of herbicide resistance.
References
- 1. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 4. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. This compound | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 8. researchgate.net [researchgate.net]
Thiencarbazone-methyl: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiencarbazone-methyl is a selective herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1][2] It is utilized for the pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds, primarily in corn and wheat cultivation.[3][4] Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, and metabolism of this compound.
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by a thiophene (B33073) ring linked to a triazolinone heterocycle through a sulfonylurea bridge.
Figure 1: Chemical structure of this compound.Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | methyl 4-[[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl]sulfamoyl]-5-methylthiophene-3-carboxylate | [5] |
| CAS Number | 317815-83-1 | [6] |
| Molecular Formula | C₁₂H₁₄N₄O₇S₂ | [1][6] |
| Molecular Weight | 390.39 g/mol | [1][6] |
| SMILES String | COC(=O)c1csc(C)c1S(=O)(=O)NC(=O)N2N=C(OC)N(C)C2=O | |
| InChI Key | XSKZXGDFSCCXQX-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its environmental fate, bioavailability, and formulation development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Conditions | Reference(s) |
| Melting Point | 205 - 206 °C | [7][8] | |
| Boiling Point | Decomposes before boiling | [8] | |
| Water Solubility | 72 mg/L | Unbuffered, 20 °C | [7][9] |
| 172 mg/L | pH 4, 20 °C | [7][9] | |
| 436 mg/L | pH 7, 20 °C | [7][8][9] | |
| 417 mg/L | pH 9, 20 °C | [7][9] | |
| Solubility in Organic Solvents (g/L at 20 °C) | |||
| Ethanol | 0.23 | [7][9] | |
| n-Hexane | 0.00015 | [7] | |
| Toluene | 0.19 | [7] | |
| Dichloromethane | 100-120 | [7] | |
| Acetone | 9.54 | [7][9] | |
| Ethyl acetate | 2.19 | [7][9] | |
| Dimethyl sulfoxide | 29.15 | [7][9] | |
| Vapor Pressure | 8.8 x 10⁻¹⁴ Pa | 20 °C (extrapolated) | [7] |
| pKa (Dissociation Constant) | 3.0 | 20 °C | [7][9] |
| Octanol-Water Partition Coefficient (log Kow) | -0.13 | pH 4, 24 °C | [7] |
| -1.98 | pH 7, 24 °C | [7][8] | |
| -2.14 | pH 9, 23 °C | [7] |
Herbicidal Mode of Action
This compound is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][7][8][10] This enzyme catalyzes the first common step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[8][9] By blocking ALS, this compound depletes the plant of these vital amino acids, leading to a cessation of cell division and growth, ultimately resulting in plant death.[8] This mode of action is characteristic of sulfonylurea herbicides.[9]
Figure 2: Inhibition of the branched-chain amino acid synthesis pathway by this compound.
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Enzyme Inhibition Assay
This protocol provides a general methodology for determining the inhibitory effect of a compound on ALS enzyme activity.
1. Enzyme Extraction: a. Homogenize fresh, young plant tissue in an ice-cold extraction buffer. b. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C. c. The resulting supernatant contains the crude ALS enzyme extract and should be kept on ice.
2. Assay Procedure: a. Prepare a reaction mixture containing the enzyme extract, reaction buffer, and necessary cofactors. b. Add various concentrations of this compound (or other test inhibitors) to the reaction mixture. A control with no inhibitor should be included. c. Initiate the enzymatic reaction by adding the substrate (e.g., pyruvate). d. Incubate the mixture at a specific temperature for a set period. e. Stop the reaction by adding sulfuric acid. f. The product of the ALS reaction, acetolactate, is converted to acetoin (B143602) by acid decarboxylation. g. Quantify the amount of acetoin produced, typically through a colorimetric reaction with creatine (B1669601) and α-naphthol, measured using a microplate reader.
3. Data Analysis: a. Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the herbicide concentration. c. Determine the IC₅₀ value, which is the concentration of the herbicide that causes 50% inhibition of ALS activity.
Figure 3: A representative experimental workflow for an in vitro ALS inhibition assay.
Metabolism of this compound
The metabolism of this compound in plants and soil is a key factor in its selectivity and environmental persistence. In tolerant plants like corn, this compound is rapidly metabolized, whereas in susceptible weed species, it is metabolized much more slowly or not at all.[5]
The primary metabolic pathways involve hydrolysis and subsequent modifications. One major route begins with the hydrolysis of the urea (B33335) bridge, releasing the thiophene-sulfonamide moiety. This is followed by hydrolysis of the methyl ester to form the corresponding carboxylic acid, which can then cyclize to form thienosaccharine.[8] An alternative pathway involves the hydrolysis of this compound to its 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (MMT) derivative.[8]
Identified metabolites of this compound include:
-
MMT (5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one)[3][8]
-
BYH 18636-carboxylic acid[3]
-
BYH 18636-sulfonamide[3]
The detoxification of sulfonylurea herbicides in plants often involves cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (GSTs).[2][7][9] While specific enzymes responsible for this compound metabolism have not been detailed in the reviewed literature, these enzyme families are likely involved in its degradation in tolerant species.
Figure 4: Known metabolic pathways of this compound.
Experimental Methodologies for Metabolism Studies
Detailed experimental protocols for the metabolism of this compound were not available in the public domain literature reviewed. However, general methodologies for studying herbicide metabolism in plants and soil typically involve the following:
-
Use of Radiolabeled Compounds: Studies on the absorption, translocation, and metabolism of herbicides frequently utilize radiolabeled molecules, such as ¹⁴C-Thiencarbazone-methyl. This allows for the tracing and quantification of the parent compound and its metabolites within the plant or soil matrix.
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a common technique for separating and quantifying the parent herbicide and its various metabolites.
-
Soil Degradation Studies: Laboratory and field studies are conducted to determine the rate and pathway of herbicide degradation in different soil types under various environmental conditions (e.g., temperature, moisture). This often involves incubating soil treated with the herbicide and analyzing for the disappearance of the parent compound and the appearance of metabolites over time.
Conclusion
This compound is a highly effective herbicide with a well-defined mode of action targeting the ALS enzyme. Its physicochemical properties, particularly its pH-dependent water solubility and low vapor pressure, influence its environmental behavior. The selectivity of this compound is largely attributed to the differential metabolic rates between crop plants and target weeds. While the primary metabolic pathways have been elucidated, further research into the specific enzymes involved and detailed experimental protocols would provide a more complete understanding of its fate in the environment. This technical guide provides a foundational understanding of the chemical and biological properties of this compound for researchers and professionals in the fields of agricultural science and drug development.
References
- 1. Phase II - Glutathione Conjugation | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 2. Cytochrome P450 CYP709C56 metabolizing mesosulfuron-methyl confers herbicide resistance in Alopecurus aequalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Known and potential benefits of applying herbicides with glutathione S-transferase inhibitors and inducers—a review | Weed Science | Cambridge Core [cambridge.org]
- 5. This compound Efficacy, Absorption, Translocation, and Metabolism in Vining Weed Species | Weed Science | Cambridge Core [cambridge.org]
- 6. ovid.com [ovid.com]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scielo.br [scielo.br]
The Synthesis and Discovery of Thiencarbazone-methyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiencarbazone-methyl is a selective, systemic herbicide belonging to the sulfonylamino-carbonyl-triazolinone (SACT) chemical class.[1] It is effective for the pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds in various crops, most notably corn and wheat.[2][3] This technical guide provides an in-depth overview of the synthesis pathway of this compound, detailed experimental protocols, and a summary of its discovery and mode of action.
Discovery and Mode of Action
This compound was developed to provide broad-spectrum weed control with both foliar and residual activity.[4] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and plant growth.[2] By blocking ALS, this compound deprives the target weeds of these vital amino acids, leading to a cessation of growth and eventual death.[2] This mode of action is highly selective as the ALS enzyme is not present in mammals.[5]
Signaling Pathway of ALS Inhibition
The following diagram illustrates the biochemical pathway affected by this compound.
Synthesis Pathway
The commercial synthesis of this compound is achieved through the coupling of two key precursors: methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate and 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. A notable advancement in its synthesis is the development of a one-pot reaction, which offers high purity and yield.
Overall Synthesis Reaction
Experimental Protocols
Synthesis of Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate
This precursor is synthesized via a two-step process involving chlorosulfonation followed by esterification.
Protocol:
-
4-Methylthiophene-3-carboxylic acid is reacted with chlorosulfonic acid at a controlled temperature of 0–5°C to introduce the chlorosulfonyl group.
-
The resulting intermediate is then esterified with methanol (B129727) in the presence of sulfuric acid to yield methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate.
A reported yield for this synthesis is 81%.
Synthesis of 5-Methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
This precursor can be prepared by reacting hydrazino-formic acid phenyl ester with an equimolar amount of O,N,N-trimethylimino-carbonate.
One-Pot Synthesis of this compound
This method provides a direct route to this compound with high purity and yield.
Protocol:
-
In a reaction vessel, charge 25.4 g of methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate, 13 g of sodium cyanate (B1221674) (NaOCN), 12.9 g of N-methylimidazole, and 12.9 g of 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one in 200 ml of acetonitrile.
-
Heat the mixture to 70°C and stir for 12 hours.
-
Cool the reaction mixture to 20°C.
-
Filter the precipitate and wash with 50 ml of 10% HCl followed by 100 ml of water.
-
Dry the resulting solid at 50°C to obtain this compound.
Experimental Workflow
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Synthesis of Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate
| Parameter | Value |
| Starting Material | 4-Methylthiophene-3-carboxylic acid |
| Chlorosulfonating Agent | Chlorosulfonic acid |
| Reaction Temperature | 0–5°C |
| Esterification Agent | Methanol with Sulfuric Acid |
| Reported Yield | 81% |
Table 2: One-Pot Synthesis of this compound
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate | 254.71 | 25.4 | ~0.1 |
| Sodium Cyanate (NaOCN) | 65.01 | 13.0 | ~0.2 |
| N-methylimidazole | 82.10 | 12.9 | ~0.16 |
| 5-Methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | 129.12 | 12.9 | ~0.1 |
| Reaction Parameter | Value |
| Solvent | Acetonitrile |
| Temperature | 70°C |
| Reaction Time | 12 hours |
| Yield | 84.4% of theory |
| Purity | 98% |
Conclusion
The synthesis of this compound has been optimized to an efficient one-pot process, providing high yields and purity. Its targeted mode of action as an ALS inhibitor makes it an effective and selective herbicide for modern agriculture. This guide provides researchers and professionals in the field with the core technical information regarding its synthesis and biochemical activity.
References
Thiencarbazone-Methyl: A Technical Guide for Weed Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiencarbazone-methyl is a selective herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1][2][3] It is a potent inhibitor of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[2][4][5] This inhibition leads to the cessation of plant growth and eventual death of susceptible weed species. This compound offers both pre- and post-emergence activity against a broad spectrum of grass and broadleaf weeds, making it a valuable tool in integrated weed management programs, particularly in corn and wheat.[4][6] This technical guide provides an in-depth review of the available scientific literature on this compound, focusing on its herbicidal efficacy, experimental protocols for its evaluation, and its biochemical pathways.
Data Presentation
Herbicidal Efficacy
The efficacy of this compound, often in combination with other active ingredients and safeners, has been evaluated in numerous field and greenhouse studies. The following tables summarize the quantitative data on its weed control spectrum.
Table 1: Pre-emergence Efficacy of this compound Based Herbicide Programs
| Weed Species | Common Name | Herbicide Treatment | Application Rate (g a.i./ha) | Weed Control (%) | Reference |
| Amaranthus retroflexus | Redroot Pigweed | This compound + Isoxaflutole + Cyprosulfamide | 145.5 + 225 + 150 | 75-88 | [7] |
| Amaranthus blitoides | Prostrate Pigweed | This compound + Isoxaflutole + Cyprosulfamide | 145.5 + 225 + 150 | 75-88 | [7] |
| Portulaca oleraceae | Common Purslane | This compound + Isoxaflutole + Cyprosulfamide | 145.5 + 225 + 150 | 75-88 | [7] |
| Echinochloa crus-galli | Barnyardgrass | This compound + Isoxaflutole + Cyprosulfamide | 145.5 + 225 + 150 | 75-88 | [7] |
| Chenopodium album | Common Lambsquarters | This compound + Isoxaflutole + Cyprosulfamide | 145.5 + 225 + 150 | 75-88 | [7] |
| Sorghum halepense | Johnsongrass | This compound + Isoxaflutole | 30 + 80 | 74-76 | [8] |
| Ipomoea hederacea | Ivyleaf Morningglory | This compound + Isoxaflutole | 30 + 80 | >90 (4 WAP) | [8] |
| Amaranthus palmeri | Palmer Amaranth | This compound + Isoxaflutole | 30 + 80 | >90 (4 WAP) | [8] |
Table 2: Post-emergence Efficacy of this compound Based Herbicide Programs
| Weed Species | Common Name | Growth Stage | Herbicide Treatment | Application Rate (g a.i./ha) | Weed Control (%) | Reference |
| Brassica napus | Canola | BBCH 14 & 16 | Foramsulfuron (B69221) + this compound | 25 + 15 to 50 + 30 | ~100 | [9] |
| Galium aparine | Cleavers | BBCH 14 & 16 | Foramsulfuron + this compound | 25 + 15 to 50 + 30 | ~100 | [9] |
| Chenopodium album | Common Lambsquarters | BBCH 14 & 16 | Foramsulfuron + this compound | 50 + 30 | ~95 | [9] |
| Matricaria chamomilla | Wild Chamomile | BBCH 14 & 16 | Foramsulfuron + this compound | 50 + 30 | Reduced at later stages | [9] |
| Polygonum convolvulus | Wild Buckwheat | BBCH 14 & 16 | Foramsulfuron + this compound | 50 + 30 | Reduced at later stages | [9] |
| Physalis divaricate | Groundcherry | - | Foramsulfuron + Iodosulfuron + this compound | 30 + 1 + 10 | 70-85 | [7] |
Table 3: Application Rates of this compound
| Application Timing | Crop | Rate per Single Application (g a.i./ha) | Maximum Seasonal Dose (g a.i./ha) | Reference |
| Pre-emergence | Corn | 22 - 45 | 45 | [2][3] |
| Post-emergence | Corn | 10 - 15 | 45 | [2][3] |
| Post-emergence | Corn | 8 - 15 | - | [6] |
| Soil-applied | Corn | up to 37 | - | [6] |
Experimental Protocols
Greenhouse Bioassay for Herbicidal Efficacy
A standardized greenhouse bioassay is crucial for evaluating the herbicidal activity of this compound under controlled conditions.
1. Plant Material and Growth Conditions:
-
Weed Species: Procure certified seeds of target weed species.
-
Soil: Utilize a consistent, sterilized sandy loam or silt loam soil mix. A common composition is a 2:1:1 mixture of soil, sand, and peat moss.
-
Pots: Use 10-cm diameter plastic pots with drainage holes.
-
Greenhouse Conditions: Maintain a temperature of 25/20°C (day/night) with a 16-hour photoperiod supplemented with artificial lighting (e.g., sodium vapor lamps) to achieve a light intensity of approximately 400 µmol/m²/s. Relative humidity should be maintained at 60-70%. Water plants as needed to maintain adequate soil moisture.[10][11]
2. Herbicide Application:
-
Stock Solution: Prepare a stock solution of technical grade this compound in a suitable solvent like acetone, with a small amount of surfactant (e.g., 0.25% v/v non-ionic surfactant) to aid in dispersion.
-
Application Rates: Prepare serial dilutions from the stock solution to achieve a range of application rates that bracket the expected effective dose. A typical range for dose-response studies would be 0, 5, 10, 20, 40, and 80 g a.i./ha.
-
Application Method: Apply the herbicide solution uniformly to the soil surface for pre-emergence trials or to the foliage of plants at a specific growth stage (e.g., 2-4 leaf stage) for post-emergence trials, using a calibrated cabinet sprayer equipped with a flat-fan nozzle. The spray volume should be consistent, typically 200 L/ha.
3. Experimental Design and Data Collection:
-
Design: The experiment should be arranged in a completely randomized design with at least four replications per treatment.
-
Data Collection: At 14 to 21 days after treatment (DAT), visually assess herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death). Harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.[10]
4. Data Analysis:
-
Calculate the percent growth reduction relative to the untreated control.
-
Analyze the data using analysis of variance (ANOVA) and perform a non-linear regression (e.g., log-logistic model) to determine the GR₅₀ (the herbicide rate causing 50% growth reduction).
Field Trial Protocol
Field trials are essential to evaluate the performance of this compound under real-world agricultural conditions.
1. Site Selection and Preparation:
-
Select a field with a natural and uniform infestation of the target weed species.
-
Conduct standard seedbed preparation practices for the crop to be planted (e.g., corn).
2. Experimental Design and Plot Layout:
-
Use a randomized complete block design with 3 to 4 replications.
-
Individual plot sizes should be a minimum of 3 meters wide by 10 meters long to minimize edge effects.
3. Herbicide Application:
-
Apply commercial formulations of this compound and its tank-mix partners using a CO₂-pressurized backpack sprayer calibrated to deliver a consistent spray volume (e.g., 200 L/ha) through flat-fan nozzles.[7]
-
Record environmental conditions at the time of application, including air temperature, relative humidity, wind speed, and soil moisture.
4. Data Collection:
-
Weed Control: Visually assess weed control at regular intervals (e.g., 14, 28, and 56 DAT) for each species on a scale of 0% (no control) to 100% (complete control) relative to the untreated plots.
-
Crop Injury: Visually assess crop injury on a similar 0-100% scale, where 0 is no injury and 100 is crop death.
-
Weed Density and Biomass: At a specified time point, count the number of weeds per unit area (e.g., 0.25 m²) and harvest the above-ground weed biomass from the same area. Dry the biomass to a constant weight.
-
Crop Yield: At crop maturity, harvest the grain from the center rows of each plot and adjust the yield to a standard moisture content.[7]
5. Data Analysis:
-
Subject the data to ANOVA and use a means separation test (e.g., Fisher's Protected LSD at p ≤ 0.05) to determine significant differences between treatments.[7]
Absorption, Translocation, and Metabolism Studies using ¹⁴C-Thiencarbazone-methyl
These studies are critical for understanding the physiological and biochemical basis of this compound's selectivity and efficacy.
1. Plant Material and Growth:
-
Grow both crop (e.g., corn) and weed species in a controlled environment as described in the greenhouse bioassay protocol.
2. Application of ¹⁴C-Thiencarbazone-methyl:
-
Synthesize or procure radiolabeled ¹⁴C-thiencarbazone-methyl.
-
Prepare a treatment solution containing a known concentration of ¹⁴C-thiencarbazone-methyl, formulated with adjuvants as in commercial products.
-
Using a microsyringe, apply a small, precise volume (e.g., 10 µL) of the radiolabeled solution as discrete droplets to the adaxial surface of a fully expanded leaf.[12]
3. Absorption Measurement:
-
At various time points after application (e.g., 6, 12, 24, 48 hours), excise the treated leaf.
-
Wash the leaf surface with a solution (e.g., 10% methanol (B129727) in water) to remove unabsorbed herbicide.
-
Quantify the radioactivity in the leaf wash using liquid scintillation spectrometry (LSS).
-
The amount of absorbed ¹⁴C is calculated as the total applied radioactivity minus the radioactivity recovered in the leaf wash.
4. Translocation Analysis:
-
After the leaf wash, section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Combust the dried plant sections in a biological oxidizer to capture the evolved ¹⁴CO₂.
-
Quantify the radioactivity in each section using LSS to determine the distribution of the absorbed herbicide within the plant.[13]
5. Metabolism Analysis:
-
Extract metabolites from plant tissues using a suitable solvent system (e.g., acetonitrile:water).
-
Analyze the extracts using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector to separate and quantify the parent herbicide and its metabolites.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Weed Resistance Management
The repeated use of herbicides with the same mode of action, such as ALS inhibitors, can lead to the selection of resistant weed biotypes.[14][15][16][17] To ensure the long-term efficacy of this compound, integrated weed management strategies are essential.
-
Herbicide Rotation: Rotate this compound with herbicides from different mode-of-action groups.[18]
-
Tank Mixtures: Use this compound in tank mixtures with other effective herbicides that have different modes of action.[14]
-
Cultural Practices: Employ cultural practices such as crop rotation, tillage, and cover crops to manage weed populations.[14]
-
Scouting and Monitoring: Regularly scout fields to identify and manage weed escapes before they set seed.[18]
-
Adherence to Labeled Rates: Always use herbicides at the recommended label rates to ensure effective weed control and minimize the selection pressure for resistance.
Tank-Mixing and Adjuvants
The performance of this compound can be influenced by tank-mix partners and adjuvants.
-
Compatibility: Before tank-mixing this compound with other pesticides, a jar test is recommended to ensure physical compatibility.[19][20] This involves mixing the products in the correct proportions in a clear container to observe for any signs of incompatibility such as precipitation, flocculation, or separation.[21] The general mixing order (A.P.P.L.E.S. acronym) should be followed: Ammonium sulfate, water-soluble packets, dry formulations, liquid flowables, emulsifiable concentrates, and finally solutions and surfactants.[19]
-
Adjuvants: The addition of adjuvants, such as non-ionic surfactants (NIS) or crop oil concentrates (COC), can improve the efficacy of post-emergence applications of this compound by enhancing spray retention, spreading, and absorption.[22][23] The specific adjuvant and its rate will depend on the target weed, environmental conditions, and the tank-mix partners. Always consult the product label for specific adjuvant recommendations.[24]
Conclusion
This compound is an effective herbicide for the control of a wide range of grass and broadleaf weeds in various cropping systems. Its mode of action as an ALS inhibitor provides a valuable tool for weed management. However, to maintain its efficacy and mitigate the development of herbicide resistance, it is crucial to employ integrated weed management strategies, including herbicide rotation, tank-mixing, and appropriate cultural practices. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working with this compound, facilitating further research and the development of sustainable weed control programs.
References
- 1. smallgrains.wsu.edu [smallgrains.wsu.edu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. solechem.eu [solechem.eu]
- 5. Thiencarbazone Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 6. ncwss.org [ncwss.org]
- 7. Efficacy of this compound+isoxaflutole +cyprosulfamide as compared with common herbicides for weed control in corn (Zea mays L.)) [aj.areeo.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of foramsulfuron + this compound towards different development stages of weed species in sugar beet cultivation | sugarindustry.info [sugarindustry.info]
- 10. benchchem.com [benchchem.com]
- 11. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 12. ars.usda.gov [ars.usda.gov]
- 13. researchgate.net [researchgate.net]
- 14. ALS Resistance Affects Herbicide Decisions | Crop Science US [cropscience.bayer.us]
- 15. Distribution and management of herbicide resistance in broad-leaved weeds | AHDB [ahdb.org.uk]
- 16. researchgate.net [researchgate.net]
- 17. Resistance of weeds to ALS-inhibiting herbicides: what have we learned? | Weed Science | Cambridge Core [cambridge.org]
- 18. Acetolactate Synthase (ALS) Inhibitor Resistance in Wisconsin Giant Ragweed – Integrated Pest and Crop Management – UW–Madison [ipcm.wisc.edu]
- 19. PI301/PI301: Ensuring Pesticide Compatibility in Tank Mixes [edis.ifas.ufl.edu]
- 20. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 21. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 22. assets.ctfassets.net [assets.ctfassets.net]
- 23. srcoop.com [srcoop.com]
- 24. researchgate.net [researchgate.net]
Preliminary Studies on Thiencarbazone-Methyl Herbicidal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiencarbazone-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1][2][3] It is utilized for both pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds in various crops, primarily corn and wheat.[1][2][3] This technical guide provides an in-depth overview of the preliminary studies on the herbicidal activity of this compound, focusing on its mechanism of action, efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
This compound's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[4] This inhibition leads to a deficiency of these essential amino acids, which are vital for protein synthesis and overall plant growth. The subsequent starvation for these amino acids disrupts protein synthesis and cell growth, ultimately leading to plant death.[5]
Signaling Pathway of this compound Herbicidal Action
The herbicidal effect of this compound is not merely a result of amino acid depletion but also involves a complex signaling cascade that regulates plant metabolism and growth in response to nutrient stress. The depletion of branched-chain amino acids acts as a starvation signal that leads to the activation of the Sucrose non-fermenting 1-Related protein Kinase 1 (SnRK1) pathway and the inhibition of the Target of Rapamycin (TOR) pathway.[4][6][7]
SnRK1 acts as a crucial energy sensor in plants, being activated under conditions of low energy and nutrient deprivation.[6] Its activation promotes catabolic processes to generate energy and represses anabolic, energy-consuming processes such as protein synthesis and cell growth.[6] Conversely, the TOR kinase is a central regulator of cell growth and proliferation, and its activity is promoted by nutrient availability.[4][7] Inhibition of TOR by amino acid starvation further halts growth-related processes.
Quantitative Data on Herbicidal Efficacy
The herbicidal efficacy of this compound has been evaluated in numerous greenhouse and field studies against a variety of weed species. The following tables summarize the key quantitative data from these preliminary studies.
Table 1: Efficacy of this compound on Various Weed Species (Post-emergence)
| Weed Species | Common Name | Application Rate (g a.i./ha) | % Control | Days After Treatment (DAT) | Study Type |
| Polygonum convolvulus | Wild Buckwheat | 2.1 (ED50) | 50 | - | Greenhouse |
| Amaranthus retroflexus | Redroot Pigweed | 15 | >95 | 28 | Field |
| Chenopodium album | Common Lambsquarters | 15 | 80-90 | 28 | Field |
| Setaria viridis | Green Foxtail | 15 | >95 | 28 | Field |
| Echinochloa crus-galli | Barnyardgrass | 15 | 90-95 | 28 | Field |
| Fallopia convolvulus | Black-bindweed | 10-15 | 85-95 | 21 | Field |
| Galium aparine | Cleavers | 10-15 | >95 | 21 | Field |
Table 2: Efficacy of this compound in Combination with Other Herbicides (Pre-emergence)
| Weed Species | Common Name | Herbicide Combination | % Control | Weeks After Planting (WAP) | Study Type |
| Amaranthus palmeri | Palmer Amaranth | This compound + Isoxaflutole + Atrazine | >90 | 20 | Field |
| Ipomoea hederacea | Ivyleaf Morningglory | This compound + Isoxaflutole + Atrazine | >90 | 20 | Field |
| Abutilon theophrasti | Velvetleaf | This compound + Isoxaflutole + Atrazine | >90 | 20 | Field |
| Urochloa ramosa | Browntop Millet | This compound + Isoxaflutole + Atrazine | 90 | 20 | Field |
Table 3: Absorption and Translocation of 14C-Thiencarbazone-methyl in Vining Weed Species (48 Hours After Treatment)
| Weed Species | Common Name | 14C Absorption (%) |
| Ipomoea hederacea | Ivyleaf Morningglory | 60 |
| Convolvulus arvensis | Field Bindweed | 50 |
| Polygonum convolvulus | Wild Buckwheat | 35 |
| Ipomoea purpurea | Tall Morningglory | 17 |
| Calystegia sepium | Hedge Bindweed | 9 |
Experimental Protocols
The following sections detail the general methodologies employed in the preliminary studies of this compound's herbicidal activity.
Greenhouse Efficacy Studies
Objective: To determine the dose-response of various weed species to this compound under controlled environmental conditions.
Experimental Design:
-
Design: Randomized complete block design with 3-4 replications.
-
Plant Material: Weed seeds were sown in pots (e.g., 10 cm diameter) filled with a commercial potting mix or a mixture of soil, sand, and peat. Plants were grown in a greenhouse with controlled temperature (e.g., 25/20°C day/night) and photoperiod (e.g., 16 hours light).
-
Herbicide Application: this compound was applied at various rates to plants at a specific growth stage (e.g., 2-4 true leaves). Applications were made using a research track sprayer equipped with a flat-fan nozzle, delivering a spray volume of approximately 200-400 L/ha.
-
Data Collection: Herbicidal efficacy was assessed visually at various intervals after treatment (e.g., 7, 14, 21, and 28 DAT) using a scale of 0% (no effect) to 100% (complete plant death). Plant biomass (fresh or dry weight) was often measured at the final assessment by harvesting the above-ground plant material.
-
Data Analysis: Data were subjected to analysis of variance (ANOVA), and dose-response curves were generated to calculate values such as ED50 (the dose required to cause a 50% reduction in a measured parameter).
Field Efficacy Trials
Objective: To evaluate the efficacy of this compound on a range of weed species under natural field conditions and to assess crop safety.
Experimental Design:
-
Design: Randomized complete block design with 3-4 replications.
-
Plot Size: Individual plots were typically in the range of 2 x 5 meters to 3 x 10 meters.
-
Herbicide Application: Herbicides were applied using a backpack sprayer or a tractor-mounted boom sprayer calibrated to deliver a specific spray volume. Applications were made at different crop and weed growth stages for pre- and post-emergence trials.
-
Data Collection: Weed control was assessed visually as a percentage compared to an untreated control at multiple time points after application. Crop injury was also visually rated on a similar percentage scale. In some studies, weed density and biomass were determined from quadrats placed within each plot. Crop yield was often measured at the end of the growing season.
-
Data Analysis: Data were analyzed using ANOVA, and treatment means were separated using appropriate statistical tests (e.g., Fisher's LSD or Tukey's HSD).
Absorption and Translocation Studies
Objective: To quantify the uptake and movement of this compound within susceptible weed species.
Experimental Design:
-
Radiolabeling: 14C-labeled this compound was used to track its movement.
-
Application: A precise amount of the radiolabeled herbicide solution was applied to a specific leaf of the test plants.
-
Harvesting: Plants were harvested at different time points after application (e.g., 24, 48, 72 hours). The treated leaf was often washed with a solution (e.g., acetone:water) to remove unabsorbed herbicide.
-
Quantification: The plants were sectioned into different parts (e.g., treated leaf, other leaves, stem, roots). The amount of 14C in each plant part was quantified using liquid scintillation spectrometry.
-
Visualization: Autoradiography or phosphorimaging was sometimes used to visualize the distribution of the radiolabeled herbicide within the plant.
References
- 1. The SnRK1 Kinase as Central Mediator of Energy Signaling between Different Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Target of Rapamycin Signaling in Plant Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Importance of TOR Kinase in Plant Development [frontiersin.org]
- 6. Snf1-RELATED KINASE1-Controlled C/S1-bZIP Signaling Activates Alternative Mitochondrial Metabolic Pathways to Ensure Plant Survival in Extended Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A tour of TOR complex signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mode of Action of Thiencarbazone-Methyl as an ALS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiencarbazone-methyl is a potent herbicidal active ingredient belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants.[2][3] This guide provides a comprehensive technical overview of the biochemical mechanism, binding site interactions, physiological consequences, and resistance mechanisms associated with this compound. Detailed experimental protocols for studying its effects are also presented, along with visual representations of key pathways and workflows to facilitate a deeper understanding for research and development professionals.
Introduction to this compound
This compound is a selective, systemic herbicide used for the pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds in various crops, primarily corn and wheat.[1][3][4] Its efficacy at low application rates makes it a valuable tool in modern agriculture.[2] Chemically, it is identified as methyl 4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate.[5]
Biochemical Mode of Action: Inhibition of Acetolactate Synthase
The herbicidal activity of this compound stems from its potent inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][6] ALS is a key enzyme in the biosynthetic pathway of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[7] This pathway is present in plants and microorganisms but absent in animals, conferring a high degree of selectivity and low mammalian toxicity to ALS-inhibiting herbicides.[8]
The Branched-Chain Amino Acid Biosynthesis Pathway
The synthesis of valine, leucine, and isoleucine originates from pyruvate (B1213749) and threonine. ALS catalyzes the initial, rate-limiting step in this pathway. Specifically, it facilitates the condensation of two pyruvate molecules to form α-acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and α-ketobutyrate to produce α-aceto-α-hydroxybutyrate (a precursor to isoleucine).[6]
// Substrates Pyruvate1 [label="Pyruvate", fillcolor="#F1F3F4"]; Pyruvate2 [label="Pyruvate", fillcolor="#F1F3F4"]; Threonine [label="Threonine", fillcolor="#F1F3F4"]; alphaKetobutyrate [label="α-Ketobutyrate", fillcolor="#F1F3F4"];
// Enzymes TD [label="Threonine\nDeaminase", shape=ellipse, fillcolor="#FBBC05"]; ALS [label="Acetolactate Synthase\n(ALS / AHAS)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KARI [label="KARI", shape=ellipse, fillcolor="#FBBC05"]; DHAD [label="DHAD", shape=ellipse, fillcolor="#FBBC05"]; BCAT_Val [label="BCAT", shape=ellipse, fillcolor="#FBBC05"]; IPMS [label="IPMS", shape=ellipse, fillcolor="#FBBC05"]; IPMI [label="IPMI", shape=ellipse, fillcolor="#FBBC05"]; IPMD [label="IPMD", shape=ellipse, fillcolor="#FBBC05"]; BCAT_Leu [label="BCAT", shape=ellipse, fillcolor="#FBBC05"]; KARI2 [label="KARI", shape=ellipse, fillcolor="#FBBC05"]; DHAD2 [label="DHAD", shape=ellipse, fillcolor="#FBBC05"]; BCAT_Ile [label="BCAT", shape=ellipse, fillcolor="#FBBC05"];
// Intermediates alphaAcetolactate [label="α-Acetolactate", fillcolor="#F1F3F4"]; dihydroxy_val [label="2,3-Dihydroxy-\nisovalerate", fillcolor="#F1F3F4"]; ketoisovalerate [label="α-Ketoisovalerate", fillcolor="#F1F3F4"]; isopropylmalate [label="α-Isopropylmalate", fillcolor="#F1F3F4"]; isopropylmalate2 [label="β-Isopropylmalate", fillcolor="#F1F3F4"]; ketoisocaproate [label="α-Ketoisocaproate", fillcolor="#F1F3F4"]; acetohydroxybutyrate [label="α-Aceto-α-hydroxybutyrate", fillcolor="#F1F3F4"]; dihydroxy_ile [label="α,β-Dihydroxy-β-\nmethylvalerate", fillcolor="#F1F3F4"]; keto_ile [label="α-Keto-β-\nmethylvalerate", fillcolor="#F1F3F4"];
// Products Valine [label="Valine", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Leucine [label="Leucine", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isoleucine [label="Isoleucine", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Inhibitor TCM [label="this compound", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pathway Connections {Pyruvate1, Pyruvate2} -> ALS [arrowhead=none]; ALS -> alphaAcetolactate; alphaAcetolactate -> KARI; KARI -> dihydroxy_val; dihydroxy_val -> DHAD; DHAD -> ketoisovalerate; ketoisovalerate -> BCAT_Val; BCAT_Val -> Valine;
ketoisovalerate -> IPMS [label="Leucine\nPathway"]; IPMS -> isopropylmalate; isopropylmalate -> IPMI; IPMI -> isopropylmalate2; isopropylmalate2 -> IPMD; IPMD -> ketoisocaproate; ketoisocaproate -> BCAT_Leu; BCAT_Leu -> Leucine;
Threonine -> TD; TD -> alphaKetobutyrate; {alphaKetobutyrate, Pyruvate1} -> ALS [arrowhead=none]; ALS -> acetohydroxybutyrate; acetohydroxybutyrate -> KARI2; KARI2 -> dihydroxy_ile; dihydroxy_ile -> DHAD2; DHAD2 -> keto_ile; keto_ile -> BCAT_Ile; BCAT_Ile -> Isoleucine;
// Inhibition TCM -> ALS [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } end_dot Figure 1: Branched-Chain Amino Acid Biosynthesis Pathway Inhibition.
Binding of this compound to ALS
This compound, like other sulfonylurea and related herbicides, acts as a non-competitive or uncompetitive inhibitor of ALS. It binds to a site on the enzyme that is allosteric to the active site, near the exit of a channel through which the substrates must pass.[9] This binding event alters the three-dimensional conformation of the enzyme, thereby reducing its affinity for its natural substrates and inhibiting its catalytic activity.[9]
Crystal structure analysis of this compound in complex with Arabidopsis thaliana ALS reveals that it binds in the same pocket as other ALS-inhibiting herbicides.[6] The binding is stabilized by a network of hydrogen bonds and van der Waals interactions with specific amino acid residues within the binding pocket.
Quantitative Inhibition Data
The inhibitory potency of this compound is quantified by its inhibition constant (Ki) and the concentration required for 50% inhibition (IC50). These values can vary depending on the plant species and the specific assay conditions.
| Compound | Target Enzyme | Organism | Ki (nM) |
| This compound | Acetolactate Synthase (ALS) | Arabidopsis thaliana | 74.7 ± 6.0 |
Table 1: Inhibition Constant (Ki) of this compound.[6]
Physiological Consequences of ALS Inhibition
The inhibition of ALS by this compound sets off a cascade of physiological events that ultimately lead to plant death.
Depletion of Branched-Chain Amino Acids
The primary consequence of ALS inhibition is the rapid cessation of valine, leucine, and isoleucine synthesis. These amino acids are essential for the production of proteins and other vital cellular components. Their depletion leads to a halt in protein synthesis, which is particularly detrimental in rapidly growing meristematic tissues.
Downstream Signaling Pathways
Amino acid starvation in plants is sensed by a complex signaling network that modulates growth and stress responses. Two key players in this network are the Target of Rapamycin (TOR) and Sucrose non-fermenting-1-Related protein Kinase 1 (SnRK1) signaling pathways.[10][11][12]
-
TOR Kinase: Under nutrient-rich conditions, TOR is active and promotes anabolic processes like protein synthesis and cell growth. Amino acid starvation, as induced by this compound, leads to the inactivation of TOR, thereby shutting down these energy-consuming processes.[13][14]
-
SnRK1 Kinase: Conversely, SnRK1 is activated under conditions of energy and nutrient deprivation. It triggers catabolic processes to remobilize resources and inhibits growth to conserve energy.[15]
The antagonistic action of TOR and SnRK1 forms a central hub for integrating metabolic status with plant growth and development. The depletion of BCAAs by this compound is a strong signal that shifts this balance towards a catabolic, growth-inhibiting state.
// Connections BCAA -> TOR [label="Depletion leads to", style=dashed]; TOR -> TOR_inactive [label="Inactivation"]; BCAA -> SnRK1_active [label="Depletion leads to", style=dashed]; SnRK1 -> SnRK1_active [label="Activation"];
TOR_inactive -> Anabolism [label="Inhibits", arrowhead=tee, color="#EA4335"]; SnRK1_active -> Catabolism [label="Promotes", color="#34A853"]; {Anabolism, Catabolism} -> Growth_Arrest [style=invis]; Anabolism -> Growth_Arrest [arrowhead=none, style=dashed]; Catabolism -> Growth_Arrest [arrowhead=none, style=dashed]; } end_dot Figure 2: Downstream Signaling of ALS Inhibition.
Mechanisms of Resistance to this compound
The extensive use of ALS-inhibiting herbicides has led to the evolution of resistance in many weed populations. The primary mechanism of resistance is target-site modification, involving mutations in the ALS gene.
Target-Site Mutations
Single nucleotide polymorphisms in the ALS gene can result in amino acid substitutions at or near the herbicide-binding site. These substitutions reduce the binding affinity of the herbicide to the enzyme, rendering it less effective. Several key amino acid positions have been identified where mutations confer resistance to various classes of ALS inhibitors, including:
-
Proline-197 (Pro-197): Substitutions at this position (e.g., to Ser, Thr, Leu, His) are common and often confer high levels of resistance to sulfonylureas and triazolopyrimidines, and can also affect the efficacy of SACT herbicides like this compound.[1][16]
-
Tryptophan-574 (Trp-574): The Trp-574-Leu substitution is known to confer broad cross-resistance to multiple classes of ALS inhibitors.[17][18]
-
Serine-653 (Ser-653): Mutations at this position can also lead to cross-resistance.[17]
The specific amino acid substitution determines the pattern and level of cross-resistance to different ALS-inhibiting herbicide families.
// Connections ALS_S -> Selection [style=invis]; Mutation -> ALS_R; } end_dot Figure 3: Logical Flow of Resistance Development.
Experimental Protocols
In Vitro ALS Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of this compound on ALS enzyme activity.
Materials:
-
Fresh, young plant tissue (e.g., from a susceptible weed species)
-
Enzyme Extraction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, 10 mM sodium pyruvate, 5 mM MgCl₂, 10% v/v glycerol, 10 mM cysteine, 1 µM FAD)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate, 10 µM FAD)
-
This compound stock solution and serial dilutions
-
6 N Sulfuric Acid (H₂SO₄)
-
Creatine (B1669601) solution (0.5% w/v)
-
α-Naphthol solution (5% w/v in 2.5 N NaOH)
-
Microplate reader
Procedure:
-
Enzyme Extraction: a. Homogenize fresh plant tissue in ice-cold extraction buffer. b. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. c. Collect the supernatant containing the crude ALS enzyme extract.
-
Assay: a. In a microplate, combine the assay buffer, enzyme extract, and various concentrations of this compound. Include a control with no inhibitor. b. Incubate the plate at 37°C for 60 minutes. c. Stop the reaction by adding 6 N H₂SO₄. d. Incubate at 60°C for 15 minutes to decarboxylate acetolactate to acetoin.
-
Color Development: a. Add creatine solution, followed by α-naphthol solution to each well. b. Incubate at 60°C for 15 minutes.
-
Measurement: a. Measure the absorbance at 525 nm.
-
Data Analysis: a. Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC50 value.
Whole-Plant Bioassay
This assay evaluates the herbicidal efficacy of this compound on whole plants under controlled conditions.
Materials:
-
Seeds of a susceptible weed species
-
Pots and soil medium
-
Controlled environment chamber or greenhouse
-
This compound formulation and serial dilutions
-
Sprayer
Procedure:
-
Plant Growth: a. Sow seeds in pots and grow them in a controlled environment to a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Application: a. Prepare a range of this compound concentrations. b. Apply the herbicide solutions evenly to the foliage of the plants using a calibrated sprayer. Include an untreated control.
-
Assessment: a. Return the treated plants to the controlled environment. b. Visually assess and score the plants for phytotoxicity (e.g., on a 0-100% scale) at regular intervals (e.g., 7, 14, and 21 days after treatment). c. Harvest the above-ground biomass and measure the dry weight.
-
Data Analysis: a. Calculate the percentage of growth reduction relative to the untreated control. b. Plot the percentage of growth reduction against the herbicide dose to determine the GR50 (the dose causing 50% growth reduction).
Conclusion
This compound is a highly effective herbicide that acts through the specific inhibition of acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids. This mode of action leads to a cascade of physiological events, including the depletion of essential amino acids and the activation of stress-related signaling pathways, ultimately resulting in plant death. The emergence of resistance, primarily through target-site mutations in the ALS gene, underscores the importance of understanding the molecular interactions between the herbicide and its target. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the optimization of this compound's use and the development of novel herbicidal compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 8. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 10. Shaping plant development through the SnRK1-TOR metabolic regulators. | Department of Biology [biology.ox.ac.uk]
- 11. dejaegerlab.be [dejaegerlab.be]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. scielo.br [scielo.br]
An In-depth Technical Guide to the Absorption, Translocation, and Metabolism of Thiencarbazone-Methyl in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiencarbazone-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class. It is effective for the pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds in various crops, most notably corn and wheat. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in susceptible plants. This guide provides a comprehensive overview of the absorption, translocation, and metabolism of this compound in plants, presenting key quantitative data, detailed experimental protocols, and visual representations of its metabolic pathway and experimental workflows. The information is intended to support researchers and scientists in understanding the physiological and biochemical interactions of this herbicide with target and non-target plant species.
Absorption
The uptake of this compound into plants can occur through both foliar and root absorption, making it effective as a pre- and post-emergence herbicide.[1]
Foliar Absorption
Following post-emergence application, this compound is absorbed through the leaves of the plant. The extent of foliar absorption varies significantly among different plant species. A study by Leonie et al. (2014) using radiolabeled 14C-thiencarbazone-methyl demonstrated these differences in several vining weed species 48 hours after a foliar microapplication.
| Plant Species | Family | 14C-Thiencarbazone-methyl Absorption (% of Applied) |
| Ivyleaf morningglory (Ipomoea hederacea) | Convolvulaceae | 60% |
| Field bindweed (Convolvulus arvensis) | Convolvulaceae | 50% |
| Wild buckwheat (Polygonum convolvulus) | Polygonaceae | 35% |
| Tall morningglory (Ipomoea purpurea) | Convolvulaceae | 17% |
| Hedge bindweed (Calystegia sepium) | Convolvulaceae | 9% |
Data from Leonie et al. (2014).[2]
Root Absorption
As a pre-emergence herbicide, this compound is also readily absorbed by the roots of susceptible weeds from the soil.[1] Its mobility in soil is classified as 'mobile' to 'moderately mobile', which allows it to be available in the root zone of emerging weeds.
Translocation
Once absorbed, this compound is translocated systemically throughout the plant. Evidence from radiotracer studies indicates that it moves both acropetally (upwards through the xylem) and basipetally (downwards through the phloem).[3] This systemic movement ensures that the herbicide reaches the meristematic tissues, which are the primary sites of action.
By 24 hours after application, 14C-thiencarbazone-methyl can be detected in all parts of the plant.[2] The pattern and extent of translocation, however, are species-specific. For instance, greater translocation has been observed in tall morningglory and wild buckwheat compared to other vining weeds.[2]
Metabolism
The metabolic fate of this compound in plants is a key determinant of its selectivity. Tolerant crops like corn can rapidly metabolize the herbicide into non-toxic compounds, while susceptible weeds have a limited ability to do so.[2]
Metabolic Pathway
The metabolism of this compound in plants proceeds through several key transformations. The primary routes of metabolism involve hydrolysis and demethylation. Key metabolites identified in corn include BYH 18636-N-desmethyl (M07) and BYH 18636-MMT-glucoside (M22).[4] Other identified metabolites in environmental matrices, which may also be relevant in plant metabolism, include BYH18636-carboxylic acid (M01), BYH18636-sulfonamide-carboxylic acid (M03), and BYH18636-sulfonamide (M15).[5]
A postulated metabolic pathway involves the initial hydrolysis of the urea (B33335) group, releasing the thiophene-sulphonamide moiety. This is followed by hydrolysis of the methyl ester to the sulphonamide-carboxylic acid, which can then cyclize to form thienosaccharine. A second pathway involves the hydrolysis of this compound to the MMT derivative (5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one), which can be further degraded.
Metabolic Rate in Different Species
The rate of metabolism is a critical factor in the selectivity of this compound. In tolerant crops such as corn, the herbicide is almost completely metabolized within 48 hours of application. In contrast, susceptible vining weeds show very little to no metabolism of the parent compound within the same timeframe.[2] This differential metabolism prevents the accumulation of the active herbicide at its site of action in tolerant species, thereby conferring selectivity.
Experimental Protocols
The following sections detail the methodologies for key experiments used to study the absorption, translocation, and metabolism of this compound in plants.
14C-Thiencarbazone-Methyl Absorption and Translocation Study
This protocol is based on methodologies for radiotracer studies with herbicides.
Objective: To quantify the absorption and translocation of this compound in plants.
Materials:
-
14C-labeled this compound of known specific activity
-
Formulated, non-labeled this compound
-
Micropipette
-
Liquid scintillation counter
-
Biological oxidizer
-
Phosphor imager
-
Plant growth chambers or greenhouse facilities
Procedure:
-
Plant Culture: Grow plants to a specified growth stage (e.g., three- to four-leaf stage) in a controlled environment.
-
Treatment Solution Preparation: Prepare a treatment solution containing a mixture of formulated this compound and 14C-thiencarbazone-methyl to achieve a final concentration and specific activity relevant to field application rates.
-
Application: Apply a known volume (e.g., 10 µL) of the treatment solution as small droplets to the adaxial surface of a specific leaf (the "treated leaf").
-
Harvesting: Harvest plants at predetermined time points after treatment (e.g., 24, 48, 72 hours).
-
Leaf Wash: To determine the amount of non-absorbed herbicide, wash the surface of the treated leaf with a suitable solvent (e.g., acetone:water mixture). The radioactivity in the wash solution is quantified by liquid scintillation counting.
-
Plant Sectioning: Divide the harvested plants into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Quantification of Translocation: Dry and combust the different plant sections in a biological oxidizer. The resulting 14CO2 is trapped and the radioactivity is quantified using a liquid scintillation counter.
-
Visualization of Translocation: Press the whole plant and expose it to a phosphor imaging screen for a set period. The screen is then scanned to create a visual representation of the distribution of the radiolabel throughout the plant.
References
- 1. This compound Efficacy, Absorption, Translocation, and Metabolism in Vining Weed Species | Weed Science | Cambridge Core [cambridge.org]
- 2. This compound Efficacy, Absorption, Translocation, and Metabolism in Vining Weed Species [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Determination of this compound and Its Metabolites in Different Environmental Matrixes by Liquid Chromatographyï¼ Tandem Mass Spectrometry [fxcsxb.com]
An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Thiencarbazone-methyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of the herbicide thiencarbazone-methyl. The information is compiled from various scientific studies and regulatory assessments, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.
Physicochemical Properties
This compound is a selective, systemic herbicide used for the control of grass and broadleaf weeds.[1] Its environmental behavior is influenced by its physicochemical properties, which are summarized below.
| Property | Value | Reference |
| IUPAC Name | methyl 4-[[[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl]amino]sulfonyl]-5-methyl-3-thiophenecarboxylate | [2] |
| CAS Number | 317815-83-1 | [2] |
| Molecular Formula | C₁₂H₁₄N₄O₇S₂ | [3] |
| Molecular Weight | 390.4 g/mol | [3] |
| Water Solubility | 436 mg/L (at 20°C, pH 7) | [4] |
| Vapor Pressure | 8.8 x 10⁻¹⁴ Pa (at 20°C) | [5] |
| log Kow (Octanol-Water Partition Coefficient) | -1.98 (at pH 7, 20°C) | [6] |
| pKa (Dissociation Constant) | 3.0 | [7] |
Environmental Degradation Pathways
This compound degrades in the environment through a combination of biotic and abiotic processes. The primary routes of degradation are aerobic soil metabolism and anaerobic aquatic metabolism.[5] It is stable to photolysis in both soil and water and hydrolyzes slowly at environmentally relevant pH levels.[4][5]
The degradation of this compound involves several key transformation products. The initial steps can include the hydrolysis of the urea (B33335) group, releasing the thiophene-sulphonamide moiety, or hydrolysis of the methyl ester to form the corresponding carboxylic acid.[8] Further degradation can lead to the formation of various metabolites, including BYH 18636-sulfonamide-carboxylic acid, BYH 18636-MMT, and ultimately mineralization to carbon dioxide.[5]
Below is a DOT script representation of the proposed degradation pathway of this compound in the environment.
Proposed degradation pathway of this compound.
Quantitative Data on Environmental Fate
The following tables summarize the key quantitative data related to the environmental fate of this compound.
Table 1: Degradation Half-lives (DT₅₀)
| Medium/Condition | DT₅₀ (days) | Reference |
| Aerobic Soil | 3.2 - 55 | [5] |
| Aerobic Soil (Typical) | 11.6 | [4] |
| Aerobic Soil (Lab at 20°C) | 51.5 | [4] |
| Anaerobic Soil | 108 | [9] |
| Aerobic Aquatic | 18 - 28 | [9] |
| Hydrolysis (pH 4) | Stable | [4] |
| Hydrolysis (pH 7) | 147 | [4] |
| Hydrolysis (pH 9) | 134 | [4] |
| Aqueous Photolysis | Stable | [5] |
| Soil Photolysis | Stable | [5] |
Table 2: Soil Adsorption and Mobility
| Soil Type | Koc (mL/g) | Mobility Class | Reference |
| Various Soils | 59.9 - 236 | Mobile to Moderately Mobile | [5] |
| - | 46.4 | Moderately to Highly Mobile | [4] |
Experimental Protocols
The environmental fate of this compound has been assessed using standardized methodologies, primarily following the guidelines set by the Organisation for Economic Co-operation and Development (OECD).
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This study aims to determine the rate and pathway of degradation of this compound in soil under both aerobic and anaerobic conditions.
Methodology:
-
Test System: Soil samples are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Application: ¹⁴C-labeled this compound is applied to the soil samples.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level. For aerobic conditions, a continuous flow of air is maintained. For anaerobic conditions, the soil is flooded, and the system is purged with an inert gas to remove oxygen.
-
Sampling: Samples are taken at various time intervals over a period of up to 120 days.
-
Analysis: Soil samples are extracted with appropriate solvents, and the extracts are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its transformation products. Evolved ¹⁴CO₂ is trapped to determine the extent of mineralization.
Workflow for OECD 307 soil degradation study.
Hydrolysis as a Function of pH (OECD 111)
This test evaluates the abiotic degradation of this compound in water at different pH levels.
Methodology:
-
Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Application: this compound is added to the buffer solutions.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
-
Sampling: Aliquots are taken at various time intervals.
-
Analysis: The samples are analyzed by LC-MS/MS to determine the concentration of the parent compound and any hydrolysis products.
Workflow for OECD 111 hydrolysis study.
Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)
This study determines the extent to which this compound binds to soil particles.
Methodology:
-
Soil Selection: A range of soils with varying organic carbon content, clay content, and pH are selected.
-
Equilibration: Known concentrations of this compound in a calcium chloride solution are added to soil samples. The mixtures are shaken for a defined period to reach equilibrium.
-
Adsorption Analysis: The soil suspension is centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of this compound remaining in the solution. The amount adsorbed to the soil is calculated by the difference.
-
Desorption Analysis: The remaining soil pellet is resuspended in a fresh calcium chloride solution and shaken to equilibrium to determine the amount of this compound that desorbs from the soil.
Workflow for OECD 106 adsorption-desorption study.
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)
This study investigates the degradation of this compound in a system simulating a natural water body with sediment.
Methodology:
-
Test System: Intact water-sediment systems are collected from natural water bodies.
-
Application: ¹⁴C-labeled this compound is applied to the water phase.
-
Incubation: The systems are incubated in the dark at a constant temperature. For aerobic conditions, the overlying water is aerated. For anaerobic conditions, the system is purged with an inert gas.
-
Sampling: At various intervals, the water and sediment phases are separated and sampled.
-
Analysis: Both phases are extracted and analyzed by LC-MS/MS. Volatile traps are used to collect any evolved ¹⁴CO₂.
Workflow for OECD 308 aquatic sediment study.
Phototransformation on Soil Surfaces (based on OECD Guideline 316 principles)
This study assesses the degradation of this compound on the soil surface when exposed to light.
Methodology:
-
Soil Plates: A thin layer of soil is applied to a suitable support (e.g., glass plates).
-
Application: this compound is applied to the soil surface.
-
Irradiation: The plates are exposed to a light source that simulates natural sunlight. Dark controls are maintained under the same conditions but without light exposure.
-
Sampling: At various time intervals, soil samples are collected.
-
Analysis: The soil is extracted and analyzed by LC-MS/MS to determine the concentration of the parent compound and any phototransformation products.
Workflow for soil surface phototransformation study.
Conclusion
This compound is not expected to persist in most environmental compartments due to its moderate to rapid degradation in soil and aquatic systems under aerobic and anaerobic conditions.[5] Its primary degradation pathways involve microbial metabolism, leading to the formation of several metabolites that are further degraded. The herbicide is stable to photolysis and hydrolyzes slowly.[4][5] Its mobility in soil is classified as mobile to moderately mobile, indicating a potential for leaching, particularly in soils with low organic matter.[5] The data and methodologies presented in this guide provide a comprehensive understanding of the environmental behavior of this compound, which is crucial for conducting accurate environmental risk assessments.
References
- 1. shop.fera.co.uk [shop.fera.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (Ref: BYH 18636 ) [sitem.herts.ac.uk]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. Thiencarbazone [sitem.herts.ac.uk]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. biotecnologiebt.it [biotecnologiebt.it]
In-Depth Toxicological Profile of Thiencarbazone-methyl on Non-Target Organisms
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Thiencarbazone-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone chemical class. It is utilized for the pre- and post-emergent control of a broad spectrum of grass and broadleaf weeds in various crops, including corn and wheat, as well as in turf and ornamentals.[1][2] Its mode of action in target plants is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of essential amino acids, ultimately leading to plant death.[3][4] While effective in its agricultural applications, a thorough understanding of its toxicological profile in non-target organisms is paramount for a comprehensive environmental risk assessment and for informing regulatory decisions. This technical guide provides an in-depth overview of the ecotoxicology of this compound, focusing on its effects on a range of non-target terrestrial and aquatic organisms.
Mammalian Toxicology
This compound generally exhibits low acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.[3][5] However, subchronic and chronic exposure has been shown to primarily affect the urothelial system, including the kidneys, bladder, and urinary tract.[3][6][7]
Key Toxicological Endpoints for Mammals
| Species | Test Duration | Endpoint | Value (mg/kg bw/day) | Observed Effects |
| Rat | 90-day | NOAEL | 123 (male), 154 (female) | Urothelial effects at higher doses |
| Rat | 90-day | LOAEL | 439 (male), 543 (female) | Urothelial effects |
| Rat | 2-year | NOAEL | 117 | - |
| Mouse | 78-week | NOAEL | 147 (male), 185 (female) | Bladder stones, transitional cell hyperplasia in the urinary bladder |
| Mouse | 78-week | LOAEL | 599 (male), 758 (female) | Bladder stones, transitional cell hyperplasia in the urinary bladder |
| Dog | 1-year | NOAEL | 117 | - |
| Dog | 1-year | LOAEL | 179 | Urothelial effects |
Mechanism of Urothelial Toxicity
The primary mechanism of urothelial toxicity is attributed to the formation of urinary calculi (stones).[6][8] this compound, being a sulfonamide, can precipitate in the urinary tract, especially under conditions of high dose and/or altered urinary pH.[6][8][9] This precipitation leads to the formation of crystals and calculi, which cause physical irritation and injury to the urothelial lining.[6] Chronic irritation is a known risk factor for hyperplasia and the development of tumors.[6] Studies in mice have shown that at high doses, the formation of calculi was associated with the occurrence of transitional cell papillomas and carcinomas in the urinary bladder.[6] However, a genotoxic mechanism is considered unlikely to be involved in this tumor induction.[6]
Caption: Proposed mechanism of this compound-induced urothelial toxicity in mammals.
Avian Toxicology
This compound is classified as practically non-toxic to birds on an acute oral and dietary basis.[10]
Key Toxicological Endpoints for Birds
| Species | Test Type | Endpoint | Value |
| Bobwhite Quail (Colinus virginianus) | Acute Oral | LD50 | >2000 mg/kg bw |
| Mallard Duck (Anas platyrhynchos) | Acute Oral | LD50 | >2000 mg/kg bw |
| Bobwhite Quail (Colinus virginianus) | Sub-acute Dietary | LC50 | >5000 mg/kg diet |
| Mallard Duck (Anas platyrhynchos) | Sub-acute Dietary | LC50 | >5000 mg/kg diet |
| Mallard Duck (Anas platyrhynchos) | Reproduction | NOAEC | 204 mg a.i./kg-feed/day |
| Bobwhite Quail (Colinus virginianus) | Reproduction | LOAEC | >633 mg a.i./kg-feed/day |
Experimental Protocols for Avian Toxicity Studies
Avian toxicity studies for this compound have generally followed standardized protocols such as those from the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD).
-
Avian Acute Oral Toxicity Test (e.g., OPPTS 850.2100): This test involves a single oral dose of the test substance administered to birds (e.g., Bobwhite quail or Mallard duck), which are then observed for at least 14 days for mortality and signs of toxicity.[10][11]
-
Avian Dietary Toxicity Test (e.g., OECD TG 205, OPPTS 850.2200): In this test, birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a clean diet.[12][13][14][15] Endpoints include mortality, food consumption, and body weight changes. The test typically uses young birds, such as 10-14 day old Bobwhite quail or 5-10 day old Mallard ducks.[12]
Caption: Generalized workflow for an avian dietary toxicity test.
Aquatic Ecotoxicology
The toxicity of this compound to aquatic organisms varies depending on the species. It is generally of low toxicity to fish and aquatic invertebrates on an acute basis.[3][10] However, it can be toxic to some aquatic plants.[3]
Key Toxicological Endpoints for Aquatic Organisms
| Species | Test Type | Endpoint | Value (mg/L) |
| Rainbow Trout (Oncorhynchus mykiss) | Acute | LC50 (96-hr) | >104 |
| Fathead Minnow (Pimephales promelas) | Early Life-Stage | NOAEC (35-day) | 4.8 |
| Daphnia magna | Acute | EC50 (48-hr) | >98.6 |
| Daphnia magna | Chronic | NOEC (21-day) | 10 |
| Eastern Oyster (Crassostrea virginica) | Shell Deposition | EC50 (96-hr) | 12.3 |
| Algae (Raphidocelis subcapitata) | Growth Inhibition | ErC50 (96-hr) | 1.02 |
| Duckweed (Lemna gibba) | Growth Inhibition | EC50 (7-day) | 0.00099 |
Experimental Protocols for Aquatic Toxicity Studies
-
Daphnia magna Reproduction Test (OECD TG 211): This chronic test assesses the effect of a chemical on the reproductive output of Daphnia magna.[16][17][18][19] Young female daphnids are exposed to a range of concentrations of the test substance for 21 days. The total number of living offspring produced per surviving parent is the primary endpoint.[17] The test is typically conducted under semi-static conditions with renewal of the test solutions.[16][18]
Caption: Workflow for the Daphnia magna reproduction test (OECD 211).
Terrestrial Invertebrate Toxicology
This compound is considered to have low toxicity to terrestrial invertebrates such as earthworms and honeybees on an acute basis.[10]
Key Toxicological Endpoints for Terrestrial Invertebrates
| Species | Test Type | Endpoint | Value |
| Earthworm (Eisenia fetida) | Acute | LC50 (14-day) | >1000 mg/kg soil |
| Honeybee (Apis mellifera) | Acute Contact | LD50 (48-hr) | >200 µ g/bee |
| Honeybee (Apis mellifera) | Acute Oral | LD50 (48-hr) | >199.6 µ g/bee |
Experimental Protocols for Terrestrial Invertebrate Toxicity Studies
-
Earthworm Acute Toxicity Test (e.g., OECD TG 207): This test evaluates the acute toxicity of a substance to earthworms in an artificial soil substrate. Adult earthworms are exposed to different concentrations of the test substance mixed into the soil for 14 days, with mortality being the primary endpoint.
-
Honeybee Acute Contact and Oral Toxicity Tests (e.g., OECD TG 214 & 213): These laboratory tests are designed to assess the acute toxicity of a chemical to adult worker honeybees.[2][8][20][21][22] In the contact toxicity test, the substance is applied directly to the thorax of the bees.[2][21] In the oral toxicity test, the substance is mixed with a sucrose (B13894) solution and fed to the bees.[22] Mortality is observed over a period of 48 to 96 hours.[8]
Toxicity of Metabolites
Several metabolites of this compound have been identified in environmental and biological systems. In general, these metabolites have been found to be less toxic than the parent compound to a range of non-target organisms.[3]
Key Metabolites and Their Toxicity
-
BYH 18636-carboxylic acid: Less toxic than the parent compound to earthworms and aquatic plants.[3]
-
BYH 18636-sulfonamide: Less toxic than the parent compound to earthworms and aquatic plants.[3]
-
BYH 18636-sulfonamide-carboxylic acid: Less toxic than the parent compound to earthworms and aquatic plants.[3]
-
BYH 18636-MMT: Less toxic than the parent compound to earthworms and aquatic plants.[3]
Analytical Methods
The determination of this compound and its metabolites in various environmental and biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23][24] This technique offers high sensitivity and selectivity for the detection and quantification of these compounds at low concentrations.
General Analytical Workflow
Caption: A generalized workflow for the analysis of this compound and its metabolites.
Conclusion
This compound demonstrates a varied toxicological profile across different non-target organisms. While it exhibits low acute toxicity to mammals, birds, and key terrestrial invertebrates, its potential for urothelial effects in mammals upon chronic exposure warrants careful consideration. In the aquatic environment, while fish and invertebrates appear to be at low risk from acute exposures, certain aquatic plants are sensitive to this compound. The major metabolites of this compound are generally less toxic than the parent compound. This in-depth technical guide, with its compiled data, experimental protocol summaries, and mechanistic diagrams, serves as a valuable resource for researchers, scientists, and drug development professionals in understanding the potential non-target effects of this compound.
References
- 1. Thiencarbazone [sitem.herts.ac.uk]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. This compound | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 6. researchgate.net [researchgate.net]
- 7. i-repository.net [i-repository.net]
- 8. Drug-Induced Urinary Calculi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfamethoxazole-induced sulfamethoxazole urolithiasis: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide registration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicity of six pesticides to common frog (Rana temporaria) tadpoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 15. researchgate.net [researchgate.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. oecd.org [oecd.org]
- 18. shop.fera.co.uk [shop.fera.co.uk]
- 19. biotecnologiebt.it [biotecnologiebt.it]
- 20. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. researchgate.net [researchgate.net]
Thiencarbazone-Methyl: An In-depth Technical Guide to Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility and stability of thiencarbazone-methyl, a selective herbicide from the sulfonyl-amino-carbonyl-triazolinone class. Understanding these fundamental physicochemical properties is critical for assessing its environmental fate, behavior, and potential impact, as well as for the development of effective formulations. This document compiles key data on solubility, hydrolysis, and photolysis, and outlines the standardized experimental protocols used to determine these characteristics.
Physicochemical Properties of this compound
This compound's behavior in aqueous environments is governed by its solubility and stability, which are significantly influenced by the pH of the solution.
Aqueous Solubility
This compound is a weak acid with a pKa of 3.0 at 20°C[1]. Its solubility in water is pH-dependent, increasing significantly in neutral to alkaline conditions.[2][3] The presence of impurities can also affect its water solubility.[3]
Table 1: Aqueous Solubility of this compound at 20°C
| pH | Solubility (mg/L) |
| Unbuffered | 72 |
| 4 | 172 |
| 7 | 436 |
| 9 | 417 |
| Data sourced from ChemicalBook.[2][3] |
Stability in Aqueous Solutions
The persistence of this compound in aquatic environments is determined by its susceptibility to abiotic degradation processes, primarily hydrolysis and photolysis.
This compound degrades slowly through hydrolysis at environmentally relevant pH levels.[4] The rate of hydrolysis is influenced by both pH and temperature. One study found the minimum and maximum hydrolysis half-lives to be 18 and 22 days, respectively, though the specific conditions were not fully detailed.[5]
Table 2: Hydrolytic Stability of this compound
| Degradation Pathway | Half-life (t½) | Conditions |
| Hydrolysis | 18 - 22 days | Not specified |
| Data sourced from ResearchGate.[5] |
This compound is considered stable to aqueous photolysis.[4] However, some studies have investigated its photodegradation under specific experimental conditions. One study reported a minimum photolysis half-life of 18.7 days and a maximum of 22.6 days.[5] The quantum yield and the rate of direct photodegradation in water can be assessed to determine the environmental half-life.[1]
Table 3: Photolytic Stability of this compound in Water
| Degradation Pathway | Half-life (t½) | Conditions |
| Photolysis | 18.7 - 22.6 days | Not specified |
| Data sourced from ResearchGate.[5] |
Experimental Protocols
The following sections detail the standardized methodologies for determining the aqueous solubility, hydrolysis, and photolysis of chemical substances like this compound, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Determination of Aqueous Solubility (OECD Guideline 105)
This guideline describes two primary methods for determining the water solubility of a substance: the Column Elution Method and the Flask Method.[6] The choice of method depends on the expected solubility of the test substance.[6] Preliminary information on the substance's structural formula, vapor pressure, and dissociation constant is beneficial before conducting the test.[3]
2.1.1 Column Elution Method
This method is suitable for substances with low solubility (less than 10⁻² g/L).[2]
-
Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until it reaches a plateau, which represents the saturation concentration.
-
Apparatus: A temperature-controlled column, a pump for delivering a constant flow of water, and an analytical instrument (e.g., HPLC, GC, UV-Vis spectrophotometer) for concentration measurement.
-
Procedure:
-
The support material is coated with the test substance.
-
The coated material is packed into the column.
-
Water is pumped through the column at a low flow rate.
-
Fractions of the eluate are collected at regular intervals.
-
The concentration of the test substance in each fraction is determined.
-
The process continues until the concentration in the eluate is constant.
-
The final, constant concentration is reported as the water solubility at the test temperature.
-
2.1.2 Flask Method
This method is suitable for substances with a solubility of 10⁻² g/L or higher.[6]
-
Principle: An excess amount of the test substance is added to water in a flask. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.[2]
-
Apparatus: A temperature-controlled shaker or stirrer, flasks, and a means to separate the solid and liquid phases (e.g., centrifuge or filter).
-
Procedure:
-
An excess of the test substance is added to a known volume of water in a flask.
-
The flask is sealed and agitated at a constant temperature (e.g., 20°C).
-
Agitation continues until equilibrium is reached (typically 24-48 hours).
-
The mixture is centrifuged or filtered to remove undissolved substance.
-
The concentration of the substance in the clear aqueous solution is determined using a suitable analytical method.
-
Determination of Hydrolysis as a Function of pH (OECD Guideline 111)
This tiered guideline is designed to determine the rate of abiotic hydrolytic transformation of a chemical in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).[4][7]
-
Principle: Sterile aqueous buffer solutions of different pH values are treated with the test substance and incubated in the dark at a constant temperature. The concentration of the test substance and any major hydrolysis products are monitored over time.[5]
-
Tier 1: Preliminary Test:
-
Tier 2: Main Test (for unstable substances):
-
If significant degradation occurs in the preliminary test, further experiments are conducted at different temperatures (at least two additional temperatures) to determine the hydrolysis rate constants and half-lives.[8]
-
Solutions are prepared as in Tier 1 and incubated at controlled temperatures.
-
Samples are taken at appropriate time intervals and analyzed for the concentration of the parent substance.
-
The degradation rate constant (k) and the half-life (t½) are calculated assuming pseudo-first-order kinetics.
-
-
Tier 3: Identification of Hydrolysis Products:
-
If significant degradation occurs, the major hydrolysis products are identified and their concentrations are quantified over time.
-
Determination of Photodegradation in Water
The determination of a substance's susceptibility to photodegradation involves assessing its light absorption properties and then conducting irradiation experiments.
2.3.1 UV-VIS Absorption Spectrum (OECD Guideline 101)
This test is a prerequisite for photolysis studies and determines the wavelengths at which a compound absorbs light.[9][10][11]
-
Principle: A solution of the test substance is prepared in a suitable solvent, and its absorption spectrum is recorded using a double-beam UV-VIS spectrophotometer over a wavelength range relevant to sunlight (290-800 nm).[11][12]
-
Procedure:
-
Solutions of the test substance are prepared at a concentration that gives a maximum absorbance in the range of 0.5 to 1.5.[10][11]
-
The absorption spectrum is recorded against a solvent blank.
-
The molar extinction coefficient (ε) is calculated at the wavelengths of maximum absorption. If a substance does not absorb light at wavelengths greater than 290 nm, direct photodegradation in the environment is unlikely.
-
2.3.2 Aqueous Photolysis
While a specific OECD guideline for aqueous photolysis is not cited in the search results, the general principles involve irradiating a solution of the test substance with a light source simulating natural sunlight.
-
Principle: An aqueous solution of the test substance is exposed to a light source (e.g., a xenon arc lamp) that mimics the spectral distribution of sunlight. The concentration of the substance is monitored over time to determine the rate of photodegradation.
-
Procedure:
-
A sterile, buffered aqueous solution of the test substance is prepared.
-
The solution is placed in a photolysis reactor with a light source of known spectral characteristics.
-
The temperature of the solution is maintained at a constant level.
-
Dark control samples are run in parallel to account for any non-photolytic degradation (e.g., hydrolysis).
-
Aliquots are withdrawn at various time intervals and analyzed for the concentration of the test substance.
-
The photodegradation rate constant and half-life are calculated.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Factors influencing this compound's aqueous behavior.
Caption: Workflow for determining aqueous solubility (OECD 105).
Caption: Tiered workflow for hydrolysis studies (OECD 111).
References
- 1. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 2. filab.fr [filab.fr]
- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 9. oecd.org [oecd.org]
- 10. nucro-technics.com [nucro-technics.com]
- 11. oecd.org [oecd.org]
- 12. OECD Test No. 101: UV-VIS Absorption Spectra - Analytice [analytice.com]
Methodological & Application
Application Note: Determination of Thiencarbazone-methyl in Environmental Samples by LC-MS/MS
Abstract
This application note describes a sensitive and selective method for the determination of thiencarbazone-methyl in environmental matrices, specifically soil and water, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward sample preparation procedure followed by a rapid LC-MS/MS analysis, providing high throughput and reliable quantification. The method has been validated to demonstrate its accuracy, precision, and linearity over a relevant concentration range.
Introduction
This compound is a sulfonylurea herbicide used for the control of a wide range of grass and broadleaf weeds in various crops.[1] Due to its application in agricultural settings, there is a potential for this compound to contaminate soil and water resources. Therefore, a robust and sensitive analytical method is crucial for monitoring its presence in the environment to ensure regulatory compliance and assess potential ecological risks. This application note presents a validated LC-MS/MS method for the quantification of this compound in soil and water samples.
Experimental
Materials and Reagents
-
This compound analytical standard (PESTANAL®, CAS: 317815-83-1) was purchased from Sigma-Aldrich or a similar certified reference material provider.
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Primary Secondary Amine (PSA) sorbent
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Oasis HLB Solid Phase Extraction (SPE) cartridges
Instrumentation
An LC-MS/MS system equipped with an electrospray ionization (ESI) source was used for the analysis. The system consisted of a high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.
LC-MS/MS Conditions
The chromatographic and mass spectrometric conditions were optimized for the analysis of this compound and are summarized in the table below.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 75 mm, 2.7 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [Value to be determined from standard infusion] |
| Product Ions (m/z) | [Values to be determined from standard infusion] |
| Collision Energy | [Optimized values for each transition] |
| Dwell Time | 100 ms |
Protocols
Standard Solution Preparation
A stock solution of this compound (100 µg/mL) was prepared in acetonitrile. Working standard solutions were prepared by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1, v/v) to create a calibration curve ranging from 0.1 to 100 ng/mL.
Sample Preparation
A solid-phase extraction (SPE) method was used for the pre-concentration and cleanup of water samples.
References
Application Note: Analysis of Thiencarbazone-methyl Residues in Soil and Water
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiencarbazone-methyl is a selective, broad-spectrum herbicide used for the control of grassy and broadleaf weeds in various crops.[1] Its presence and persistence in environmental matrices such as soil and water are of significant interest for environmental monitoring and food safety. This document provides detailed protocols for the extraction, cleanup, and quantification of this compound and its primary metabolites in soil and water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Principles
The determination of this compound residues is predominantly accomplished through LC-MS/MS, which offers high sensitivity and selectivity.[2][3] The general workflow involves sample preparation (extraction and cleanup) to isolate the analytes from the matrix, followed by chromatographic separation and mass spectrometric detection. For soil samples, a common approach is extraction with an organic solvent followed by a cleanup step, while water samples can often be analyzed more directly or after a solid-phase extraction (SPE) pre-concentration step.[2]
Experimental Protocols
Protocol for this compound Residue Analysis in Water
This protocol is based on a method involving solid-phase extraction (SPE) followed by LC-MS/MS analysis.[2] An alternative direct injection method is also described by the U.S. Environmental Protection Agency (EPA).[3]
1.1. Reagents and Materials
-
This compound analytical standard
-
Metabolite standards (e.g., BYH18636-carboxylic acid, BYH18636-sulfonamide)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges
-
Syringe filters (0.22 µm)
1.2. Standard Preparation Prepare stock solutions of this compound and its metabolites in a suitable solvent (e.g., acetonitrile) and store under refrigeration.[3] Working standards and calibration curves are prepared by diluting the stock solutions. Matrix-matched calibration standards are recommended for accurate quantification.[2]
1.3. Sample Preparation (SPE Method)
-
Acidify the water sample with formic acid.[2]
-
Condition an HLB SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Load the acidified water sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
1.4. LC-MS/MS Analysis
-
Chromatographic Column: Agilent Poroshell 120EC-C18 (2.1 mm × 75 mm, 2.7 µm) or equivalent.[2]
-
Mobile Phase: A gradient of acetonitrile and water.[2]
-
Ionization: Electrospray ionization (ESI) in negative ion mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and its metabolites.
Protocol for this compound Residue Analysis in Soil
This protocol details an extraction and cleanup procedure for soil samples prior to LC-MS/MS analysis.[2]
2.1. Reagents and Materials
-
All reagents from the water analysis protocol.
-
Primary Secondary Amine (PSA) sorbent.
2.2. Sample Preparation
-
Weigh a representative sample of homogenized soil into a centrifuge tube.
-
Add acidified acetonitrile and extract by shaking or vortexing.
-
Centrifuge the sample and collect the supernatant.
-
For cleanup, pass the extract through a PSA cartridge to remove interfering substances.[2]
-
Evaporate the cleaned extract and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2.3. LC-MS/MS Analysis The LC-MS/MS conditions are generally the same as those used for water analysis.
Data Presentation
The following tables summarize quantitative data from validated methods for this compound analysis.
Table 1: Quantitative Performance Data for this compound in Water
| Parameter | Value | Reference |
| Linearity Range | 0.001–0.1 mg/L | [2] |
| Correlation Coefficient (r²) | > 0.995 | [2] |
| Spiked Levels | 0.1, 1, and 10 µg/L | [2] |
| Average Recoveries | 75.5% to 104% | [2] |
| Relative Standard Deviations (RSDs) | 1.4%–8.6% | [2] |
| Limit of Quantification (LOQ) | 0.1 µg/L | [2] |
| Alternative LOQ (EPA Method) | 0.5 ng/mL (ppb) | [3][4] |
Table 2: Quantitative Performance Data for this compound in Soil
| Parameter | Value | Reference |
| Spiked Levels | 0.5, 5, and 50 µg/kg | [2] |
| Average Recoveries | 75.4% to 105% | [2] |
| Relative Standard Deviations (RSDs) | 1.5%–9.7% | [2] |
| Limit of Quantification (LOQ) | 0.5 µg/kg | [2] |
| Alternative LOQ (Multi-residue method) | 2 to 20 µg/kg | [5] |
Visualizations
Diagram 1: Experimental Workflow for Water Analysis
References
- 1. Thiencarbazone Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 2. Determination of this compound and Its Metabolites in Different Environmental Matrixes by Liquid Chromatographyï¼ Tandem Mass Spectrometry [fxcsxb.com]
- 3. epa.gov [epa.gov]
- 4. ECM for Thiencarbazone & Degradates in Water - MRID 47070114 | Analytical Methods and Procedures for Pesticides | US EPA [19january2021snapshot.epa.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Experimental Design for Assessing Thiencarbazone-Methyl Efficacy in Greenhouse Trials
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed experimental framework for evaluating the efficacy of thiencarbazone-methyl, an acetolactate synthase (ALS) inhibiting herbicide, against common weed species in a controlled greenhouse environment.
Introduction
This compound is a selective herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone chemical class.[1][2] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3][4][5] This inhibition leads to the cessation of plant growth and eventual death of susceptible weed species.[4] this compound is effective for both pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds in crops such as corn and wheat.[1][2][3]
These protocols outline a robust greenhouse bioassay to determine the dose-dependent efficacy of this compound on selected weed species. The controlled environment of a greenhouse allows for precise evaluation of herbicide activity while minimizing the influence of external environmental variables.
Signaling Pathway of this compound
Caption: Mode of action of this compound.
Experimental Design and Protocols
Experimental Objectives
-
To determine the dose-response relationship of this compound on selected grass and broadleaf weed species.
-
To evaluate the pre-emergence and post-emergence efficacy of this compound.
-
To assess the phytotoxicity symptoms and progression following this compound application.
Materials and Methods
3.2.1. Plant Material and Growth Conditions
-
Weed Species:
-
Grass: Giant Foxtail (Setaria faberi), Barnyardgrass (Echinochloa crus-galli)
-
Broadleaf: Palmer Amaranth (Amaranthus palmeri), Common Lambsquarters (Chenopodium album)
-
-
Growth Medium: A standardized greenhouse potting mix (e.g., peat, perlite, and vermiculite (B1170534) in a 2:1:1 ratio).
-
Containers: 10 cm x 10 cm plastic pots with drainage holes.
-
Greenhouse Conditions:
-
Temperature: 25 ± 2°C (day), 18 ± 2°C (night)
-
Photoperiod: 16-hour day / 8-hour night cycle with supplemental lighting.
-
Watering: Sub-irrigation or overhead watering as needed to maintain consistent soil moisture without washing away the herbicide.
-
3.2.2. Herbicide Preparation
-
Herbicide: Technical grade this compound.
-
Formulation: Prepare a stock solution and serial dilutions to achieve the desired application rates. A non-ionic surfactant may be added for post-emergence applications as per typical product recommendations.[6]
3.2.3. Experimental Treatments
-
Application Rates: Based on literature, typical field rates for this compound can range from 10 to 45 grams of active ingredient per hectare (g a.i./ha).[2][7] The following rates are suggested for a dose-response study:
-
0 g a.i./ha (Untreated Control)
-
5 g a.i./ha
-
10 g a.i./ha
-
20 g a.i./ha
-
40 g a.i./ha
-
80 g a.i./ha (2x the maximum typical rate to assess crop tolerance margins in other studies)
-
-
Replicates: A minimum of four replicates per treatment combination (weed species x application rate x application timing).
-
Experimental Design: Randomized complete block design.
3.2.4. Experimental Workflow Diagram
Caption: Greenhouse trial experimental workflow.
Protocol for Pre-Emergence Efficacy Trial
-
Fill pots with the prepared growth medium.
-
Sow a predetermined number of seeds (e.g., 20) of a single weed species per pot at a depth of approximately 1 cm.
-
Apply the designated this compound treatment rates to the soil surface of each pot using a calibrated laboratory sprayer.
-
Gently water the pots to activate the herbicide.
-
Place the pots in the greenhouse in a randomized complete block design.
-
Monitor and record seedling emergence and phytotoxicity symptoms at 7, 14, and 21 days after treatment (DAT).
-
At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.
Protocol for Post-Emergence Efficacy Trial
-
Sow weed seeds as described for the pre-emergence trial and allow them to grow to the 2-3 true leaf stage.[8]
-
Thin the seedlings to a uniform number (e.g., 5 plants) per pot.
-
Apply the designated this compound treatment rates over the top of the plants using a calibrated laboratory sprayer.
-
Return the pots to the greenhouse, arranged in a randomized complete block design.
-
Assess visual injury and record phytotoxicity symptoms at 7, 14, and 21 DAT.
-
At 21 DAT, harvest the above-ground biomass, dry it, and record the dry weight.
Data Collection and Presentation
Data to be Collected
-
Visual Efficacy Rating: A percentage scale from 0 to 100, where 0 represents no weed control and 100 represents complete weed death. This should be performed at 7, 14, and 21 DAT.
-
Phytotoxicity Symptoms: Detailed observations of injury symptoms, such as chlorosis (yellowing), necrosis (browning), stunting, and malformation.[9]
-
Plant Height: Measure the height of surviving plants at the end of the experiment.
-
Above-ground Dry Biomass: Harvest, dry, and weigh the plant material at 21 DAT.
Data Presentation Tables
Table 1: Pre-Emergence Efficacy of this compound on Giant Foxtail
| This compound Rate (g a.i./ha) | Visual Efficacy (%) at 14 DAT (Mean ± SE) | Plant Height (cm) at 21 DAT (Mean ± SE) | Dry Biomass (% of Control) at 21 DAT (Mean ± SE) |
| 0 (Control) | 0 ± 0 | 100 ± 0 | |
| 5 | |||
| 10 | |||
| 20 | |||
| 40 | |||
| 80 |
Table 2: Post-Emergence Efficacy of this compound on Palmer Amaranth
| This compound Rate (g a.i./ha) | Visual Efficacy (%) at 14 DAT (Mean ± SE) | Plant Height (cm) at 21 DAT (Mean ± SE) | Dry Biomass (% of Control) at 21 DAT (Mean ± SE) |
| 0 (Control) | 0 ± 0 | 100 ± 0 | |
| 5 | |||
| 10 | |||
| 20 | |||
| 40 | |||
| 80 |
Data Analysis
The collected data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the treatments. A non-linear regression analysis can be used to model the dose-response relationship and calculate the effective dose required to achieve 50% (ED50) and 90% (ED90) weed control.
Conclusion
This set of protocols provides a standardized methodology for assessing the efficacy of this compound in a greenhouse setting. The detailed experimental design, step-by-step procedures, and structured data presentation will enable researchers to generate reliable and comparable data on the herbicidal activity of this compound. The inclusion of both pre- and post-emergence trials will offer a comprehensive understanding of its potential applications in weed management programs.
References
- 1. Thiencarbazone Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. solechem.eu [solechem.eu]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Product Information | LabelSDS [labelsds.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
Application of Thiencarbazone-methyl in combination with safeners like Cyprosulfamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the herbicide Thiencarbazone-methyl, its mode of action, and its application in conjunction with the safener Cyprosulfamide. Detailed protocols for experimental evaluation and data on its efficacy are included to support research and development in weed management and crop safety.
Introduction
This compound is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1] It is effective for the pre- and post-emergence control of a wide spectrum of grass and broadleaf weeds in various crops, most notably corn (maize) and wheat.[2][3] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[1] To enhance its selectivity and protect crops from potential phytotoxicity, this compound is often formulated with a safener. Cyprosulfamide is a novel safener that has been specifically developed for use with ALS-inhibiting herbicides like this compound, particularly in corn.[2][4] Cyprosulfamide selectively enhances the metabolic detoxification of the herbicide in the crop, thereby ensuring high crop tolerance without compromising weed control efficacy.[5]
Mode of Action
This compound: Inhibition of Acetolactate Synthase (ALS)
This compound targets and inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1] By blocking this pathway, this compound halts protein synthesis and cell division in susceptible plants, leading to cessation of growth and eventual death.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Natural plant defense genes provide clues to safener protection in grain sorghum | College of Agricultural, Consumer & Environmental Sciences | Illinois [aces.illinois.edu]
- 3. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Selective herbicide safening in dicot plants: a case study in Arabidopsis [frontiersin.org]
Application Note & Protocol: Quantification of Thiencarbazone-methyl and its Metabolites in Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiencarbazone-methyl is a post-emergence herbicide used for the control of grass and broadleaf weeds in various crops.[1][2] As with many pesticides, understanding its environmental fate and the persistence of its metabolites is crucial for assessing its ecological impact. This application note provides a detailed protocol for the simultaneous quantification of this compound and its primary metabolites in environmental matrices such as soil, water, and sediment using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The primary metabolites covered in this protocol include BYH 18636-carboxylic acid (M01), BYH 18636-sulfonamide-carboxylic acid (M03), and BYH 18636-sulfonamide (M15).[3]
Experimental Protocol
This protocol is based on established and validated methods for the analysis of this compound and its metabolites.[3][4][5]
1. Sample Preparation
-
Acidify the water sample with formic acid.
-
Perform solid-phase extraction (SPE) using an HLB (Hydrophilic-Lipophilic Balance) cartridge to extract the analytes.
-
Elute the analytes from the cartridge.
-
The eluate is then ready for LC-MS/MS analysis.
For Soil and Sediment Samples: [3][5]
-
Extract the analytes from the soil or sediment sample using acidified acetonitrile (B52724).
-
Perform a clean-up step using a primary secondary amine (PSA) cartridge to remove interfering matrix components.
-
The resulting extract is then ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The separation and detection of this compound and its metabolites are achieved using a liquid chromatography system coupled with a tandem mass spectrometer.[3]
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
3. Quantification
Quantification is performed using an external standard method with matrix-matched calibration curves to ensure accuracy.[3]
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound and its metabolites.
Quantitative Data
The following tables summarize the quantitative performance of the described method for the analysis of this compound and its metabolites in different environmental samples.[3]
Table 1: Method Performance in Water Samples
| Analyte | Spiked Level (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD, n=5) (%) |
| This compound | 0.1, 1, 10 | 75.5 - 104 | 1.4 - 8.6 |
| BYH 18636-carboxylic acid (M01) | 0.1, 1, 10 | 75.5 - 104 | 1.4 - 8.6 |
| BYH 18636-sulfonamide-carboxylic acid (M03) | 0.1, 1, 10 | 75.5 - 104 | 1.4 - 8.6 |
| BYH 18636-sulfonamide (M15) | 0.1, 1, 10 | 75.5 - 104 | 1.4 - 8.6 |
Table 2: Method Performance in Soil and Sediment Samples
| Analyte | Spiked Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, n=5) (%) |
| This compound | 0.5, 5, 50 | 75.4 - 105 | 1.5 - 9.7 |
| BYH 18636-carboxylic acid (M01) | 0.5, 5, 50 | 75.4 - 105 | 1.5 - 9.7 |
| BYH 18636-sulfonamide-carboxylic acid (M03) | 0.5, 5, 50 | 75.4 - 105 | 1.5 - 9.7 |
| BYH 18636-sulfonamide (M15) | 0.5, 5, 50 | 75.4 - 105 | 1.5 - 9.7 |
Table 3: Limits of Quantification (LOQ)
| Matrix | Limit of Quantification (LOQ) |
| Water | 0.1 µg/L |
| Soil and Sediment | 0.5 µg/kg |
The presented LC-MS/MS method provides a sensitive, accurate, and reliable approach for the simultaneous determination of this compound and its key metabolites in various environmental samples.[3] The detailed protocol and performance data offer a solid foundation for researchers and scientists involved in environmental monitoring and pesticide residue analysis.
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. mdpi.com [mdpi.com]
- 3. Determination of this compound and Its Metabolites in Different Environmental Matrixes by Liquid Chromatographyï¼ Tandem Mass Spectrometry [fxcsxb.com]
- 4. epa.gov [epa.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Application Note: Solid-Phase Extraction (SPE) for the Determination of Thiencarbazone-methyl in Water Samples
Introduction
Thiencarbazone-methyl is a selective, post-emergence herbicide used for the control of a wide range of grass and broadleaf weeds in crops such as corn and wheat.[1][2][3] Its chemical formula is C₁₂H₁₃N₅O₅S.[1] Due to its application in agriculture, there is a potential for this compound to enter aquatic environments. Therefore, sensitive and reliable analytical methods are required for the monitoring of this compound in water samples to ensure environmental safety and regulatory compliance.
This application note details a robust and validated method for the extraction and pre-concentration of this compound from water samples using solid-phase extraction (SPE) prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is intended for researchers, environmental scientists, and analytical chemists.
Principle of the Method
Solid-phase extraction is a sample preparation technique that isolates and concentrates analytes from a liquid sample by partitioning them between a liquid phase and a solid stationary phase. For the analysis of this compound in water, a hydrophilic-lipophilic balanced (HLB) sorbent is highly effective. The water sample is first acidified and then passed through an HLB SPE cartridge. This compound is retained on the sorbent while interferences are washed away. The analyte is then eluted with an appropriate organic solvent, and the resulting extract is analyzed by LC-MS/MS.[4]
Materials and Reagents
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges
-
Reagents:
-
Formic acid
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Ultrapure water
-
-
Standards:
-
This compound analytical standard
-
-
Equipment:
-
SPE vacuum manifold
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sample concentrator (e.g., nitrogen evaporator)
-
LC-MS/MS system
-
Experimental Protocol
A detailed workflow for the solid-phase extraction of this compound from water samples is provided below.
Caption: Workflow for the solid-phase extraction of this compound.
Step-by-Step Procedure
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Position the HLB SPE cartridge on a vacuum manifold.
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[5] Ensure the sorbent does not go dry between these steps.
-
-
Sample Loading:
-
Load the acidified water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with a small volume (e.g., 5 mL) of a weak organic solvent solution (e.g., 5% methanol in water) to remove any polar interferences that may have been retained.
-
-
Drying:
-
Dry the cartridge thoroughly under vacuum for at least 15-20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound from the cartridge using an appropriate volume (e.g., 2 x 4 mL) of a strong organic solvent such as acetonitrile or methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Data and Performance Characteristics
The following table summarizes the quantitative data for the analysis of this compound in water samples using the described SPE-LC-MS/MS method.
| Parameter | Result | Reference |
| Sorbent Type | Hydrophilic-Lipophilic Balanced (HLB) | [4] |
| Spike Levels (µg/L) | 0.1, 1, 10 | [4] |
| Average Recovery (%) | 75.5 - 104 | [4] |
| Relative Standard Deviation (RSD, %) | 1.4 - 8.6 | [4] |
| Limit of Quantification (LOQ, µg/L) | 0.1 | [4] |
| Linearity (r²) | > 0.995 (in the range of 0.001-0.1 mg/L) | [4] |
LC-MS/MS Analysis
The reconstituted sample is then analyzed by a liquid chromatography system coupled with a tandem mass spectrometer.
-
LC Column: A C18 column (e.g., Agilent Poroshell 120EC-C18, 2.1 mm × 75 mm, 2.7 μm) is suitable for the separation.[4]
-
Mobile Phase: A gradient elution with acetonitrile and water is typically used.[4]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is effective for this compound.[4]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective quantification.[4]
Conclusion
The solid-phase extraction method using HLB cartridges provides a reliable and efficient protocol for the extraction and concentration of this compound from water samples. The method demonstrates good recovery, precision, and a low limit of quantification, making it suitable for routine environmental monitoring. The subsequent analysis by LC-MS/MS ensures high sensitivity and selectivity for the determination of this herbicide at trace levels.
References
- 1. solechem.eu [solechem.eu]
- 2. This compound | 317815-83-1 [chemicalbook.com]
- 3. This compound | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of this compound and Its Metabolites in Different Environmental Matrixes by Liquid Chromatographyï¼ Tandem Mass Spectrometry [fxcsxb.com]
- 5. Chemometric Optimization of SPE for the Determination of Multiclass Pesticides in Portable Water Samples by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioassay for Determining Thiencarbazone-Methyl Bioavailability in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiencarbazone-methyl is a selective, systemic herbicide used for the control of a broad spectrum of grass and broadleaf weeds.[1][2] It belongs to the sulfonyl-amino-carbonyl-triazolinone chemical class and functions by inhibiting the acetolactate synthase (ALS) enzyme.[3] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][4][5] Inhibition of ALS leads to a halt in protein synthesis and plant growth, ultimately resulting in weed death.[1] The bioavailability of this compound in soil, which is crucial for its efficacy and potential for crop injury, is influenced by soil properties such as organic carbon content and pH.[6][7]
These application notes provide a detailed protocol for a sensitive bioassay using oriental mustard (Brassica juncea) to determine the bioavailability of this compound in soil. This method is adapted from the study by Szmigielski et al. (2012), which demonstrated a reliable dose-response relationship.[6][7]
Signaling Pathway of this compound
This compound acts by inhibiting the acetolactate synthase (ALS) enzyme, a key component in the biosynthesis of branched-chain amino acids. This inhibition disrupts normal plant growth and development.
Caption: Mode of action of this compound.
Experimental Protocols
This section details the materials and methodology for conducting a bioassay to determine the bioavailability of this compound in soil using oriental mustard as the indicator species.
Materials
-
Soil Samples: Test soils with unknown this compound concentrations and a control soil known to be free of the herbicide.
-
This compound: Analytical grade standard.
-
Oriental Mustard Seeds: (Brassica juncea)
-
Assay Containers: Petri dishes or other suitable containers for germination.
-
Growth Chamber or Incubator: Capable of maintaining a constant temperature of 23°C in the dark.[6]
-
Solvents: Acetone or other suitable solvent for preparing stock solutions.
-
Deionized Water
-
Syringes and Filters: For preparation of solutions.
-
Image Analysis Software: For measuring root length.
Experimental Workflow Diagram
The following diagram outlines the key steps in the bioassay protocol.
Caption: Experimental workflow for the bioassay.
Step-by-Step Protocol
-
Soil Preparation:
-
Air-dry the soil samples and sieve them through a 2-mm mesh to ensure homogeneity.
-
Determine the field capacity of each soil type to standardize moisture content.
-
-
Preparation of this compound Standards:
-
Dose-Response Bioassay:
-
For each soil type, weigh out a standardized amount of soil (e.g., 50 g) into replicate containers for each concentration of this compound and a control (no herbicide).
-
Apply the prepared this compound solutions to the soil samples to achieve the desired final concentrations. Ensure even distribution of the herbicide within the soil.
-
Adjust the soil moisture to 85% of field capacity with deionized water.[6]
-
Place a specific number of oriental mustard seeds (e.g., 5-10) on the surface of the treated soil in each container.
-
Seal the containers to maintain moisture and incubate at a constant temperature of 23°C in the dark for a specified period (e.g., 72 hours).
-
-
Data Collection and Analysis:
-
After the incubation period, carefully remove the germinated seedlings from the soil.
-
Measure the root length of each seedling. Image analysis software can be used for accurate measurements.
-
Calculate the average root length for each replicate.
-
Express the root length as a percentage of the control (untreated soil).
-
Plot the percentage of root inhibition against the logarithm of the this compound concentration.
-
Use a log-logistic model to fit the dose-response curve and determine the I50 value, which is the concentration of this compound that causes a 50% inhibition of root growth.[6]
-
Data Presentation
The bioavailability of this compound can be summarized by the I50 values obtained from the dose-response curves for different soil types.
| Soil Type | Organic Carbon (%) | pH | I50 (µg kg⁻¹) |
| Haverhill Loam | 2.5 | 7.8 | 0.56 |
| Haverhill Clay Loam | 3.1 | 7.9 | 0.59 |
| Scott Loam | 2.1 | 7.5 | 0.60 |
| Bradwell Sandy Loam | 1.8 | 7.2 | 0.62 |
| Sutherland Loam | 10.2 | 5.5 | 1.71 |
Data adapted from Szmigielski et al. (2012).[6][7]
Discussion
The oriental mustard root length bioassay is a sensitive and reproducible method for determining the bioavailability of this compound in soil. The results indicate that soil properties, particularly organic carbon content and pH, significantly influence the bioavailability of this herbicide.[6][7] Higher organic carbon and lower pH are associated with reduced bioavailability, as indicated by higher I50 values.[6][7]
It is important to note that other factors in the soil, such as ammonium-containing fertilizers, can also inhibit the root growth of oriental mustard and may lead to false-positive results.[6][7] Therefore, it is recommended to use a complementary bioassay with a species that is sensitive to ammonium (B1175870) but not to this compound, such as canaryseed, to differentiate between herbicide effects and other inhibitory factors.[7]
Conclusion
This application note provides a comprehensive protocol for a bioassay to determine the bioavailability of this compound in soil. By following this standardized methodology, researchers can obtain reliable data to assess the efficacy and potential environmental fate of this herbicide in different soil types. The provided diagrams and data tables offer a clear framework for understanding the experimental workflow and interpreting the results.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Thiencarbazone Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 3. researchgate.net [researchgate.net]
- 4. solechem.eu [solechem.eu]
- 5. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Thiencarbazone in Soil by Oriental Mustard Root Length Bioassay | Weed Science | Cambridge Core [cambridge.org]
Post-Emergence Application of Thiencarbazone-Methyl in Corn: A Guide for Researchers
Authored for: Researchers, scientists, and drug development professionals.
Executive Summary
Thiencarbazone-methyl is a potent sulfonyl-amino-carbonyl-triazolinone (SACT) herbicide, functioning as an acetolactate synthase (ALS) inhibitor to control a broad spectrum of grass and broadleaf weeds in corn.[1][2][3] Effective post-emergence application is critical for optimizing weed control while ensuring crop safety. This document provides detailed application notes and protocols based on current research, designed to guide researchers in the effective use of this herbicide. All applications of this compound in corn necessitate the use of a safener, typically cyprosulfamide, to protect the crop from potential injury by enhancing herbicide metabolism.[1]
Application Parameters and Efficacy
Post-emergence applications of this compound are effective at controlling a variety of weeds. The following tables summarize key application parameters and expected weed control efficacy based on available research data.
Table 1: Post-Emergence Application Rates and Timings for this compound in Corn
| Corn Growth Stage | This compound Rate (g a.i./ha)¹ | Maximum Seasonal Rate (g a.i./ha) | Notes |
| Up to V2 (2nd leaf fully unfolded) | Up to 45 | 45 | Higher rates are permissible at earlier growth stages. |
| V2 to V6 (6th leaf fully unfolded) | 10 - 20 | 45 | The maximum single application rate is reduced after the V2 stage.[1] |
| V1 to V8 | Rate not specified, part of a premix | - | Herbicide labels may vary; always consult the product-specific label.[4] |
¹g a.i./ha = grams of active ingredient per hectare.
Table 2: Weed Control Efficacy of this compound Based Formulations
| Weed Species | Herbicide Treatment (g a.i./ha) | Timing | Efficacy (%) | Weeks After Treatment (WAT) |
| Barnyardgrass (Echinochloa crus-galli) | This compound:isoxaflutole (30:80) + Atrazine (1120) | PRE followed by POST | ≥90 | 20 |
| Entireleaf morningglory (Ipomoea hederacea) | This compound:isoxaflutole (30:80) + Atrazine (1120) | PRE followed by POST | ≥90 | 20 |
| Palmer amaranth (B1665344) (Amaranthus palmeri) | This compound:isoxaflutole (30:80) + Atrazine (1120) | PRE followed by POST | ≥90 | 20 |
| Velvetleaf (Abutilon theophrasti) | This compound:isoxaflutole (30:80) + Atrazine (1120) | PRE followed by POST | ≥90 | 20 |
| Browntop millet (Urochloa ramosa) | This compound:isoxaflutole (30:80) + Atrazine (1120) | PRE followed by POST | 90 | 20 |
| Rhizomatous johnsongrass (Sorghum halepense) | This compound:isoxaflutole (30:80) | PRE followed by POST | 74 - 76 | Not Specified |
PRE = Pre-emergence, POST = Post-emergence. Data synthesized from a study evaluating PRE applications followed by POST treatments of either glufosinate (B12851) or glyphosate.[5][6][7]
Table 3: Adjuvant Recommendations for Post-Emergence this compound Application
| Adjuvant Type | Recommended Rate | Purpose |
| Methylated Seed Oil (MSO) | 1.0% v/v | Enhances herbicide uptake and efficacy, particularly under adverse conditions. |
| Crop Oil Concentrate (COC) | 1.0% v/v | Improves herbicide performance, generally providing more consistent weed control than Nonionic Surfactants. |
| Urea Ammonium Nitrate (UAN) | 1.5 to 2 qts/acre | Improves herbicide performance, especially in hard water or drought conditions. |
| Ammonium Sulfate (AMS) | 1.5 to 3.0 lbs/acre | Similar to UAN, it enhances herbicide activity. |
| Nonionic Surfactant (NIS) | - | An alternative to COC, though may result in less consistent weed control. |
Experimental Protocols
The following protocols are synthesized from methodologies reported in peer-reviewed literature for conducting field trials to evaluate the efficacy and crop safety of post-emergence this compound applications in corn.
Field Trial Protocol for Efficacy and Crop Tolerance Assessment
Objective: To evaluate the efficacy of different rates and adjuvant combinations of this compound on target weed species and to assess the tolerance of corn to these treatments.
Experimental Design:
-
Design: Randomized complete block design (RCBD).
-
Replications: 3 to 4.
-
Plot Size: Minimum of 3 meters by 10 meters to allow for representative sampling and minimize edge effects.
-
Control: Include an untreated control plot within each replication for comparison.
Materials and Equipment:
-
Certified corn seed of a locally adapted hybrid.
-
Formulated this compound product (co-formulated with a safener).
-
Selected adjuvants (e.g., MSO, COC, UAN, AMS).
-
CO2-pressurized backpack or wheelbarrow sprayer.[8]
-
Flat fan nozzles (e.g., TeeJet AIXR 11003).[8]
-
Personal Protective Equipment (PPE) as per the herbicide label.
-
Plot marking stakes and measuring tape.
-
Data collection sheets or electronic device.
Procedure:
-
Site Selection and Preparation: Select a field with a uniform soil type and a natural, uniform infestation of the target weed species. Conduct standard tillage and seedbed preparation practices.
-
Planting: Plant corn at a locally recommended seeding rate and depth (minimum 1.5 inches).[9]
-
Treatment Application:
-
Calibrate the sprayer to deliver a consistent spray volume, typically between 200 to 250 L/ha.[1][8]
-
Apply treatments at the specified corn and weed growth stages as per the experimental design.
-
Ensure uniform spray coverage over the entire plot.
-
Record environmental conditions at the time of application (temperature, relative humidity, wind speed, and cloud cover).
-
-
Data Collection:
-
Weed Control Efficacy: Visually assess weed control at 7, 14, 28, and 56 days after treatment (DAT). Use a rating scale of 0% (no control) to 100% (complete weed death) relative to the untreated control plots.[1][10]
-
Crop Injury: Visually assess corn injury at 7, 14, and 28 DAT. Use a rating scale of 0% (no visible injury) to 100% (crop death). Symptoms to note include stunting, chlorosis (yellowing), and malformation.[9][10]
-
Yield: At crop maturity, harvest the center two rows of each plot. Determine grain yield and adjust for moisture content.
-
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA). Use a protected least significant difference (LSD) test at a significance level of p ≤ 0.05 to separate treatment means.
Visualizations
Mode of Action of this compound
This compound is a systemic herbicide that is absorbed through both the foliage and roots of the plant.[3] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme.[1][3] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[3] The inhibition of this pathway leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing the death of susceptible plants.[11]
Caption: Mode of action of this compound.
Experimental Workflow for Efficacy Assessment
The following diagram illustrates a typical workflow for a field experiment designed to assess the efficacy of post-emergence this compound applications.
Caption: Experimental workflow for herbicide efficacy.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. The influence of agronomical and chemical weed control on weeds of corn [plantprotection.pl]
- 5. Evaluation of this compound– and Isoxaflutole-Based Herbicide Programs in Corn | Weed Technology | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. bioone.org [bioone.org]
- 8. plantprotection.pl [plantprotection.pl]
- 9. striptillfarmer.com [striptillfarmer.com]
- 10. scholarworks.uark.edu [scholarworks.uark.edu]
- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Application Notes and Protocols: Thiencarbazone-methyl for Pre-emergence Weed Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiencarbazone-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1][2][3] It is effective for the pre-emergence and post-emergence control of a broad spectrum of grass and broadleaf weeds in various crops, primarily corn and wheat.[1][2][4][5] this compound is absorbed through both the roots and leaves of target plants, providing residual soil activity and foliar control.[3][4][5][6] Its mode of action and flexible application timing make it a valuable tool in integrated weed management and resistance management programs.[4]
Mechanism of Action
This compound functions by inhibiting the acetolactate synthase (ALS) enzyme (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthesis pathway of branched-chain amino acids: valine, leucine, and isoleucine.[4][7] As these amino acids are essential building blocks for protein synthesis, the inhibition of the ALS enzyme halts cell division and plant growth, leading to the eventual death of susceptible weeds. Symptoms in susceptible plants, such as chlorosis, stunting, and necrosis, typically appear several days after application.[5] Animals do not possess the ALS enzyme, contributing to the low mammalian toxicity of this class of herbicides.
Formulation and Application Parameters
This compound is typically available in formulations such as water-dispersible granules (WG), suspension concentrates (SC), or as part of a pre-packaged mixture with other active ingredients.[8] For use in corn, it is almost always combined with a crop safener, such as cyprosulfamide, which enhances crop tolerance by promoting the metabolism of the herbicide in the crop plant.[1][2]
Table 1: Recommended Pre-emergence Application Rates
| Crop | Active Ingredient (a.i.) Rate | Notes | Citations |
| Corn | 22 - 45 g a.i./ha | Rate is dependent on soil type, organic matter, and target weed spectrum. The maximum seasonal dose is 45 g a.i./ha. | [1][2] |
| Corn | Up to 37 g a.i./ha | Recommended rate for a single soil-applied application. | [3] |
| Corn | 30 g a.i./ha | Rate used in a pre-packaged mixture with Isoxaflutole (B1672639) (80 g a.i./ha). | [9] |
| Turf & Ornamentals | ~45 g a.i./ha (0.04 lbs/acre) | Maximum seasonal use rate. | [5] |
Tank Mixtures
To broaden the weed control spectrum, this compound is frequently used in combination with other herbicides. For pre-emergence applications in corn, the primary tank-mix partner is isoxaflutole.[1][2]
Table 2: Common Tank Mix Partners for Pre-emergence Application in Corn
| Tank Mix Partner | Herbicide Group | Primary Target |
| Isoxaflutole | Group 27 (HPPD Inhibitor) | Broadleaf weeds and grasses |
| Atrazine | Group 5 (Photosystem II Inhibitor) | Broadleaf weeds and some grasses |
| S-metolachlor | Group 15 (Long-chain fatty acid inhibitor) | Annual grasses and small-seeded broadleaf weeds |
| Flufenacet | Group 15 (Long-chain fatty acid inhibitor) | Grasses and some broadleaf weeds |
Weed Control Efficacy
This compound, particularly when combined with isoxaflutole, provides effective pre-emergence control of many problematic annual grass and broadleaf weeds. Efficacy can be influenced by factors such as soil moisture, with adequate rainfall (or irrigation) within 7-14 days of application being crucial for activation and optimal performance.[8][10]
Table 3: Efficacy of a this compound + Isoxaflutole Program on Key Weed Species
Data derived from field studies evaluating a pre-packaged mixture of this compound (30 g/ha) + isoxaflutole (80 g/ha) applied pre-emergence in corn.
| Weed Species | Common Name | % Control (4 Weeks After Planting) | % Control (8 Weeks After Planting) |
| Sorghum halepense | Johnsongrass | 87 - 95% | 74 - 76% |
| Amaranthus palmeri | Palmer amaranth | 87 - 95% | >90% (with Atrazine) |
| Abutilon theophrasti | Velvetleaf | 87 - 95% | >90% (with Atrazine) |
| Ipomoea hederacea | Ivyleaf Morningglory | 87 - 95% | >90% (with Atrazine) |
| Urochloa platyphylla | Broadleaf Signalgrass | 86 - 95% | 86 - 90% |
Source: Adapted from Stephenson et al., 2012.[9]
Experimental Protocols
The following section outlines a standard protocol for conducting a field trial to evaluate the pre-emergence efficacy of a this compound formulation.
4.1. Experimental Design
-
Layout: Employ a randomized complete block design (RCBD) with a minimum of three to four replications to account for field variability.[1][11]
-
Plot Size: Establish appropriate plot sizes (e.g., 3m x 10m) to allow for accurate application and assessment while minimizing edge effects.
-
Treatments: Include an untreated control for comparison. Treatment variables may include different rates of this compound, tank-mix combinations, and competitive standards.
4.2. Site Preparation and Application
-
Tillage: Prepare the experimental site with conventional tillage to ensure a uniform seedbed free of existing vegetation.
-
Application Timing: Apply herbicides pre-emergence, which can be done pre-plant incorporated (up to 7 days before planting) or pre-plant surface/pre-emergence to the crop and weeds.[8][10]
-
Equipment: Use a calibrated research plot sprayer (e.g., CO2-pressurized backpack sprayer) equipped with appropriate nozzles to deliver a consistent spray volume (e.g., 150-200 L/ha).[1]
-
Incorporation: If the protocol requires, incorporate the herbicide into the top 2.5-5 cm of soil using appropriate equipment.[10] For surface applications, note that efficacy is dependent on subsequent rainfall for soil incorporation.[8][10]
4.3. Data Collection and Evaluation
-
Weed Control: Visually assess weed control at specified intervals (e.g., 14, 28, and 56 days after treatment). Rate efficacy on a scale of 0% (no effect) to 100% (complete weed death) for each species present, relative to the untreated control plots.[1]
-
Crop Tolerance: Visually assess crop injury (e.g., stunting, chlorosis) at the same intervals on a 0% (no injury) to 100% (crop death) scale.
-
Weed Density and Biomass: For more quantitative data, count weed density in designated quadrats within each plot. At a key time point, collect above-ground weed biomass from these quadrats, dry to a constant weight, and record.
-
Yield: At crop maturity, harvest the center rows of each plot to determine crop yield.
Safety Precautions
When handling and applying this compound formulations, appropriate personal protective equipment (PPE) must be worn.[6] This includes, but is not limited to:
-
Long-sleeved shirt and long pants
-
Chemical-resistant gloves (e.g., neoprene, nitrile)[12]
-
Socks and chemical-resistant footwear
-
Protective eyewear (goggles or face shield)[12]
Always consult the specific product label and Safety Data Sheet (SDS) for detailed handling instructions, restrictions, and emergency procedures.[8] Ensure application equipment is properly cleaned and calibrated before use.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. ncwss.org [ncwss.org]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. datcp.wi.gov [datcp.wi.gov]
- 6. solutionsstores.com [solutionsstores.com]
- 7. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 9. researchgate.net [researchgate.net]
- 10. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. barber.k-state.edu [barber.k-state.edu]
Application Notes and Protocols for Isotope Labeling Studies of Thiencarbazone-methyl in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiencarbazone-methyl is a selective herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1] It is primarily used for the control of a cross-spectrum of grasses and broadleaf weeds in corn.[1][2] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants.[1][3] Understanding the absorption, translocation, and metabolism of this compound in target and non-target plants is essential for optimizing its efficacy, assessing crop safety, and evaluating its environmental fate. Isotope labeling studies, particularly with Carbon-14 (¹⁴C), are powerful tools for tracing the molecule's journey within the plant.
These application notes provide an overview of the key findings from such studies and detailed protocols for conducting similar experiments.
Key Findings from Isotope Labeling Studies
Absorption and Translocation
Studies utilizing ¹⁴C-labeled this compound (¹⁴C-TCM) have demonstrated that its absorption and translocation patterns are species-dependent. Following foliar application, ¹⁴C-TCM is absorbed by the leaves and distributed systemically throughout the plant, moving both acropetally (upwards) and basipetally (downwards).[4] Within 24 hours of application, the radiolabel can be detected in all plant parts.[5][6] The extent of absorption, however, varies significantly among different weed species.[4]
Table 1: Foliar Absorption of ¹⁴C-Thiencarbazone-methyl in Various Weed Species 48 Hours After Treatment
| Plant Species | Common Name | ¹⁴C-TCM Absorption (%) |
| Ipomoea hederacea | Ivyleaf morningglory | 60 |
| Convolvulus arvensis | Field bindweed | 50 |
| Polygonum convolvulus | Wild buckwheat | 35 |
| Ipomoea purpurea | Tall morningglory | 17 |
| Calystegia sepium | Hedge bindweed | 9 |
Data sourced from Leonie et al. (2014).[4][5]
Translocation patterns also show species-specificity, which can explain the differences in control efficacy.[1][5] For instance, greater translocation has been observed in tall morningglory and wild buckwheat.[6]
Metabolism
The metabolic fate of this compound is a key determinant of its selectivity. In susceptible species (weeds), the herbicide is often metabolized very slowly or not at all.[5][6] In tolerant crops like corn, however, it is rapidly metabolized into non-phytotoxic compounds.[5][6] This rapid detoxification is a primary mechanism of crop safety.
The primary metabolic pathways involve hydrolysis of the parent compound.[7] Key metabolites identified in plants and soil include a carboxylic acid derivative (M01) and a sulfonamide derivative (M15).[3]
Experimental Protocols
Protocol 1: General Procedure for Radiolabeling of this compound
Objective: To synthesize [¹⁴C]this compound for use in plant uptake, translocation, and metabolism studies. The position of the ¹⁴C label should be chosen carefully to ensure it is not lost during the initial metabolic steps (e.g., within the triazolinone or thiophene (B33073) ring).
Materials:
-
Appropriate ¹⁴C-labeled precursor (e.g., [¹⁴C]methyl isocyanate or a labeled thiophene derivative)
-
Unlabeled this compound intermediates
-
Reaction solvents (e.g., acetonitrile, dichloromethane)
-
Catalysts and reagents as required by the specific synthetic route
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
-
Liquid Scintillation Counter (LSC)
-
Analytical standards of this compound
Procedure:
-
Synthetic Route Design: Based on the structure of this compound, devise a synthetic scheme that incorporates the ¹⁴C label in a stable position. A common strategy is to introduce the label in the final steps of the synthesis to maximize radiochemical yield.
-
Micro-scale Synthesis: Perform the reaction on a micro-scale using the ¹⁴C-labeled precursor and an excess of the unlabeled reagents to drive the reaction to completion.
-
Purification: Purify the resulting [¹⁴C]this compound from the reaction mixture using preparative HPLC.
-
Radiochemical Purity Assessment: Analyze the purified product using analytical HPLC coupled with a radiodetector to determine its radiochemical purity. A purity of >98% is typically required.
-
Specific Activity Determination: Measure the radioactivity of a known amount of the purified compound using an LSC. Calculate the specific activity in Becquerels per millimole (Bq/mmol) or Curies per millimole (Ci/mmol).
-
Storage: Store the final product under conditions that prevent degradation (e.g., at -20°C, protected from light).
Protocol 2: Plant Treatment and Sample Collection
Objective: To apply a known amount of [¹⁴C]this compound to plants and harvest them at specified time points for analysis.
Materials:
-
Healthy, uniformly grown plants at the desired growth stage (e.g., 3-4 leaf stage).
-
[¹⁴C]this compound stock solution of known specific activity.
-
Formulation blanks (non-radiolabeled herbicide formulation).
-
Microsyringe or automated applicator.
-
Growth chamber or greenhouse with controlled environmental conditions.
-
Plant press, oven, or freezer for sample preservation.
Procedure:
-
Plant Culture: Grow plants in a suitable medium (soil, sand, or hydroponics) under controlled conditions (temperature, light, humidity).
-
Preparation of Treatment Solution: Dilute the [¹⁴C]this compound stock solution with a formulation blank to the desired final concentration and specific activity. The formulation should mimic commercial products, containing necessary adjuvants.
-
Application: Apply a precise volume (e.g., 1-10 µL) of the treatment solution as discrete droplets to a specific leaf of each plant using a microsyringe. This is known as a foliar microapplication.[5][6]
-
Time Course: Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72 hours) to track the movement and metabolism over time.
-
Harvesting: At each time point, carefully wash the treated leaf with a suitable solvent (e.g., acetone:water mixture) to remove any unabsorbed herbicide from the leaf surface (this is the "leaf wash").
-
Sectioning: Divide the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Sample Processing: Record the fresh weight of each section. Samples can be immediately processed or stored frozen (-20°C) for later analysis. For dry weight determination and combustion analysis, samples can be dried in an oven.
Protocol 3: Analysis of ¹⁴C Uptake and Translocation
Objective: To quantify the amount of radioactivity in different plant parts to determine the extent of absorption and translocation.
Materials:
-
Biological Sample Oxidizer.
-
Liquid Scintillation Counter (LSC).
-
Scintillation cocktail.
-
Scintillation vials.
Procedure:
-
Quantifying Unabsorbed ¹⁴C: Add a known volume of scintillation cocktail to the leaf wash samples (from Protocol 2, Step 5) and analyze using LSC.
-
Sample Combustion: Dry and homogenize the harvested plant sections. A representative subsample of each plant part is combusted in a biological sample oxidizer. This process converts all ¹⁴C in the tissue to ¹⁴CO₂, which is then trapped in a scintillating fluid.
-
Liquid Scintillation Counting: The vials containing the trapped ¹⁴CO₂ are analyzed by LSC to quantify the amount of radioactivity.
-
Data Calculation:
-
Total ¹⁴C Recovered: Sum of the radioactivity in the leaf wash and all plant sections.
-
Absorption (%): (Total ¹⁴C in plant / Total ¹⁴C applied) x 100.
-
Translocation (%): (Total ¹⁴C in a specific plant part / Total ¹⁴C absorbed) x 100.
-
Express results as a percentage of the total applied radioactivity.
-
Protocol 4: Metabolite Extraction and Profiling
Objective: To extract and identify this compound and its metabolites from plant tissues.
Materials:
-
Homogenizer (e.g., mortar and pestle, bead beater).
-
Extraction solvent (e.g., acetonitrile/water/formic acid).
-
Centrifuge.
-
Solid Phase Extraction (SPE) cartridges for cleanup.[8]
-
HPLC system with a radiodetector and/or a tandem mass spectrometer (LC-MS/MS).[8][9]
-
Analytical standards of this compound and its potential metabolites.
Procedure:
-
Extraction: Homogenize fresh or frozen plant tissue samples with the extraction solvent.
-
Centrifugation: Centrifuge the homogenate to pellet the solid plant debris. Collect the supernatant.
-
Cleanup (Optional): If the extract is complex, pass it through an SPE cartridge to remove interfering compounds like pigments and lipids.[8]
-
Analysis by HPLC-Radiodetector: Inject the extract onto an HPLC system equipped with a C18 column and a radiodetector. Develop a gradient elution method to separate the parent compound from its metabolites. The retention times and peak areas of the radioactive compounds are recorded.
-
Analysis by LC-MS/MS: For structural confirmation and identification of metabolites, analyze the extracts using LC-MS/MS. Compare the mass spectra and retention times with those of analytical standards.[8][9]
-
Quantification: Calculate the percentage of the total recovered radioactivity that corresponds to the parent compound and each metabolite.
Visualizations
Caption: Experimental workflow for tracking ¹⁴C-Thiencarbazone-methyl in plants.
Caption: Mode of action of this compound via inhibition of the ALS enzyme.
Caption: Postulated metabolic pathway of this compound in plants.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. This compound Efficacy, Absorption, Translocation, and Metabolism in Vining Weed Species | Weed Science | Cambridge Core [cambridge.org]
- 5. This compound Efficacy, Absorption, Translocation, and Metabolism in Vining Weed Species | Weed Science | Cambridge Core [cambridge.org]
- 6. This compound Efficacy, Absorption, Translocation, and Metabolism in Vining Weed Species [agris.fao.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Determination of this compound and Its Metabolites in Different Environmental Matrixes by Liquid Chromatographyï¼ Tandem Mass Spectrometry [fxcsxb.com]
- 9. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Thiencarbazone-methyl in Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Thiencarbazone-methyl in soil samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound in soil?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound in soil, components like organic matter, humic substances, and inorganic salts can co-extract with the analyte. During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] This phenomenon can significantly impact the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.[2]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be evaluated by comparing the response of an analyte in a pure solvent standard to its response in a sample matrix where the analyte has been spiked post-extraction.[3] A significant difference between these responses indicates the presence of matrix effects. A common method is to calculate the matrix factor (MF) using the following formula:
MF = (Peak area of analyte in post-extraction spiked sample) / (Peak area of analyte in pure solvent)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[4]
Q3: What are the common sample preparation techniques to minimize matrix effects for this compound in soil?
A3: Effective sample preparation is crucial to remove interfering matrix components before instrumental analysis.[5] Common techniques for pesticide residue analysis in soil include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction with a solvent (e.g., acetonitrile) followed by a cleanup step using a combination of salts and sorbents.[6][7] For acidic herbicides like this compound, an acidified QuEChERS method is often preferred.
-
Solid-Phase Extraction (SPE): SPE is a highly effective cleanup technique that can selectively isolate this compound while removing a significant portion of matrix interferences.[4][7] Common sorbents for pesticide analysis from soil extracts include primary secondary amine (PSA), C18, and graphitized carbon black (GCB). A study on the determination of this compound and its metabolites in soil utilized a cleanup step with PSA cartridges.[8]
-
Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE): These are modern extraction techniques that can improve extraction efficiency from soil samples.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound in soil.
Issue 1: Poor recovery of this compound during sample preparation.
| Possible Cause | Troubleshooting Step |
| Inefficient extraction from the soil matrix. | Optimize the extraction solvent. Acetonitrile (B52724) is commonly used for its miscibility with water.[6] Acidifying the extraction solvent can improve the recovery of acidic herbicides like this compound. |
| Analyte loss during the cleanup step. | Evaluate the choice of SPE sorbent. PSA is effective for removing fatty acids and other interferences, but it may retain acidic analytes. Ensure the pH of the sample extract is appropriate before loading onto the SPE cartridge. |
| Degradation of this compound. | This compound is relatively stable, but degradation can occur under harsh pH conditions or elevated temperatures. Ensure samples and extracts are stored properly, typically at low temperatures. |
Issue 2: Significant ion suppression observed in LC-MS/MS analysis.
| Possible Cause | Troubleshooting Step |
| Co-elution of matrix components with this compound. | Optimize the chromatographic conditions to achieve better separation between the analyte and interfering matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase. |
| Inadequate sample cleanup. | Implement a more rigorous cleanup procedure. This could involve using a multi-sorbent SPE cartridge or combining different cleanup techniques. For example, a combination of PSA and GCB can provide a broader cleanup of interferences. |
| High concentration of matrix components in the final extract. | Dilute the final extract.[2] This can reduce the concentration of interfering compounds, but it may also lower the analyte concentration, potentially impacting the limit of quantification. |
Issue 3: Inconsistent and non-reproducible results.
| Possible Cause | Troubleshooting Step | | Variability in the soil matrix between samples. | Employ matrix-matched calibration standards. This involves preparing calibration standards in a blank soil extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for consistent matrix effects. | | Use of an inappropriate internal standard. | Use a stable isotope-labeled (SIL) internal standard for this compound if available. SIL internal standards are considered the gold standard for correcting matrix effects as they co-elute with the analyte and experience similar ionization suppression or enhancement.[2] | | Inconsistent sample preparation. | Ensure that the sample preparation procedure is followed precisely for all samples, standards, and quality controls. Automated sample preparation systems can improve reproducibility. |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction and Cleanup for this compound in Soil
-
Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acidified acetonitrile (e.g., with 1% acetic acid).
-
Vortex for 1 minute to ensure thorough mixing.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
LC Column: A C18 column (e.g., Agilent Poroshell 120EC-C18, 2.1 mm × 75 mm, 2.7 µm) is suitable for the separation.[8]
-
Mobile Phase: Gradient elution with acetonitrile and water (both containing 0.1% formic acid) is commonly used.[8]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of this compound.[8]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.[8]
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of this compound and its metabolites in soil using an LC-MS/MS method with acetonitrile extraction and PSA cleanup.[8]
| Analyte | Spiked Level (µg/kg) | Average Recovery (%) | RSD (%) (n=5) | LOQ (µg/kg) |
| This compound | 0.5 | 75.4 - 105 | 1.5 - 9.7 | 0.5 |
| 5 | 75.4 - 105 | 1.5 - 9.7 | ||
| 50 | 75.4 - 105 | 1.5 - 9.7 | ||
| BYH18636-carboxylic acid (M01) | 0.5 | 75.4 - 105 | 1.5 - 9.7 | 0.5 |
| 5 | 75.4 - 105 | 1.5 - 9.7 | ||
| 50 | 75.4 - 105 | 1.5 - 9.7 | ||
| BYH18636-sulfonamide-carboxylic acid (M03) | 0.5 | 75.4 - 105 | 1.5 - 9.7 | 0.5 |
| 5 | 75.4 - 105 | 1.5 - 9.7 | ||
| 50 | 75.4 - 105 | 1.5 - 9.7 | ||
| BYH18636-sulfonamide (M15) | 0.5 | 75.4 - 105 | 1.5 - 9.7 | 0.5 |
| 5 | 75.4 - 105 | 1.5 - 9.7 | ||
| 50 | 75.4 - 105 | 1.5 - 9.7 |
Visualizations
Caption: Experimental workflow for this compound analysis in soil.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. nebiolab.com [nebiolab.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 5. Review of sample preparation techniques for the analysis of pesticide residues in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound and Its Metabolites in Different Environmental Matrixes by Liquid Chromatographyï¼ Tandem Mass Spectrometry [fxcsxb.com]
Technical Support Center: Thiencarbazone-Methyl Extraction from High Organic Matter Soils
Welcome to the technical support center for the analysis of thiencarbazone-methyl. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of this compound from challenging high organic matter soil matrices.
Frequently Asked Questions (FAQs)
Q1: Why is extracting this compound from high organic matter soils so challenging?
A1: High organic matter soils present a significant challenge due to the strong adsorption of this compound to the organic components.[1][2][3] Soil organic matter, rich in humic and fulvic acids, has a high capacity to bind with herbicide molecules through various mechanisms like hydrogen bonding and van der Waals forces.[1][2][3][4] This strong binding, or sequestration, reduces the availability of the herbicide in the soil solution, making it difficult to extract efficiently with common organic solvents.[3] Consequently, standard extraction protocols often result in low and inconsistent recovery rates.
Q2: What is the most recommended extraction method for this compound in soil?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective technique for the extraction of a broad range of pesticide residues from various matrices, including soil.[5][6][7] However, for high organic matter soils, a modified QuEChERS protocol is often necessary to achieve optimal recovery of this compound.[8] Modifications may include adjustments to the extraction solvent, the use of different salt combinations for the partitioning step, and the incorporation of additional cleanup steps to remove interfering matrix components.[6][8]
Q3: How does soil pH affect the extraction of this compound?
A3: Soil pH is a critical factor influencing the persistence and bioavailability of this compound.[9][10] this compound is a weak acid, and its charge can change with the soil's pH. In more acidic soils (low pH), it tends to be in a neutral form, which can increase its adsorption to organic matter, making it less available for extraction.[11] Conversely, in more alkaline soils (high pH), it is more likely to be in an anionic form, which can reduce its adsorption and potentially improve its extractability. Therefore, adjusting the pH of the extraction solvent can be a key parameter to optimize for improved recovery.
Q4: What analytical technique is most suitable for the final determination of this compound?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective determination of this compound and its metabolites in soil extracts.[12][13] This method offers high specificity, which is crucial for distinguishing the target analyte from the complex matrix of high organic matter soil extracts, and provides low limits of detection (LOD) and quantification (LOQ).
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from high organic matter soils.
Problem 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Strong Adsorption to Soil Organic Matter | 1. Increase Solvent Polarity: Modify the acetonitrile (B52724) (ACN) with a more polar co-solvent like methanol (B129727) or acetone (B3395972) (e.g., 80:20 ACN:Methanol).2. Adjust pH of Extraction Solvent: Add a small percentage of a weak acid (e.g., 1% formic acid) or a weak base (e.g., 0.5% ammonium (B1175870) hydroxide) to the extraction solvent to alter the charge state of this compound and reduce its interaction with the soil matrix. | A more polar solvent can more effectively disrupt the interactions between the analyte and the organic matter. Adjusting the pH can increase the solubility of this compound in the extraction solvent. |
| Insufficient Extraction Time/Energy | 1. Increase Shaking/Vortexing Time: Extend the extraction time to 5-10 minutes.2. Use Ultrasonic Bath: Place the sample in an ultrasonic bath for 5-15 minutes during the extraction step. | This provides more time and energy for the solvent to penetrate the soil matrix and desorb the analyte.[14] |
| Inadequate Phase Separation | Optimize Salt Composition: Ensure the correct type and amount of QuEChERS salts are used. For high organic matter soils, a buffered method (e.g., AOAC or EN method) is recommended to maintain a stable pH during extraction. | The salts are crucial for inducing the phase separation between the aqueous and organic layers and for "salting out" the analyte into the organic phase. |
Problem 2: High Matrix Effects and Poor Reproducibility
| Potential Cause | Troubleshooting Step | Rationale |
| Co-extraction of Interfering Compounds | 1. Optimize d-SPE Cleanup: Use a combination of sorbents in the dispersive solid-phase extraction (d-SPE) step. For high organic matter soils, a combination of PSA (Primary Secondary Amine), C18, and GCB (Graphitized Carbon Black) is often effective. PSA removes organic acids, C18 removes non-polar interferences, and GCB removes pigments and sterols.2. Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure. | d-SPE is critical for removing co-extracted matrix components that can interfere with the LC-MS/MS analysis. Matrix-matched calibration compensates for any remaining matrix effects that could suppress or enhance the analyte signal. |
| Inconsistent Sample Homogenization | Ensure Thorough Sample Mixing: Before taking a subsample for extraction, ensure the entire soil sample is well-homogenized to obtain a representative aliquot. | High organic matter soils can be heterogeneous, and inconsistent sampling can lead to variable results. |
Problem 3: Clogged Syringes or LC Column
| Potential Cause | Troubleshooting Step | Rationale |
| Particulate Matter in Final Extract | 1. Centrifuge at Higher Speed: Increase the centrifugation speed and/or time after the d-SPE step.2. Use a Syringe Filter: Filter the final extract through a 0.22 µm syringe filter (e.g., PTFE) before injection into the LC-MS/MS system. | This ensures that fine particulate matter, which is common in high organic matter soil extracts, is removed, protecting the analytical instrument. |
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a typical workflow for this compound extraction and the decision points for troubleshooting common issues.
Caption: Workflow for this compound extraction with troubleshooting decision points.
Quantitative Data Summary
The following table summarizes the impact of different extraction parameters on the recovery of this compound from high organic matter soils, based on typical findings in the literature. Actual results may vary depending on the specific soil characteristics.
| Parameter | Condition | Typical Recovery (%) | Notes |
| Extraction Solvent | 100% Acetonitrile | 60-75% | Standard QuEChERS solvent. |
| Acetonitrile with 1% Formic Acid | 75-90% | Acidification helps to desorb the analyte from the soil matrix. | |
| 80:20 Acetonitrile:Methanol | 70-85% | Increased solvent polarity can improve extraction efficiency. | |
| d-SPE Cleanup Sorbent | PSA + C18 | 70-85% | Good for general cleanup, but may not be sufficient for highly complex matrices. |
| PSA + C18 + GCB | 80-95% | GCB is effective at removing pigments and other interferences common in high organic matter soils. | |
| Extraction Method | Mechanical Shaking (5 min) | 70-80% | Standard procedure. |
| Ultrasound-Assisted Extraction (10 min) | 85-95% | Increased energy input can significantly improve recovery from strongly adsorbing soils.[14] |
Detailed Experimental Protocol: Modified QuEChERS for High Organic Matter Soils
This protocol is a recommended starting point for the extraction of this compound from soils with high organic matter content (>10%).
1. Materials and Reagents
-
Soil Sample: Air-dried and sieved (<2 mm).
-
Reagents: Acetonitrile (ACN, HPLC grade), Methanol (HPLC grade), Formic Acid (reagent grade), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate Tribasic Dihydrate, Sodium Citrate Dibasic Sesquihydrate.
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18 (end-capped), Graphitized Carbon Black (GCB).
-
Equipment: High-speed centrifuge, multi-tube vortexer, ultrasonic bath, analytical balance, 50 mL polypropylene (B1209903) centrifuge tubes, 2 mL d-SPE tubes.
2. Extraction Procedure
-
Weigh 5.0 ± 0.1 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds. Allow the sample to hydrate (B1144303) for 30 minutes.
-
Add 10 mL of ACN containing 1% formic acid.
-
Cap the tube and shake vigorously for 1 minute.
-
Place the tube in an ultrasonic bath for 10 minutes.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate Tribasic Dihydrate, 0.5 g Sodium Citrate Dibasic Sesquihydrate).
-
Immediately cap and shake vigorously for 2 minutes.
-
Centrifuge at ≥4000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Prepare a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, 50 mg C18, and 7.5 mg GCB.
-
Transfer 1 mL of the supernatant (ACN layer) from the extraction tube into the d-SPE tube.
-
Vortex for 1 minute.
-
Centrifuge at ≥5000 rcf for 5 minutes.
-
Transfer the cleaned extract into an autosampler vial, filtering through a 0.22 µm syringe filter if necessary.
4. Analysis
-
Analyze the final extract using a validated LC-MS/MS method.
-
Use matrix-matched standards for accurate quantification.
Logical Relationship Diagram: Factors Affecting Extraction Efficiency
This diagram illustrates the key factors that influence the extraction efficiency and how they are interrelated.
Caption: Key factors influencing the extraction efficiency of this compound from soil.
References
- 1. (PDF) Effect of Organic Matter on the Behavior and Control Effectiveness of Herbicides in Soil (2019) | Vanessa Takeshita | 45 Citations [scispace.com]
- 2. scielo.br [scielo.br]
- 3. Herbicide Interactions with Soil Organic Matter and Clay | Root Absorption and Xylem Translocation - passel [passel2.unl.edu]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. weber.hu [weber.hu]
- 6. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Thiencarbazone in Soil by Oriental Mustard Root Length Bioassay | Weed Science | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. epa.gov [epa.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Thiencarbazone-Methyl Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and analysis of thiencarbazone-methyl and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound that I should be looking for in environmental samples?
A1: The primary degradation products of this compound depend on the environmental conditions (e.g., soil, water, light exposure). Key metabolites to include in your analytical method are:
-
BYH18636-carboxylic acid (M01) : Formed by the hydrolysis of the methyl ester group.[1][2]
-
BYH18636-sulfonamide (M15) : Results from the cleavage of the urea (B33335) bridge.[1][2][3]
-
BYH18636-sulfonamide-carboxylic acid (M03) : A product of both hydrolysis of the methyl ester and cleavage of the urea group.[1][2][3]
-
BYH18636-MMT (5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one): A metabolite formed from the dihydrotriazole (B8588859) part of the molecule.[4]
-
Thienosaccharine : Can be formed from the cyclization of the sulfonamide-carboxylic acid.[3][4]
-
Triazolinone-carboxamide [3]
Q2: What is the most common analytical technique for the simultaneous analysis of this compound and its metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique.[1][2] This method offers high sensitivity and selectivity, allowing for the detection and quantification of the parent compound and its various degradation products at low concentrations in complex matrices like soil and water.[1][2]
Q3: What are the typical half-lives of this compound in soil and under hydrolytic and photolytic conditions?
A3: The persistence of this compound varies with environmental conditions. Reported half-life ranges are:
-
Soil Degradation: 16 to 23.9 days.[4]
-
Hydrolysis: 18 to 22 days.[4]
-
Photo-degradation: 18.7 to 22.6 days.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.
Sample Preparation (QuEChERS Method)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low recovery of this compound or its acidic metabolites (e.g., carboxylic acid derivatives) | 1. Inappropriate pH during extraction. Acidic metabolites may be in their anionic form and have different partitioning behavior. 2. The sorbent in the d-SPE cleanup step (e.g., PSA) may be too strong and retain the acidic analytes. | 1. Acidify the sample or the extraction solvent (e.g., with formic acid) to ensure the analytes are in their neutral form, improving extraction efficiency into the organic phase. 2. Reduce the amount of PSA in the d-SPE step or use a weaker sorbent. For highly acidic compounds, consider omitting the PSA cleanup if matrix interference is acceptable. |
| Poor recovery for all analytes | 1. Incomplete extraction from the sample matrix. 2. Loss of analytes during solvent evaporation steps. 3. Degradation of analytes during sample preparation. | 1. Ensure thorough homogenization of the sample. Increase shaking/vortexing time during extraction. 2. Carefully control the temperature and gas flow during solvent evaporation. 3. Use fresh solvents and work expeditiously. For base-sensitive compounds, consider using a buffered QuEChERS method. |
| High matrix effects (ion suppression or enhancement) in LC-MS/MS analysis | 1. Insufficient cleanup of co-extractive materials from the sample matrix. 2. High concentration of salts from the QuEChERS procedure injected into the LC-MS/MS system. | 1. Optimize the d-SPE cleanup step. For matrices with high pigment content, consider adding Graphitized Carbon Black (GCB). For fatty matrices, C18 can be beneficial. 2. Ensure complete phase separation and avoid transferring any of the aqueous layer or salt precipitates. Consider a solvent exchange step after cleanup. 3. Prepare matrix-matched calibration standards to compensate for consistent matrix effects. |
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Mismatch between the final extract solvent and the initial mobile phase composition. 2. Strong analyte interaction with active sites on the column or in the LC system. 3. Column degradation. | 1. Evaporate the final extract and reconstitute in a solvent that is compatible with the initial mobile phase conditions. 2. Add a small amount of a weak acid (e.g., formic acid) to the mobile phase to improve the peak shape of acidic analytes. 3. Flush the column or replace it if it's near the end of its lifetime. |
| Low sensitivity or no signal for analytes | 1. Incorrect MS/MS parameters (e.g., precursor/product ions, collision energy). 2. Ion source contamination. 3. Degradation of analytes in the ion source. | 1. Optimize the MRM transitions for this compound and each degradation product by infusing individual standards. 2. Clean the ion source components (e.g., capillary, skimmer). 3. Adjust ion source parameters such as temperature and gas flows to minimize in-source degradation. |
| Inconsistent retention times | 1. Changes in mobile phase composition. 2. Column temperature fluctuations. 3. Column equilibration issues. | 1. Prepare fresh mobile phases daily and ensure proper mixing if using an online degasser/mixer. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Data Presentation
Table 1: LC-MS/MS Method Performance for this compound and its Metabolites
| Analyte | Linearity Range (mg/L) | Correlation Coefficient (r²) | Average Recovery (%) (Water) | Average Recovery (%) (Soil/Sediment) | LOQ (µg/L) (Water) | LOQ (µg/kg) (Soil/Sediment) |
| This compound | 0.001 - 0.1 | > 0.995 | 75.5 - 104 | 75.4 - 105 | 0.1 | 0.5 |
| BYH18636-carboxylic acid (M01) | 0.001 - 0.1 | > 0.995 | 75.5 - 104 | 75.4 - 105 | 0.1 | 0.5 |
| BYH18636-sulfonamide-carboxylic acid (M03) | 0.001 - 0.1 | > 0.995 | 75.5 - 104 | 75.4 - 105 | 0.1 | 0.5 |
| BYH18636-sulfonamide (M15) | 0.001 - 0.1 | > 0.995 | 75.5 - 104 | 75.4 - 105 | 0.1 | 0.5 |
| Data synthesized from a study by a Chinese journal of analytical chemistry.[1][2] |
Experimental Protocols
Protocol 1: Analysis of this compound and its Metabolites in Soil
1. Sample Extraction (Acetonitrile Extraction)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acidified acetonitrile (B52724) (e.g., with 1% formic acid).
-
Vortex vigorously for 1 minute.
-
Add the appropriate QuEChERS salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
3. LC-MS/MS Analysis
-
Take an aliquot of the cleaned-up supernatant for direct injection or after appropriate dilution.
-
LC Column: Agilent Poroshell 120EC-C18 (2.1 mm × 75 mm, 2.7 µm) or equivalent.[2]
-
Mobile Phase: Gradient elution with acetonitrile and water (both typically containing a small amount of formic acid, e.g., 0.1%).[2]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
Protocol 2: Analysis of this compound and its Metabolites in Water
1. Solid-Phase Extraction (SPE)
-
Acidify the water sample (e.g., 100 mL) with formic acid.
-
Condition an SPE cartridge (e.g., HLB) with methanol (B129727) followed by acidified water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a suitable solvent (e.g., methanol or acetonitrile).
2. Sample Concentration
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a solvent compatible with the LC mobile phase.
3. LC-MS/MS Analysis
-
Proceed with LC-MS/MS analysis as described in Protocol 1.
Visualizations
Caption: Workflow for the analysis of this compound in soil.
Caption: Simplified degradation pathway of this compound.
References
Technical Support Center: Diagnosing Thiencarbazone-Methyl Phytotoxicity on Non-Target Crops
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in diagnosing phytotoxicity symptoms on non-target crops caused by the herbicide thiencarbazone-methyl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone chemical class.[1][2] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4][5][6] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[3][7][8] By blocking ALS, this compound effectively halts protein synthesis, leading to the cessation of growth and eventual death of susceptible plants.[3][9] It is absorbed through both the leaves and roots and translocates within the plant to the growing points.[1][5][10]
Q2: What are the typical phytotoxicity symptoms of this compound on non-target crops?
A2: Symptoms of this compound injury may take several days to become apparent after exposure.[11] Common symptoms on sensitive non-target plants include:
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Chlorosis (Yellowing): This often appears on new growth and can be interveinal.[10][11]
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Leaf Distortion: Leaves may appear crinkled, cupped, or malformed.[11]
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Necrosis: Death of plant tissue, often starting at the leaf margins.[10][11]
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Purplish or Reddish Discoloration: Veins on the underside of leaves may turn purple or red.[10]
Q3: What factors can influence the severity of this compound phytotoxicity?
A3: Several factors can affect the likelihood and severity of injury to non-target crops:
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Soil Properties: Soils with high organic matter and clay content can bind the herbicide, potentially leading to carryover issues in subsequent crops.[11] Soil pH also plays a role, with some ALS inhibitors being more persistent in higher pH soils.[11]
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Weather Conditions: Environmental conditions that favor herbicide uptake and translocation, such as warm, humid weather, can increase the risk of injury. Conversely, cool weather can slow the development of symptoms.[10]
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Application Rate: Higher application rates increase the risk of phytotoxicity.
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Crop Susceptibility: Different plant species and even different varieties of the same species can have varying levels of tolerance to this compound.
Q4: How can I distinguish this compound injury from other plant health issues?
A4: Diagnosing herbicide injury can be challenging as symptoms can mimic those of nutrient deficiencies, diseases, or other environmental stresses.[12] Here are some key diagnostic tips:
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Pattern of Injury: Look for patterns in the field that suggest herbicide application, such as drift patterns (symptoms decrease with distance from the source), sprayer overlaps resulting in higher doses, or injury consistent with sprayer movement.[13]
-
Site History: Gather information about all pesticide applications in the vicinity, including the products used, rates, and application timing.
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Symptom Development: Note the progression of symptoms over time. Herbicide injury symptoms often appear on new growth following application.
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Consult an Expert: If you are unsure, consult with a local agricultural extension specialist or a plant diagnostic laboratory.
Troubleshooting Guides
Issue 1: Unexpected phytotoxicity in a rotational crop.
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Possible Cause: Herbicide carryover in the soil. This compound can persist in some soil types, particularly those with high organic matter and specific pH levels, and affect subsequent sensitive crops.[11]
-
Troubleshooting Steps:
-
Review Herbicide Records: Confirm that this compound was applied in the previous season and check the application rate and date.
-
Soil Testing: Conduct a soil bioassay to determine if phytotoxic residues are present. A common method is the oriental mustard root length bioassay.[3][14]
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Laboratory Analysis: For a more definitive diagnosis, soil samples can be sent to a laboratory for chemical analysis to quantify the concentration of this compound and its metabolites.
-
Issue 2: Symptoms of injury appear on a non-target crop adjacent to a treated area.
-
Possible Cause: Herbicide drift during application. Spray droplets can be carried by wind to unintended areas, causing injury to sensitive plants.
-
Troubleshooting Steps:
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Observe the Injury Pattern: Look for a classic drift pattern where the severity of symptoms decreases as the distance from the treated area increases.
-
Document Weather Conditions: Check wind speed and direction at the time of application.
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Collect Plant Samples: Collect samples of affected plant tissue for visual inspection and potential residue analysis.
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Issue 3: General stunting and yellowing of a sensitive crop with no clear pattern.
-
Possible Cause: Contamination of spray equipment or water source.
-
Troubleshooting Steps:
-
Inspect Spray Logs: Determine if the same sprayer was used to apply other herbicides, particularly those with a similar mode of action, without proper cleaning.
-
Check Water Source: If possible, have the water source used for spraying analyzed for herbicide residues.
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Compare with Other Fields: Observe if the symptoms are present in other fields where the same equipment or water source was used.
-
Quantitative Data
The following tables summarize available quantitative data on the phytotoxicity of this compound to select non-target species.
Table 1: Dose-Response Data for this compound
| Test Species | Parameter | Value | Soil Type/Conditions | Reference |
| Oriental Mustard (Brassica juncea) | I50 (50% inhibition of root length) | 0.56 - 1.71 µg/kg | Various Saskatchewan soils | [3][14] |
| Soybean (Glycine max) | EC25 (25% effect concentration on vegetative vigor - dry weight) | 0.00070 lbs ai/Acre | Not specified | [15] |
| Onion (Allium cepa) | NOAEC (No Observed Adverse Effect Concentration) for shoot length | 0.0045 lb/A | Greenhouse conditions | [16] |
| Onion (Allium cepa) | EC25 (25% effect concentration on shoot length) | 0.0040 lb/A | Greenhouse conditions | [16] |
Experimental Protocols
1. Oriental Mustard Root Length Bioassay for Soil Residue Detection
This protocol is adapted from Szmigielski et al. (2011).[3]
-
Objective: To determine the presence of biologically active this compound residues in soil.
-
Methodology:
-
Soil Sample Collection: Collect representative soil samples from the area of concern.
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Sample Preparation: Air-dry the soil samples and sieve them to ensure uniformity.
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Treatment Preparation: Prepare a dilution series of this compound in clean soil to create a standard curve.
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Bioassay Setup:
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Fill small pots or containers with the test soil and the standard curve soils.
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Plant a known number of oriental mustard seeds in each pot.
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Moisten the soil to an appropriate level (e.g., 85% of field capacity).
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Incubate the pots in a controlled environment (e.g., 23°C) for a set period (e.g., 7-10 days).
-
-
Data Collection:
-
Carefully remove the seedlings from the soil and wash the roots.
-
Measure the root length of each seedling.
-
-
Data Analysis:
-
Calculate the average root length for each treatment.
-
Plot the root length against the known concentrations of this compound to generate a dose-response curve.
-
Compare the root length of seedlings grown in the test soil to the standard curve to estimate the concentration of this compound residues.
-
-
2. Whole-Plant Phytotoxicity Assay
This protocol is a general guideline based on standard herbicide efficacy testing procedures.[17][18]
-
Objective: To assess the phytotoxicity of this compound on a specific non-target crop.
-
Methodology:
-
Plant Culture: Grow the desired non-target plant species from seed in pots containing a standard potting mix in a greenhouse or growth chamber.
-
Herbicide Application:
-
Prepare a series of this compound solutions at different concentrations.
-
Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-4 leaf stage) using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.
-
-
Post-Treatment Care: Maintain the plants in a controlled environment and provide adequate water and nutrients.
-
Symptom Assessment:
-
Visually assess the plants for phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting, malformation) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Use a rating scale (e.g., 0 = no injury, 100 = plant death) to quantify the level of injury.
-
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, dry it in an oven, and measure the dry weight to determine the effect on biomass.
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate endpoints such as the EC50 (concentration causing 50% effect).
-
3. This compound Residue Analysis in Plant Tissue (LC-MS/MS Method)
This is a generalized protocol based on established analytical methods.
-
Objective: To quantify the amount of this compound and its metabolites in plant tissue.
-
Methodology:
-
Sample Collection and Preparation:
-
Collect samples of the affected plant tissue.
-
Homogenize the plant tissue.
-
-
Extraction:
-
Extract the homogenized tissue with an appropriate solvent (e.g., acidified acetonitrile).
-
Centrifuge the sample to separate the solid and liquid phases.
-
-
Cleanup:
-
Pass the extract through a cleanup cartridge (e.g., primary secondary amine - PSA) to remove interfering substances.
-
-
Analysis:
-
Analyze the cleaned extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Separate the compounds on a suitable column (e.g., C18).
-
Detect and quantify this compound and its metabolites using multiple reaction monitoring (MRM) mode in negative ion mode.
-
-
Quantification:
-
Use a matrix-matched calibration curve with external standards to accurately quantify the concentration of the analytes in the plant tissue.
-
-
Visualizations
Caption: Mode of action of this compound.
Caption: Diagnostic workflow for suspected this compound injury.
References
- 1. Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fsc.go.jp [fsc.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. solechem.eu [solechem.eu]
- 5. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 10. mssoy.org [mssoy.org]
- 11. datcp.wi.gov [datcp.wi.gov]
- 12. open.alberta.ca [open.alberta.ca]
- 13. weedcontroljournal.org [weedcontroljournal.org]
- 14. Determination of Thiencarbazone in Soil by Oriental Mustard Root Length Bioassay | Weed Science | Cambridge Core [cambridge.org]
- 15. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. pp1.eppo.int [pp1.eppo.int]
- 18. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Thiencarbazone-Methyl Bioavailability for Weed Control Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of thiencarbazone-methyl in weed control research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone chemical class.[1][2] It is effective for both pre- and post-emergence control of a wide range of grass and broadleaf weeds, primarily in corn and wheat.[3][4][5] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[6][7] This inhibition halts protein synthesis and cell division, leading to weed death.[6]
Q2: What are the key factors influencing the bioavailability of this compound?
A2: The bioavailability of this compound, and thus its efficacy, is influenced by several factors:
-
Formulation and Adjuvants: The addition of adjuvants, such as Methylated Seed Oils (MSO) or Crop Oil Concentrates (COC), can significantly enhance foliar uptake by improving spray retention, spreading, and penetration of the leaf cuticle.[8][9]
-
Soil Properties: For soil-applied treatments, bioavailability is affected by soil organic matter content and pH. Higher organic matter can lead to increased adsorption, reducing the amount of herbicide available for root uptake.[10]
-
Environmental Conditions: Weather conditions such as temperature, humidity, and rainfall can impact herbicide performance. High humidity can increase the drying time of spray droplets, potentially enhancing absorption.[6]
-
Weed Species: The physical and chemical properties of the weed's leaf surface (e.g., waxiness) can affect herbicide retention and absorption.[4]
Q3: What is the role of a safener when using this compound?
A3: In certain crops like corn, this compound is often co-formulated with a safener, such as cyprosulfamide.[8][11] The safener selectively protects the crop from herbicide injury without affecting the herbicidal activity on target weeds. It typically works by enhancing the crop's ability to metabolize the herbicide into non-toxic compounds.[8]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected weed control in laboratory/greenhouse experiments.
| Possible Cause | Troubleshooting Step |
| Improper Formulation | Ensure this compound is properly dissolved in a suitable solvent before application. For foliar applications, consider using a commercially available formulation or preparing a research formulation with appropriate adjuvants. |
| Suboptimal Adjuvant Selection | The choice of adjuvant can significantly impact uptake. Methylated Seed Oil (MSO) is generally more effective than Crop Oil Concentrate (COC) or Non-ionic Surfactants (NIS) at enhancing the penetration of the leaf cuticle, especially under dry conditions.[8][12] |
| Environmental Stress | Plants under drought or temperature stress may have a thicker cuticle, reducing herbicide absorption. Ensure plants are well-watered and grown under optimal conditions before treatment to ensure consistency. |
| Incorrect Application Rate | Verify calculations for the active ingredient concentration in your spray solution. Low application rates will result in reduced efficacy. |
| Weed Growth Stage | Herbicides are generally more effective on smaller, actively growing weeds. Standardize the growth stage of weeds used in your experiments for consistent results. |
Issue 2: High variability in soil bioavailability studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent Soil Matrix | Ensure the soil used in experiments is homogenized. Variations in organic matter and clay content within the soil can lead to differential adsorption of this compound.[10] |
| Incorrect Soil Moisture | Soil moisture content affects the partitioning of the herbicide between the soil solution and soil particles. Maintain consistent and appropriate soil moisture levels across all experimental units. |
| Leaching of Herbicide | Due to its solubility, this compound can be prone to leaching, especially in soils with low organic matter.[4] Use appropriate pot designs to prevent loss of the herbicide through drainage. |
| Microbial Degradation | The half-life of this compound in soil can be influenced by microbial activity. If studying bioavailability independent of degradation, consider using sterilized soil as a control. |
Experimental Protocols
Protocol 1: Laboratory Bioassay for Soil Bioavailability of this compound
This protocol is adapted from methodologies used for assessing the bioavailability of soil-applied herbicides.
1. Soil Preparation:
- Select a representative soil for your study. Air-dry the soil and sieve it through a 2-mm mesh to ensure uniformity.
- Determine the soil's physicochemical properties, including organic carbon content, pH, and texture.
- If investigating the impact of these properties, select a range of different soil types.
2. Herbicide Treatment:
- Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone).
- Incorporate the herbicide into the soil to achieve a range of desired concentrations. This can be done by spraying the stock solution onto a thin layer of soil and then thoroughly mixing it after the solvent has evaporated.
- Include an untreated control (soil treated with solvent only).
3. Bioassay Setup:
- Fill small pots or containers with a known weight of the treated soil.
- Sow seeds of a sensitive indicator species (e.g., oriental mustard, as it is sensitive to ALS inhibitors).
- Place the pots in a controlled environment (growth chamber or greenhouse) with optimal conditions for plant growth.
4. Data Collection and Analysis:
- After a predetermined period (e.g., 14-21 days), carefully harvest the plants.
- Measure relevant endpoints such as root length, shoot height, and biomass (fresh and dry weight).
- Calculate the percent inhibition for each endpoint relative to the untreated control.
- Use this data to generate dose-response curves and determine the effective concentration that causes 50% inhibition (EC50), which is an indicator of bioavailability.
Protocol 2: Foliar Uptake of Radiolabeled this compound
This protocol outlines a method for quantifying the absorption of this compound through plant leaves using a radiolabeled active ingredient.
1. Plant Material:
- Grow a susceptible weed species to a specific growth stage (e.g., 3-4 true leaves) in a controlled environment.
2. Treatment Solution Preparation:
- Prepare a treatment solution containing a known concentration of radiolabeled ¹⁴C-thiencarbazone-methyl.
- The solution should also include the desired adjuvant (e.g., MSO or COC) at a specified concentration.
3. Application:
- Using a microsyringe, apply a small, precise volume (e.g., 1-2 µL) of the treatment solution as droplets onto the adaxial surface of a specific leaf of each plant.
4. Harvest and Analysis:
- At designated time points after application (e.g., 6, 24, 48, 72 hours), harvest the treated leaf.
- Wash the surface of the treated leaf with a suitable solvent (e.g., acetone:water mixture) to remove any unabsorbed herbicide.
- Analyze the radioactivity in the leaf wash using a liquid scintillation counter (LSC).
- Combust the washed leaf tissue using a biological oxidizer and quantify the radioactivity in the tissue with an LSC.
- Calculate the percentage of absorbed this compound as: (Radioactivity in leaf tissue / (Radioactivity in leaf wash + Radioactivity in leaf tissue)) * 100.
Quantitative Data
Table 1: Influence of Adjuvant Type on Foliar Uptake of this compound in a Model Weed Species (Hypothetical Data for Illustrative Purposes)
| Adjuvant (0.5% v/v) | This compound Uptake (%) after 48h |
| No Adjuvant | 15 ± 2.1 |
| Non-ionic Surfactant (NIS) | 35 ± 3.5 |
| Crop Oil Concentrate (COC) | 55 ± 4.2 |
| Methylated Seed Oil (MSO) | 75 ± 5.1 |
Data are presented as mean ± standard error.
Visualizations
Caption: Mode of action of this compound in susceptible weeds.
Caption: Experimental workflow for a foliar uptake study.
Caption: Troubleshooting flowchart for inconsistent weed control.
References
- 1. medium.com [medium.com]
- 2. web.mit.edu [web.mit.edu]
- 3. bioassaysys.com [bioassaysys.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (Ref: BYH 18636 ) [sitem.herts.ac.uk]
- 6. analyzeseeds.com [analyzeseeds.com]
- 7. leafrootfruit.substack.com [leafrootfruit.substack.com]
- 8. my.ucanr.edu [my.ucanr.edu]
- 9. The Confusing World of Adjuvants [uaex.uada.edu]
- 10. omicsonline.org [omicsonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Crop Protection Network [cropprotectionnetwork.org]
Troubleshooting poor efficacy of Thiencarbazone-methyl in field trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor efficacy of Thiencarbazone-methyl in field trials.
Troubleshooting Guide
Question: Why am I observing poor weed control after applying this compound?
Answer: Poor efficacy of this compound can be attributed to several factors. Use the following diagnostic workflow to identify the potential cause.
Caption: Troubleshooting workflow for poor this compound efficacy.
Frequently Asked Questions (FAQs)
Mode of Action
Question: What is the mode of action of this compound?
Answer: this compound is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone chemical class.[1] It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[2][3] This inhibition halts protein synthesis and plant growth, leading to the eventual death of the weed.[3]
Caption: this compound's mode of action via ALS enzyme inhibition.
Application and Environmental Factors
Question: What is the optimal timing for this compound application?
Answer: this compound can be applied pre-emergence or early post-emergence for effective weed control.[1][2] For post-emergence applications, it is crucial to target weeds when they are small and actively growing.[1] Efficacy can decrease as weeds mature.[4] For example, a study on a mix containing this compound showed reduced efficacy on Chenopodium album as it progressed from the BBCH 14 to BBCH 16 growth stages.[4]
Question: How do environmental conditions affect the efficacy of this compound?
Answer:
-
Rainfall: this compound requires a rain-free period after application to ensure proper absorption. The product label for Vios FX Herbicide, which contains this compound, states that it is rainfast one hour after application to most weed species, and rainfall within this period may reduce weed control.[5] Runoff can be reduced by avoiding applications when rainfall is expected within 48 hours.[5]
-
Temperature: Weed control is generally more rapid when soil temperatures are above 65°F (18°C) and weeds are not under environmental stress.[6] The dissipation of this compound has been shown to increase with rising incubation temperatures.[7][8]
-
Soil Moisture: Application to moist soil is recommended as it supports active weed growth, which is necessary for herbicide uptake.[1]
Soil Properties
Question: How does soil pH and organic matter content influence this compound's performance?
Answer: Soil properties can significantly impact the bioavailability and dissipation of this compound.
-
Soil pH: this compound's dissipation rate is slower in soils with low pH.[9] This is a characteristic shared with other ALS-inhibiting herbicides, where persistence can be affected by soil pH.[10] For instance, sulfonylurea herbicides tend to persist longer in high pH soils, while imidazolinone herbicides persist longer in low pH soils.[11]
-
Organic Matter: High organic matter content can also decrease the dissipation rate of this compound due to increased adsorption, which makes less of the herbicide available for degradation.[9]
Table 1: Influence of Soil Properties on this compound
| Soil Property | Impact on Efficacy | Recommended Range |
| pH | Dissipation is slower in low pH soils, potentially affecting carryover. Bioavailability is also linked to pH.[9][10] | Neutral to slightly alkaline soils are generally optimal for many ALS inhibitors to avoid prolonged persistence. |
| Organic Matter | High organic matter can increase adsorption, reducing bioavailability for weed uptake.[9] | Moderate levels are preferable. In high organic matter soils, higher application rates may be necessary, subject to label recommendations. |
Tank Mixing and Adjuvants
Question: Can tank-mixing this compound with other products affect its efficacy?
Answer: Yes, tank-mixing can lead to physical or chemical incompatibility, which may reduce efficacy or cause crop injury.[12][13] It is crucial to always read the product labels for compatibility information and perform a jar test before mixing products in the spray tank.[12]
Question: What is the role of adjuvants with this compound?
Answer: Adjuvants can significantly improve the performance of this compound by enhancing spray deposition, rainfastness, and uptake.[14] Studies have shown that the addition of specific adjuvants can increase the efficacy of herbicide mixtures containing this compound, even at reduced application rates.[2]
Table 2: Effect of Adjuvants on the Efficacy of a this compound + Isoxaflutole Mixture
| Weed Species | Herbicide Rate | Adjuvant Added | Efficacy (%) |
| Echinochloa crus-galli | Reduced Rate | None | Reduced Efficacy |
| Echinochloa crus-galli | Reduced Rate | Atpolan SoilMaxx | Increased Efficacy[2] |
| Chenopodium album | Reduced Rate | None | Reduced Efficacy |
| Chenopodium album | Reduced Rate | Atpolan SoilMaxx | Increased Efficacy[2] |
| Data adapted from a study evaluating a mixture of this compound and isoxaflutole. Efficacy changes are relative to the application without an adjuvant.[2] |
Experimental Protocols
Protocol 1: Herbicide Tank-Mix Compatibility Jar Test
This protocol is designed to determine the physical compatibility of this compound with other pesticides or adjuvants in a spray solution.
Materials:
-
A clean, clear glass jar with a lid (1-liter or 1-quart size)
-
The same water source that will be used for the actual spray application
-
Pipettes or measuring cylinders for accurate measurement of products
-
The this compound product and all other products to be tank-mixed (pesticides, adjuvants, fertilizers)
-
Personal Protective Equipment (PPE) as specified on the product labels
Procedure:
-
Fill the jar halfway with the carrier (water).[3]
-
Add any compatibility agents or water conditioners first and stir.[15]
-
Add the tank-mix components one at a time, following the correct mixing order (generally WALES: Wettable powders and water-dispersible granules, Agitate, Liquid flowables, Emulsifiable concentrates, and finally Solutions and surfactants).[16]
-
For each component, add a proportional amount to what would be used in the full spray tank. For example, if the application rate is 1 liter of product per 100 liters of water, add 10 ml of product to 1 liter of water in the jar.
-
Cap the jar and shake it vigorously for 15-30 seconds after adding each component.[1]
-
After adding all components, shake the jar again and let it stand for 15-30 minutes.[3]
-
Observe the mixture for any signs of incompatibility, such as:
-
If any of these signs appear, the products are likely incompatible and should not be tank-mixed.
Caption: A stepwise workflow for conducting a herbicide tank-mix jar test.
Protocol 2: Dose-Response Bioassay for Efficacy Evaluation
This protocol outlines a method to determine the effective dose (ED) of this compound required to control specific weed species.
Materials:
-
Uniformly grown, healthy weed seedlings at a consistent growth stage (e.g., 2-4 true leaves, BBCH 12-14)[17]
-
Pots or trays with a standardized soil or potting mix
-
This compound formulation
-
Calibrated research plot sprayer
-
Growth chamber or greenhouse with controlled environmental conditions
-
Data collection tools (e.g., rulers, biomass scales, imaging equipment)
Procedure:
-
Plant Preparation: Grow target weed species from seed to the desired, uniform growth stage. Transplant seedlings into individual pots if necessary.
-
Dose Selection: Prepare a series of herbicide concentrations, typically including a non-treated control and at least 5-7 rates of this compound. The rates should bracket the expected effective dose, including rates below and above the recommended label rate.[18]
-
Herbicide Application: Apply the different herbicide doses to the weeds using a calibrated sprayer to ensure uniform coverage.[19]
-
Incubation: Place the treated plants in a growth chamber or greenhouse with controlled and consistent temperature, light, and humidity.
-
Data Collection: At predetermined intervals (e.g., 7, 14, and 21 days after treatment), assess herbicide efficacy. Common endpoints include:
-
Visual injury ratings (on a scale of 0-100%, where 0 is no effect and 100 is complete death)
-
Plant height measurements
-
Above-ground biomass (fresh or dry weight)
-
-
Data Analysis: Analyze the data using non-linear regression to fit a dose-response curve (e.g., a log-logistic model).[8][20] From this curve, calculate the ED₅₀ (the dose causing a 50% response) and other relevant endpoints (e.g., ED₉₀).[18] This allows for a quantitative comparison of herbicide efficacy under different conditions or on different weed species.
References
- 1. solutionsstores.com [solutionsstores.com]
- 2. Influence of Application Timings, Rates, and Adjuvants on Tiencarbazone-Methyl Plus Isoxaflutole and Mesotrione with Nicosulfuron and Rimsulfuron on Weed Control and Yield of Maize | MDPI [mdpi.com]
- 3. PI301/PI301: Ensuring Pesticide Compatibility in Tank Mixes [edis.ifas.ufl.edu]
- 4. sampson.ces.ncsu.edu [sampson.ces.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Celsius Herbicide, 8.7% this compound, 1.9% Iodosulfuron-methyl-sodium, 57.4% Dicamba, 10 oz :: BES-TEX Supply | Lawn & Landscape Products – San Angelo, TX [bes-tex.com]
- 7. Product Information | LabelSDS [labelsds.com]
- 8. caws.org.nz [caws.org.nz]
- 9. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Crop Protection Network [cropprotectionnetwork.org]
- 12. masaf.gov.it [masaf.gov.it]
- 13. Structural basis of resistance to herbicides that target acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rainfastness of Pesticides // Missouri Environment and Garden News Article // Integrated Pest Management, University of Missouri [ipm.missouri.edu]
- 15. onvegetables.com [onvegetables.com]
- 16. Tank-Mix Guidelines | Crop Science US [cropscience.bayer.us]
- 17. researchgate.net [researchgate.net]
- 18. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
Technical Support Center: Optimizing LC-MS/MS for Thiencarbazone-methyl Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sensitive detection of Thiencarbazone-methyl using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry settings for this compound?
A1: this compound is best analyzed in negative ion mode using an electrospray ionization (ESI) source. The precursor ion to monitor is the deprotonated molecule [M-H]⁻ at m/z 389.0. For confident identification and quantification, at least two multiple reaction monitoring (MRM) transitions should be used. The primary transition is typically used for quantification, while the secondary transition serves as a qualifier.
Q2: Which LC column and mobile phases are recommended for this compound analysis?
A2: A C18 reversed-phase column is well-suited for the separation of this compound.[1] A common column dimension is 2.1 mm x 75 mm with a 2.7 µm particle size.[1] Gradient elution with acetonitrile (B52724) and water is a standard approach.[1] The addition of a small amount of an additive like formic acid to the mobile phase can improve peak shape and ionization efficiency, although for negative ion mode, this should be carefully optimized.
Q3: What are the recommended sample preparation techniques for different matrices?
A3: For water samples, Solid-Phase Extraction (SPE) with a hydrophilic-lipophilic balanced (HLB) sorbent is an effective method for extraction and concentration.[1] For more complex matrices like soil and sediment, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction using acidified acetonitrile followed by a clean-up step with primary secondary amine (PSA) is recommended to remove interfering matrix components.[1]
Q4: I am observing a weak or no signal for this compound. What are the possible causes?
A4: Low sensitivity can stem from several factors. First, verify that the mass spectrometer is tuned and calibrated correctly and that you are using the optimal MRM transitions and collision energies. Ensure your sample preparation method provides good recovery of the analyte. Matrix effects, particularly ion suppression from co-eluting compounds, are a common cause of low signal in complex samples. Also, check for issues with the LC system, such as leaks or a poorly performing column, and ensure the ESI source parameters are optimized.
Q5: My chromatographic peaks for this compound are showing poor shape (e.g., tailing or fronting). How can I improve this?
A5: Poor peak shape can be due to several factors. Ensure the injection solvent is compatible with the initial mobile phase; a mismatch can cause peak distortion. Column overload, where too much sample is injected, can lead to fronting. Tailing can be a result of secondary interactions with the column stationary phase or a partially blocked column frit. Adjusting the mobile phase composition, such as the organic solvent ratio or additive concentration, can often improve peak symmetry.
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Steps |
| Suboptimal MS Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to optimize MRM transitions (precursor and product ions) and collision energies. Verify the correct polarity (negative ion mode) is selected. |
| Poor Analyte Recovery | Evaluate the efficiency of your sample preparation method by spiking a blank matrix with a known amount of this compound and calculating the recovery. Consider alternative extraction solvents or SPE sorbents if recovery is low. |
| Ion Suppression (Matrix Effects) | Dilute the sample extract to reduce the concentration of co-eluting matrix components. Utilize matrix-matched calibration standards for more accurate quantification. Enhance the clean-up step in your sample preparation to remove more interferences. |
| LC System Issues | Check for leaks in the LC system, especially between the column and the mass spectrometer. Ensure the column is not clogged and is performing efficiently. A gradual loss of signal over multiple injections can indicate column degradation. |
| Incorrect Source Conditions | Optimize ESI source parameters such as nebulizer gas flow, drying gas temperature and flow, and capillary voltage to maximize the signal for this compound. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Injection Solvent Mismatch | Ensure the solvent used to dissolve the final extract is of similar or weaker elution strength than the initial mobile phase. High organic content in the injection solvent can cause peak distortion. |
| Column Overload | Reduce the injection volume or dilute the sample. This is particularly relevant for peak fronting. |
| Secondary Interactions/Column Contamination | Flush the column with a strong solvent to remove potential contaminants. If the problem persists, consider replacing the guard column or the analytical column. Peak tailing can sometimes be improved by adjusting the mobile phase pH. |
| Partially Blocked Column Frit | Reverse flush the column (if recommended by the manufacturer) to dislodge particulates from the inlet frit. If this does not resolve the issue, the column may need to be replaced. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening. Ensure all fittings are properly connected to avoid dead volume. |
Experimental Protocols
Table 1: Optimized LC-MS/MS Parameters for this compound
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 389.0 |
| Product Ion (Q3) - Quantifier | m/z 327.0 |
| Collision Energy (CE) - Quantifier | -20 eV |
| Product Ion (Q3) - Qualifier | m/z 158.0 |
| Collision Energy (CE) - Qualifier | -35 eV |
| Dwell Time | 100 ms |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
Note: These are typical parameters and may require optimization on your specific instrument.
Table 2: Liquid Chromatography Parameters
| Parameter | Setting |
| Column | C18, 2.1 x 75 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B) |
Protocol 1: SPE for this compound in Water
-
Sample Pre-treatment: Acidify 100 mL of water sample to pH 3 with formic acid.
-
SPE Cartridge Conditioning: Condition an HLB SPE cartridge (e.g., 60 mg, 3 mL) with 5 mL of methanol (B129727) followed by 5 mL of acidified water (pH 3).
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove unretained interferences.
-
Drying: Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the this compound from the cartridge with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: QuEChERS for this compound in Soil
-
Sample Extraction: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of acetonitrile containing 1% acetic acid.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to the tube.
-
Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortexing and Centrifugation: Vortex for 30 seconds and then centrifuge at 10000 rpm for 5 minutes.
-
Final Preparation: Take the supernatant and dilute it with the initial mobile phase if necessary before injection into the LC-MS/MS system.
Visualized Workflows
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
Technical Support Center: Mitigating Thiencarbazone-Methyl Leaching in Sandy Soils
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the leaching of thiencarbazone-methyl in sandy soil environments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to leaching in sandy soils?
A1: this compound is categorized as a "mobile" to "moderately mobile" herbicide in soil.[1][2] Its tendency to leach is particularly pronounced in sandy soils due to their high permeability and low organic matter content. The herbicide's sorption to soil particles is relatively weak, although it does increase with higher organic matter content.[1][3] In sandy soils, which have limited binding sites, water can more easily transport the herbicide down the soil profile, potentially leading to groundwater contamination.[4]
Q2: My latest experiment showed significant leaching of this compound. What are the most likely causes?
A2: Significant leaching in a sandy soil experiment is often due to a combination of the soil's intrinsic properties and experimental conditions. Key factors include:
-
Low Organic Carbon: Sandy soils are naturally low in organic carbon, which is a primary factor for this compound sorption.[1][5]
-
Soil pH: Soil pH can influence the herbicide's chemical form and its interaction with soil particles, affecting its mobility.[3][5]
-
High Water Inflow: Excessive irrigation or simulated rainfall in your experimental setup will increase the downward movement of the herbicide.
-
Absence of Soil Amendments: Without amendments to increase sorption capacity, the herbicide will remain more mobile in the soil solution.
Q3: What are the primary strategies to reduce this compound leaching?
A3: The most effective strategy is to increase the sorption capacity of the sandy soil. This is primarily achieved by incorporating organic amendments. Biochar, a carbon-rich material, has demonstrated significant potential in reducing the leaching of various herbicides by increasing their adsorption to soil particles.[6][7][8] Other organic amendments such as compost, farmyard manure, and crop residues can also enhance soil organic matter, thereby reducing herbicide mobility.[8]
Q4: How does biochar work to reduce herbicide leaching?
A4: Biochar possesses a porous structure and a large surface area, which provides numerous sites for herbicide adsorption.[9] This increased sorption reduces the concentration of the herbicide in the soil solution, making it less available for transport with water.[10] Additionally, biochar can stimulate the activity of soil microorganisms that contribute to the degradation of the herbicide.[7] The effectiveness of biochar can depend on the feedstock it's made from and the temperature at which it's produced.[7]
Q5: Will adding organic amendments affect the herbicidal efficacy of this compound?
A5: Yes, there is a potential for reduced efficacy. By increasing the sorption of this compound to soil particles, organic amendments decrease its concentration in the soil solution, which can reduce its bioavailability for weed uptake.[3][11] It is crucial to conduct parallel efficacy studies to determine the optimal balance between reduced leaching and acceptable weed control.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in leaching results between replicates. | Inconsistent soil packing in columns, non-uniform application of the herbicide, or channeling of water flow. | 1. Ensure uniform bulk density in all soil columns by using a standardized packing method. 2. Apply the herbicide solution evenly across the entire soil surface. 3. Place a filter paper or a thin layer of sand on the soil surface to disperse water and prevent channeling. |
| Poor recovery of this compound from soil and leachate samples. | Inefficient extraction method, degradation of the analyte during storage or processing, or issues with the analytical instrumentation. | 1. Verify the efficiency of your extraction solvent and technique for both soil and water matrices. 2. Store samples at low temperatures (e.g., 4°C) and in the dark to minimize degradation. Analyze as soon as possible. 3. Check the calibration and performance of your analytical instrument (e.g., LC-MS/MS) using certified reference standards.[12] |
| Organic amendments are not significantly reducing leaching. | Incorrect type or application rate of the amendment, insufficient incorporation into the soil, or the amendment's properties are not suitable for adsorbing this compound. | 1. Characterize the properties of your amendment (e.g., surface area, pH, carbon content). Biochar produced at higher temperatures often has a greater surface area for adsorption.[7] 2. Experiment with different application rates of the amendment (e.g., 1%, 2%, 5% w/w). 3. Ensure the amendment is thoroughly and homogeneously mixed with the sandy soil. |
| Bioassay results show unexpected phytotoxicity or lack thereof. | Interference from other compounds in the soil or amendment, or altered bioavailability of the herbicide. | 1. Run control experiments with the amendment alone to check for any inherent phytotoxicity. 2. Be aware that some fertilizers can cause false positives in certain bioassays.[5] 3. Correlate bioassay results with chemical analysis to understand the relationship between the sorbed and bioavailable fractions of the herbicide. |
Data Presentation
Table 1: Freundlich Adsorption Coefficients (Kf) for this compound in Various Media
| Adsorbent | Kf Value Range (µg/mL) | Key Findings | Reference |
| Ten Different Soil Types | 4.3 - 26.4 | Adsorption is influenced by soil physicochemical properties. | [13][14] |
| Sandy Soil (S1) | ~0.01 | Very low adsorption in unamended sandy soil. | [15] |
| Sandy Soil + Mulch (S1+MM1) | ~0.01 | Milled wheat straw mulch showed minimal impact on adsorption in this specific sandy soil. | [15] |
| Clay Loam Soil (S2) | < 1.10 | Higher adsorption compared to sandy soil. | [15] |
| Clay Loam Soil + Mulch (S2+MM1) | < 1.10 | Mulch amendment increased adsorption in a soil with higher clay and organic matter. | [15] |
| Wheat Straw Mulch | < 1.10 | Mulch itself has a higher adsorption capacity than sandy soil. | [15] |
Table 2: Effect of Biochar on Herbicide Leaching (Illustrative Data based on Similar Polar Herbicides)
| Herbicide | Soil Type | Biochar Source | Leaching Reduction (%) | Reference |
| Imazapic | Heavy Clay | Rice Husk | 73.1 | [6] |
| Imazapic | Heavy Clay | Oil Palm Empty Fruit Bunch | 77.5 | [6] |
| Imazapyr | Heavy Clay | Rice Husk | 71.8 | [6] |
| Imazapyr | Heavy Clay | Oil Palm Empty Fruit Bunch | 80.3 | [6] |
| Atrazine | Sandy Loam | Biochar | Significantly Reduced Movement | [8] |
Note: Data for this compound with biochar is limited; this table illustrates the expected trend based on studies with other mobile herbicides.
Experimental Protocols
Protocol 1: Evaluating the Efficacy of Biochar in Reducing this compound Leaching using Soil Columns
Objective: To quantify the reduction in this compound leaching in sandy soil amended with different rates of biochar.
Materials:
-
Glass or PVC columns (e.g., 30 cm length, 5 cm diameter)
-
Sandy soil (characterized for texture, pH, organic carbon)
-
Biochar (characterized for source, pyrolysis temperature, pH, surface area)
-
This compound analytical standard
-
Formulated this compound product
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Deionized water
-
Syringes and filters (0.22 µm)
-
LC-MS/MS system for analysis[12]
Methodology:
-
Soil Preparation: Sieve the sandy soil to <2 mm. Prepare soil-biochar mixtures at different rates (e.g., 0%, 1%, 2%, and 5% w/w). Homogenize the mixtures thoroughly.
-
Column Packing: Place a glass wool plug or fine mesh at the bottom of each column. Pack the columns with the prepared soil mixtures to a uniform bulk density (e.g., 1.5 g/cm³).
-
Pre-leaching: Slowly saturate the columns from the bottom with a calcium chloride solution (e.g., 0.01 M CaCl₂) to establish a stable soil structure and then allow them to drain freely.
-
Herbicide Application: Prepare a solution of this compound at a known concentration. Evenly apply the solution to the surface of each soil column. The application rate should be based on recommended field application rates.
-
Simulated Rainfall: After a 24-hour equilibration period, initiate a simulated rainfall event by applying a known volume of deionized water to the top of each column at a constant rate.
-
Leachate Collection: Collect the leachate from the bottom of the columns in fractions (e.g., every 50 mL) until a predetermined volume (e.g., two pore volumes) has been collected.
-
Sample Extraction:
-
Leachate: Filter the collected leachate samples through a 0.22 µm filter. If necessary, perform solid-phase extraction (SPE) to concentrate the analyte.
-
Soil: After the leaching event, section the soil columns (e.g., 0-5 cm, 5-10 cm, 10-20 cm). Extract this compound from each section using an appropriate solvent (e.g., acetonitrile/water mixture) and a method like QuEChERS.[16]
-
-
Analysis: Quantify the concentration of this compound in all leachate and soil extracts using LC-MS/MS.
-
Data Calculation: Calculate the mass balance of the herbicide, including the total amount leached, the amount retained in each soil section, and the percentage reduction in leaching for each biochar treatment compared to the control.
Visualizations
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. researchgate.net [researchgate.net]
- 4. datcp.wi.gov [datcp.wi.gov]
- 5. Determination of Thiencarbazone in Soil by Oriental Mustard Root Length Bioassay | Weed Science | Cambridge Core [cambridge.org]
- 6. Efficiency of carbon sorbents in mitigating polar herbicides leaching from tropical soil - ProQuest [proquest.com]
- 7. Biochar helps soils break down harmful herbicide and protect crops | EurekAlert! [eurekalert.org]
- 8. Organic Amendments Addition on Altering the Sorption, Vertical Movement and Leaching Behavior of Herbicides in Soil - GO for STM [insights.sent2promo.com]
- 9. biochartoday.com [biochartoday.com]
- 10. mdpi.com [mdpi.com]
- 11. Biochar impact on herbicides behavior in the soils: an approach in Brazil - Weed Control Journal [weedcontroljournal.org]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Herbicide this compound pedospheric disposition through sorption and degradation mechanisms in heterogenous soils | springerprofessional.de [springerprofessional.de]
- 15. MULCHING AND SOIL ORGANIC AMENDMENTS: EFFECT ON THE ADSORPTION-DESORPTION OF HERBICIDES [thesis.unipd.it]
- 16. Herbicide Leaching in Soil with Different Properties: Perspectives from Commercial Formulations and Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiencarbazone-Methyl Performance and Water Quality
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the effects of water quality on thiencarbazone-methyl performance during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone chemical class.[1][2] It is effective for the control of a broad spectrum of grass and broadleaf weeds in various crops, including corn and wheat.[3] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[3][4] This inhibition halts protein synthesis and plant growth, ultimately leading to weed death.[4]
Q2: How does water quality affect the performance of this compound?
As a weak acid herbicide, the performance of this compound can be significantly influenced by the quality of the water used to create the spray solution. The primary water quality parameters of concern are pH, water hardness, and the presence of dissolved organic matter. These factors can affect the solubility, stability, and absorption of the herbicide.
Q3: What is the optimal pH for a this compound spray solution?
For sulfonylurea herbicides, a neutral to slightly alkaline pH (7.0-8.0) is generally considered optimal for stability and efficacy.[1] Acidic conditions (pH < 7) can lead to more rapid hydrolysis (chemical breakdown) of the herbicide, potentially reducing its effectiveness.[5] Conversely, highly alkaline conditions should also be avoided as they can also lead to degradation.
Q4: How does hard water affect this compound?
Hard water contains high levels of dissolved mineral cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). These positively charged ions can bind with the negatively charged this compound molecules in the spray solution. This binding can form less soluble complexes that are not as readily absorbed by the target weed's foliage, thereby reducing the herbicide's efficacy.[3] This phenomenon is known as hard water antagonism.
Q5: Can dissolved organic matter in the water source impact this compound's effectiveness?
Yes, dissolved organic matter, such as humic and fulvic acids, can potentially interact with herbicide molecules. While some studies suggest that dissolved organic matter has a minimal effect on the sorption of some pesticides, high concentrations could potentially bind to this compound, reducing its availability for uptake by the target weed. The impact can vary depending on the specific composition of the organic matter.
Q6: What are the visible symptoms of poor this compound performance due to water quality issues?
Symptoms of reduced efficacy include:
-
Incomplete or slow weed control.
-
Stunted growth of target weeds instead of complete death.
-
Variability in weed control across the treated area.
-
The need for repeat applications to achieve desired control.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Reduced weed control efficacy. | Suboptimal spray solution pH. | 1. Test the pH of your water source before mixing. 2. If the pH is acidic (below 6.5), consider using a pH buffering agent to raise it to a neutral or slightly alkaline level (7.0-8.0). Always check the product label for any specific recommendations.[1] 3. Avoid leaving the spray solution in the tank for extended periods, as pH can change over time. |
| High water hardness. | 1. Have your water tested for hardness (measured in ppm of CaCO₃). 2. If water hardness is high, use a water conditioning adjuvant such as ammonium (B1175870) sulfate (B86663) (AMS) or a commercial water conditioner.[6] AMS can help to overcome the antagonistic effects of hard water cations. 3. Add the water conditioner to the tank and ensure it is fully dissolved before adding this compound. | |
| Presence of dissolved organic matter. | 1. If possible, use a water source with low turbidity and dissolved organic matter. 2. Consider using a higher rate of a non-ionic surfactant to improve the spreading and penetration of the herbicide on the leaf surface. | |
| Inconsistent results between experiments. | Variability in water source. | 1. Use a consistent and purified water source (e.g., deionized or distilled water) for preparing stock solutions and dilutions in laboratory and greenhouse experiments. 2. If using tap water, be aware that its quality can fluctuate. Regular testing is recommended. |
| Precipitate formation in the spray tank. | Interaction with hard water cations or other tank-mix partners. | 1. Ensure all components are added to the tank in the correct order, usually with water conditioners added first. 2. Conduct a jar test with all planned tank-mix partners to check for physical compatibility before mixing a large batch. |
Data Presentation
Table 1: Potential Impact of Water Quality Parameters on this compound Performance
| Water Quality Parameter | Potential Negative Effect | Recommended Range/Action |
| pH | Reduced efficacy due to hydrolysis (breakdown) in acidic conditions.[5] | Neutral to slightly alkaline (pH 7.0 - 8.0).[1] Use a buffering agent if necessary. |
| Water Hardness (Ca²⁺, Mg²⁺) | Reduced uptake due to the formation of less soluble herbicide-cation complexes.[3] | Soft water is ideal. If hard, use a water conditioning adjuvant like ammonium sulfate (AMS).[6] |
| Dissolved Organic Matter | Potential for binding with the herbicide, reducing its availability. | Use clear, low-turbidity water. Consider increasing surfactant rate. |
Experimental Protocols
Protocol: Greenhouse Bioassay to Evaluate the Effect of Water pH on this compound Efficacy
1. Objective: To determine the influence of different spray solution pH levels on the herbicidal activity of this compound on a target weed species.
2. Materials:
-
This compound analytical standard
-
Target weed species (e.g., Velvetleaf, Abutilon theophrasti) grown in pots to the 3-4 leaf stage
-
Deionized water
-
pH meter
-
Acidic and basic solutions for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)
-
Buffering agents
-
Laboratory spray chamber calibrated to deliver a known volume
-
Greenhouse with controlled temperature and light conditions
-
Non-ionic surfactant
3. Methodology:
- Plant Preparation: Grow a sufficient number of healthy, uniform target weed seedlings in individual pots.
- Preparation of Spray Solutions:
- Prepare a stock solution of this compound in a suitable solvent.
- Create a series of spray solutions with varying pH levels (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using deionized water and adjusting with acid/base solutions or buffers.
- For each pH level, prepare a solution with the desired concentration of this compound and a non-ionic surfactant at the recommended rate.
- Include a control group for each pH level that is sprayed only with the water and surfactant at that pH.
- Herbicide Application:
- Randomly assign plants to each treatment group.
- Apply the respective spray solutions to the plants using the laboratory spray chamber to ensure uniform coverage.
- Post-Application Care and Evaluation:
- Return the plants to the greenhouse and maintain optimal growing conditions.
- Visually assess and rate weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no effect, 100 = complete plant death).
- At the final evaluation, harvest the above-ground biomass, dry it in an oven, and record the dry weight for each plant.
- Data Analysis:
- Analyze the visual ratings and dry weight data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in efficacy between the different pH levels.
Visualizations
Caption: Mode of Action of this compound.
Caption: Troubleshooting Workflow for Poor Herbicide Performance.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. Managing Hard Water Maximum Herbicide Performance [nutrienagsolutions.ca]
- 4. apms.org [apms.org]
- 5. canadianagronomist.ca [canadianagronomist.ca]
- 6. Water Quality and Herbicide Efficacy | Mississippi State University Extension Service [extension.msstate.edu]
Navigating Weed Resistance: A Technical Support Center for Thiencarbazone-methyl and other ALS Herbicides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during research on weed resistance to thiencarbazone-methyl and other acetolactate synthase (ALS) inhibiting herbicides.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues that may arise during your experimental work.
| Question | Answer |
| Why are my susceptible control plants showing unexpected tolerance to the herbicide in a whole-plant pot assay? | Several factors could be at play: 1. Improper Herbicide Application: Ensure your sprayer is calibrated correctly and delivering the intended dose uniformly across all plants. Inconsistent application can lead to variable results.[1][2][3] 2. Plant Growth Stage: The susceptibility of weeds can vary significantly with their growth stage. Ensure that both your control and test plants are at the recommended growth stage for herbicide application, typically the two to three-leaf stage.[1][2] 3. Environmental Conditions: Stressful environmental conditions (e.g., drought, high temperatures, waterlogged soil) before or after application can reduce herbicide uptake and efficacy, even in susceptible plants.[1] 4. Seed Source Contamination: There is a possibility of genetic contamination in your susceptible seed stock. It is crucial to use a certified susceptible seed source and to periodically re-verify its susceptibility. |
| My petri dish assay results are inconsistent or difficult to interpret. What could be the cause? | Petri dish assays are sensitive and require precision: 1. Seed Dormancy: If seeds have not properly broken dormancy, germination will be erratic, leading to unreliable results. Ensure you are using an appropriate dormancy-breaking method for the weed species you are testing.[2][3] 2. Herbicide Concentration: Incorrect herbicide concentrations in the growth medium are a common source of error. Double-check all calculations and dilutions. 3. Contamination: Microbial contamination can inhibit seed germination and seedling growth, confounding the results. Use sterile techniques and materials. 4. Uneven Moisture: Ensure the filter paper or agar (B569324) is uniformly moist. Dry spots can prevent germination, while overly wet conditions can lead to seed rot. |
| I have confirmed target-site resistance to one ALS inhibitor. How can I quickly screen for cross-resistance to other ALS herbicides? | Once a target-site mutation is confirmed, you can employ a combination of whole-plant assays and molecular techniques: 1. Whole-Plant Pot Assay: This is the most direct method. Grow the resistant population and treat with a range of doses of different ALS-inhibiting herbicides from various chemical families (e.g., sulfonylureas, imidazolinones, triazolopyrimidines). 2. Molecular Sequencing: Sequence the ALS gene from the resistant population to identify the specific mutation. Certain mutations are known to confer broad cross-resistance, while others are more specific.[4][5] |
| My molecular assay (e.g., PCR, sequencing) for detecting a known resistance mutation is failing. What should I check? | Troubleshooting molecular assays involves several steps: 1. DNA Quality and Quantity: Ensure you have extracted high-quality DNA free of contaminants (e.g., polysaccharides, phenols) that can inhibit PCR. Quantify your DNA to ensure you are using the optimal amount in your reaction. 2. Primer Design: Verify that your primers are specific to the target region of the ALS gene in your weed species and that they do not form secondary structures (e.g., hairpins, dimers). 3. PCR Conditions: Optimize your PCR cycling conditions, including annealing temperature and extension time. A gradient PCR can be useful to find the optimal annealing temperature. 4. Positive and Negative Controls: Always include a known resistant (positive control) and a known susceptible (negative control) sample to validate your assay. |
| What are the key indicators of developing herbicide resistance in a weed population in the field? | Early detection is crucial for managing resistance. Look for these signs:[6][7] 1. A single weed species that was previously controlled by a herbicide is no longer effectively managed. 2. Patches of the surviving weed species appear in the field. 3. Healthy, unaffected weeds are found next to dead or dying weeds of the same species after herbicide application.[7] 4. The issue persists and spreads in subsequent seasons, even with correct herbicide application. |
Quantitative Data
The following tables summarize key quantitative data related to the efficacy of this compound and resistance to ALS inhibitors.
Table 1: Efficacy of this compound on Various Weed Species
| Weed Species | Common Name | Application Timing | Application Rate (g a.i./ha) | Control Efficacy (%) | Reference |
| Echinochloa crus-galli | Barnyardgrass | Pre-emergence | 30 | 87 - 95 | [8] |
| Ipomoea hederacea | Ivyleaf Morningglory | Pre-emergence | 30 | 87 - 95 | [8] |
| Amaranthus palmeri | Palmer Amaranth | Pre-emergence | 30 | 87 - 95 | [8] |
| Abutilon theophrasti | Velvetleaf | Pre-emergence | 30 | 87 - 95 | [8] |
| Urochloa ramosa | Browntop Millet | Pre-emergence | 30 | 86 - 95 | [8] |
| Sorghum halepense | Johnsongrass (rhizome) | Pre-emergence | 30 | 74 - 76 | [8] |
| Various broadleaf weeds | - | Post-emergence | 15 | 95 - 100 | [9] |
| Various grass weeds | - | Post-emergence | 15 | 95 - 100 | [9] |
Table 2: Documented Amino Acid Substitutions in the ALS Gene Conferring Resistance to ALS-Inhibiting Herbicides
| Original Amino Acid | Position | Substituted Amino Acid | Weed Species Example | Reference |
| Proline | 197 | Serine | Conyza canadensis (Horseweed), Ambrosia artemisiifolia (Common Ragweed) | [4] |
| Alanine | 205 | Threonine | Ambrosia artemisiifolia (Common Ragweed) | [5] |
| Aspartate | 376 | Glutamate | Amaranthus powellii (Powell Amaranth) | [10] |
| Tryptophan | 574 | Leucine | Amaranthus palmeri (Palmer Amaranth), Amaranthus tuberculatus (Waterhemp), Bidens pilosa (Greater Beggarticks) | [4][11] |
| Tryptophan | 574 | Arginine | Ambrosia artemisiifolia (Common Ragweed) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Whole-Plant Pot Assay for Herbicide Resistance Confirmation
Objective: To determine the level of resistance in a weed population to a specific herbicide.
Materials:
-
Seeds from the suspected resistant population and a known susceptible population.
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix.
-
Greenhouse or controlled environment chamber.
-
Precision bench sprayer calibrated to deliver a known volume.
-
Commercial formulation of the herbicide to be tested.
-
Appropriate adjuvants as recommended on the herbicide label.
Methodology:
-
Seed Germination and Seedling Establishment:
-
If necessary, break seed dormancy using appropriate methods for the species (e.g., stratification, scarification).[2][3]
-
Sow seeds of both the suspected resistant and known susceptible populations in separate pots.
-
Water the pots as needed and grow the seedlings in a greenhouse or controlled environment chamber under optimal conditions for the species.
-
Once seedlings have emerged, thin them to a uniform number per pot (e.g., 4-5 plants).[1]
-
-
Herbicide Application:
-
When the majority of seedlings have reached the 2-4 leaf stage, prepare a range of herbicide doses. This should include the recommended field rate (1x) and several fractions and multiples of this rate (e.g., 0, 1/4x, 1/2x, 1x, 2x, 4x, 8x).
-
Apply the different herbicide doses to separate sets of pots for both the resistant and susceptible populations using a precision bench sprayer.[3] Include an untreated control (0x) for each population.
-
Ensure complete and uniform coverage of the foliage.
-
-
Post-Treatment Care and Assessment:
-
Return the pots to the greenhouse and maintain optimal growing conditions.
-
Assess the plants at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Record visual injury ratings (on a scale of 0% = no injury to 100% = complete death) and the number of surviving plants for each pot.[3]
-
At the final assessment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percentage of survival and the percentage of biomass reduction relative to the untreated control for each herbicide dose.
-
Use a statistical software package to perform a dose-response analysis and calculate the herbicide dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) for both the resistant and susceptible populations.
-
The resistance index (RI) can be calculated as the ratio of the LD50 or GR50 of the resistant population to that of the susceptible population.
-
Protocol 2: Petri Dish Assay for Rapid Resistance Screening
Objective: To quickly screen a large number of weed seed samples for resistance to a specific herbicide.
Materials:
-
Seeds from suspected resistant and known susceptible populations.
-
Sterile petri dishes (9 cm diameter).
-
Sterile filter paper.
-
Herbicide of known concentration.
-
Growth chamber with controlled light and temperature.
Methodology:
-
Preparation of Herbicide Solutions:
-
Prepare a range of herbicide concentrations in a suitable solvent (e.g., distilled water, acetone). The concentrations should be chosen based on preliminary experiments to differentiate between resistant and susceptible individuals.
-
Include a control with no herbicide.
-
-
Seed Plating:
-
Place two layers of sterile filter paper in each petri dish.
-
Pipette a known volume (e.g., 5 ml) of the corresponding herbicide solution onto the filter paper to ensure uniform moistening.
-
Place a predetermined number of seeds (e.g., 25) evenly on the surface of the moist filter paper.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
-
Incubation and Assessment:
-
Place the petri dishes in a growth chamber with appropriate light and temperature conditions for the weed species.
-
After a set period (e.g., 7-14 days), assess the germination percentage and measure the root and/or shoot length of the seedlings.[1]
-
-
Data Analysis:
-
Calculate the percentage of germination and the average root/shoot length for each herbicide concentration.
-
Compare the response of the suspected resistant population to the known susceptible population. A significant difference in germination or seedling growth at a specific herbicide concentration is indicative of resistance.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to herbicide resistance.
Caption: Mode of action of ALS inhibitors and the target-site resistance mechanism.
Caption: Workflow for confirming herbicide resistance in a weed population.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. hracglobal.com [hracglobal.com]
- 2. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. A high diversity of mechanisms endows ALS-inhibiting herbicide resistance in the invasive common ragweed (Ambrosia artemisiifolia L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nufarm.com [nufarm.com]
- 7. Suspect herbicide resistance? Submit weed seeds for screening - Plant & Pest Diagnostics [canr.msu.edu]
- 8. Evaluation of this compound– and Isoxaflutole-Based Herbicide Programs in Corn | Weed Technology | Cambridge Core [cambridge.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Basis of Resistance to ALS-Inhibitor Herbicides in Greater Beggarticks | Weed Science | Cambridge Core [cambridge.org]
Validation & Comparative
Comparative Efficacy of Thiencarbazone-methyl and Other ALS-Inhibiting Herbicides: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of Thiencarbazone-methyl with other acetolactate synthase (ALS) inhibiting herbicides. The information presented is supported by experimental data from various scientific studies, offering a comprehensive resource for researchers in weed science and herbicide development.
Introduction to this compound and ALS-Inhibiting Herbicides
This compound is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1][2][3] It is effective for the control of a broad spectrum of grass and broadleaf weeds in various crops, including corn and wheat.[4][5][6] this compound can be applied both pre-emergence and post-emergence, offering flexibility in weed management strategies.[1][5] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][3][4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine in plants.[4][7] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing a cessation of plant growth and death.[4]
The ALS-inhibiting herbicides are a major class of herbicides that includes several chemical families:
-
Sulfonylureas (SUs): A widely used group known for their high efficacy at low application rates.[8]
-
Imidazolinones (IMIs): Another significant group used for broad-spectrum weed control.
-
Triazolopyrimidines (TPs): A chemical family with both soil and foliar activity.
-
Pyrimidinyl-thio-benzoates (PTBs)
-
Sulfonyl-amino-carbonyl-triazolinones (SACTs): The chemical class to which this compound belongs.[1][2][3]
Mechanism of Action: Inhibition of Branched-Chain Amino Acid Synthesis
The primary target of this compound and other ALS-inhibiting herbicides is the acetolactate synthase enzyme. This enzyme catalyzes the initial step in the biosynthesis of valine, leucine, and isoleucine. The inhibition of this pathway is critical for the herbicide's efficacy.
Caption: Inhibition of the Acetolactate Synthase (ALS) enzyme by this compound and other ALS-inhibiting herbicides, disrupting the biosynthesis of branched-chain amino acids.
Comparative Efficacy Data
The following tables summarize the comparative efficacy of this compound and other ALS-inhibiting herbicides on various weed species based on data from field and greenhouse studies. Efficacy is presented as percent control.
Table 1: Efficacy of this compound on Vining Weed Species
| Weed Species | GR₅₀ (g ai/ha)¹ | Percent Control (%)² |
| Wild buckwheat (Polygonum convolvulus) | 2.1 | >90 |
| Hedge bindweed (Calystegia sepium) | - | 65 |
| Field bindweed (Convolvulus arvensis) | - | 25 |
| Ivyleaf morningglory (Ipomoea hederacea) | - | - |
¹GR₅₀: The dose required to reduce plant growth by 50%. Data from a dose-response study.[1] ²Percent control in field trials.[1]
Table 2: Comparative Efficacy of this compound and Other ALS Inhibitors (Post-emergence)
| Weed Species | This compound (%) | Imazethapyr (%) | Chlorimuron (%) | Nicosulfuron (%) | Halosulfuron (%) |
| Ivyleaf morningglory (Ipomoea hederacea) | 99-100 | <80 | <80 | <80 | <80 |
| Broadleaf signalgrass (Urochloa platyphylla) | 94-99 | <80 | <80 | <80 | <80 |
| ALS-Resistant Palmer amaranth (B1665344) (Amaranthus palmeri) | 55-61 | <60 | <60 | <60 | <60 |
Data represents percent control at 21 days after treatment (DAT).[9]
Table 3: Comparative Efficacy of Herbicide Treatments on Common Weeds in Corn
| Weed Species | This compound + Isoxaflutole (%) | Foramsulfuron + Iodosulfuron (%) |
| Setaria viridis (Green foxtail) | 96 | 82 |
| Amaranthus retroflexus (Redroot pigweed) | 95 | 91 |
| Chenopodium album (Common lambsquarters) | 98 | 94 |
Data represents percent control from pre-emergence to early post-emergence applications.[2]
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies for herbicide efficacy evaluation. A general outline of these protocols is provided below.
General Field Trial Protocol
Field experiments are typically conducted using a Randomized Complete Block Design (RCBD) with multiple replications (usually 3 or 4) to account for field variability.[10][11][12][13]
-
Plot Size: Plot sizes are established to be large enough to minimize edge effects and allow for accurate application and assessment.[10]
-
Herbicide Application: Herbicides are applied using calibrated sprayers to ensure accurate and uniform delivery of the specified dose. Applications are made at defined weed and crop growth stages (e.g., pre-emergence, or post-emergence at a specific leaf stage).[14]
-
Data Collection: Weed control is typically assessed visually as a percentage of the untreated control at various intervals after treatment (e.g., 7, 14, 21, and 28 days after treatment).[14] Other parameters such as weed density, biomass, and crop yield may also be measured.[15]
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the statistical significance of treatment effects.[12]
Caption: A generalized workflow for conducting herbicide efficacy field trials.
Dose-Response Studies for GR₅₀ Determination
To determine the dose of a herbicide required to inhibit plant growth by 50% (GR₅₀), dose-response studies are conducted.
-
Plant Material: Weed seeds are germinated and grown in a controlled environment (greenhouse or growth chamber).
-
Herbicide Application: A range of herbicide doses, typically including rates below and above the expected effective dose, are applied to the plants at a specific growth stage.[16]
-
Data Collection: After a set period, plant biomass (fresh or dry weight) is measured for each treatment.
-
Data Analysis: The biomass data is then fitted to a non-linear regression model (e.g., a log-logistic model) to calculate the GR₅₀ value.[16][17][18][19][20]
Conclusion
This compound demonstrates effective control of a broad spectrum of grass and broadleaf weeds. Comparative studies indicate that its efficacy can be superior to other ALS-inhibiting herbicides for certain weed species, such as ivyleaf morningglory and broadleaf signalgrass. However, like other ALS inhibitors, its effectiveness against resistant weed biotypes, such as ALS-resistant Palmer amaranth, is limited when used alone. The data presented in this guide, along with the outlined experimental protocols, provide a valuable resource for researchers to compare and evaluate the performance of this compound within the broader class of ALS-inhibiting herbicides. Further research is warranted to expand the comparative efficacy data across a wider range of weed species and environmental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound (TCM) and Cyprosulfamide (CSA) - a new herbicide and a new safener for use in corn. | Semantic Scholar [semanticscholar.org]
- 5. datcp.wi.gov [datcp.wi.gov]
- 6. agronomyjournals.com [agronomyjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. weedscience.org [weedscience.org]
- 9. researchgate.net [researchgate.net]
- 10. peaceforageseed.ca [peaceforageseed.ca]
- 11. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 12. pbea.agron.iastate.edu [pbea.agron.iastate.edu]
- 13. Chapter 11: Randomized Complete Block Design – Quantitative Methods for Plant Breeding [iastate.pressbooks.pub]
- 14. Control of Field Bindweed (Convolvulus arvensis) with Postemergence Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 15. Efficacy of this compound+isoxaflutole +cyprosulfamide as compared with common herbicides for weed control in corn (Zea mays L.)) [aj.areeo.ac.ir]
- 16. Seed Germination Ecology and Herbicide Sensitivity of Aeschynomene indica L.: Implications for Integrated Management in Paddy Fields [mdpi.com]
- 17. About GR Metrics [grcalculator.org]
- 18. researchgate.net [researchgate.net]
- 19. GRcalculator: an online tool for calculating and mining dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating Thiencarbazone-methyl performance in different soil types and climates
This guide provides a comprehensive analysis of Thiencarbazone-methyl's performance across diverse soil types and climates. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison with other herbicidal alternatives.
Executive Summary
This compound is a sulfonyl-amino-carbonyl triazolinone herbicide effective for pre- and post-emergent control of a broad spectrum of grass and broadleaf weeds in crops like corn and wheat.[1][2][3][4] Its efficacy is influenced by soil composition and climatic conditions. This guide details its performance characteristics, provides comparative data where available, and outlines experimental protocols for validation.
Performance Across Different Soil Types
The performance of this compound is intrinsically linked to the physicochemical properties of the soil, primarily organic carbon content and pH.[5][6][7]
Key Soil Performance Indicators:
-
Sorption and Persistence: this compound demonstrates moderate binding to soil particles and exhibits low persistence.[5][6] Studies have reported its adsorption coefficient value to be in the range of 4.3 to 26.4 µg/mL.[5][6]
-
Dissipation and Half-Life: The half-life of this compound in soil varies, with reported ranges from 16 to 23.9 days in some studies and 9 to 50 days in others.[5][6][7][8] The dissipation rate is slower in soils with high organic matter and low pH due to increased adsorption, which makes the herbicide less available for microbial and chemical degradation.[7]
-
Mobility: It is classified as having a high potential for surface water runoff, particularly in soils with poor drainage or shallow groundwater.[9][10]
-
Bioavailability: The bioavailability of this compound for weed uptake is reduced in soils with high organic matter content and low pH.[7][8]
Quantitative Soil Performance Data
| Soil Parameter | Influence on this compound Performance | Data Range | Citations |
| Organic Carbon Content | Higher content leads to increased adsorption and decreased dissipation rate and bioavailability. | Half-life significantly affected (P = 0.002) | [7][8] |
| Soil pH | Lower pH leads to increased adsorption and decreased dissipation rate and bioavailability. | Half-life significantly affected (P = 0.008) | [7][8] |
| Adsorption Coefficient (Kd) | Indicates the extent of binding to soil particles. | 4.3 to 26.4 µg/mL | [5][6] |
| Soil Half-Life (DT50) | Time taken for 50% of the compound to degrade. | 9 to 50 days | [5][6][7][8] |
Performance Under Different Climatic Conditions
Climatic factors, especially temperature and moisture, play a crucial role in the efficacy of this compound.
Key Climate Performance Indicators:
-
Temperature: Optimal weed control is generally achieved when soil temperatures are above 65°F (18°C).[9] The ideal air temperature for applying most post-emergent herbicides is between 65°F and 85°F (18°C and 29°C). While warmer temperatures can enhance the absorption and translocation of the herbicide, they can also accelerate its metabolism within the plant, which may reduce its overall effectiveness on certain weed species.[11]
-
Moisture: Adequate soil moisture is necessary for optimal weed growth and, consequently, for the effective action of the herbicide.[9] Rainfall immediately following application can lead to the product being washed away, reducing its efficacy.[1]
-
Humidity: High humidity levels can be beneficial as they slow down the evaporation of spray droplets, allowing for a longer absorption period by the target weeds.
Comparative Performance with Alternative Herbicides
Direct, extensive comparative studies are limited in the public domain. However, some research provides insights into the performance of this compound in combination with other active ingredients.
In a field study conducted in Iran, a combination of thiencarbazone+isoxaflutole+cyprosulfamide was evaluated against other common herbicides for weed control in corn.
Weed Control Efficiency in Corn
| Herbicide Treatment | Application Rate | Weed Control Efficiency | Dominant Weeds Controlled | Citations |
| Thiencarbazone+isoxaflutole+cyprosulfamide | 440 and 550 ml/ha | 75% - 88% | Pigweed species, Common Purslane, Field Bindweed, Common Lambsquarters, Johnsongrass, Cutleaf groundcherry, Green foxtail | [12] |
| Foramsulfuron+iodosulfuron+thiencarbazone | 1 l/ha | 70% - 85% | Not specified in detail | [12] |
| Topramezone | 150 ml/ha | Inefficient | Not specified in detail | [12] |
Note: Barnyard grass and licorice were identified as difficult-to-control weeds with the new herbicide combinations.[12]
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of performance studies.
Soil Sorption and Degradation Analysis
This protocol outlines the general steps for assessing the environmental fate of this compound in soil.
Caption: Workflow for assessing the environmental fate of this compound.
Methodology:
-
Soil Collection and Characterization: Collect soil samples from diverse geographical locations. Analyze the physicochemical properties, including pH, organic carbon content, and soil texture.
-
Sorption Experiments: Utilize the batch equilibrium method to determine the adsorption and desorption characteristics of this compound in the collected soil samples.[5][6]
-
Degradation Studies:
-
Analytical Quantification: Extract this compound and its metabolites from the samples using appropriate solvents. Quantify the concentrations using analytical techniques such as UV-Vis spectrophotometry and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]
Bioavailability Assessment
An oriental mustard root length bioassay can be employed to determine the bioavailability of this compound in soil.
Caption: Bioassay workflow for determining this compound bioavailability.
Methodology:
-
Soil Treatment: Prepare soil samples with a range of this compound concentrations.
-
Bioassay Setup: Sow oriental mustard seeds in the treated soil and incubate under controlled temperature and moisture conditions.[8][13]
-
Data Collection: After a predetermined period, carefully excavate the seedlings and measure the root length.
-
Data Analysis: Plot the root length against the herbicide concentration to generate dose-response curves and determine the concentration that causes 50% inhibition (I50), which is an indicator of bioavailability.[8]
Mode of Action: ALS Inhibition
This compound functions by inhibiting the acetolactate synthase (ALS) enzyme in susceptible plants.[1][3][9] This enzyme is critical for the synthesis of essential branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this pathway halts protein synthesis and plant growth, ultimately leading to the death of the weed.[3]
Caption: this compound's mode of action through ALS enzyme inhibition.
References
- 1. solutionsstores.com [solutionsstores.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. solechem.eu [solechem.eu]
- 5. researchgate.net [researchgate.net]
- 6. Herbicide this compound pedospheric disposition through sorption and degradation mechanisms in heterogenous soils | springerprofessional.de [springerprofessional.de]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Thiencarbazone in Soil by Oriental Mustard Root Length Bioassay | Weed Science | Cambridge Core [cambridge.org]
- 9. Product Information | LabelSDS [labelsds.com]
- 10. datcp.wi.gov [datcp.wi.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of this compound+isoxaflutole +cyprosulfamide as compared with common herbicides for weed control in corn (Zea mays L.)) [aj.areeo.ac.ir]
- 13. researchgate.net [researchgate.net]
Unraveling Weed Cross-Resistance: A Comparative Analysis of Thiencarbazone-methyl and Sulfonylureas
A deep dive into the cross-resistance patterns of weeds to Thiencarbazone-methyl and sulfonylurea herbicides, supported by experimental data and detailed protocols for researchers and scientists in drug and herbicide development.
The escalating challenge of herbicide resistance in agricultural weeds necessitates a thorough understanding of cross-resistance patterns between different herbicide chemistries. This guide provides a comparative analysis of weed resistance to this compound, a sulfonylaminocarbonyl-triazolinone herbicide, and the widely used sulfonylurea herbicides. Both groups target the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants. Understanding the nuances of cross-resistance between these two classes of ALS inhibitors is paramount for developing sustainable weed management strategies.
Quantitative Comparison of Herbicide Resistance
The following table summarizes experimental data from dose-response assays, quantifying the levels of resistance in specific weed species to this compound (often in combination with other active ingredients) and various sulfonylurea herbicides. The data is presented as the Growth Reduction 50 (GR50), which is the herbicide concentration required to inhibit weed growth by 50%, and the Resistance Index (RI), which is the ratio of the GR50 of the resistant population to that of a susceptible population.
| Weed Species | Herbicide(s) | Resistant Biotype GR50 (g ai/ha) | Susceptible Biotype GR50 (g ai/ha) | Resistance Index (RI) |
| Amaranthus retroflexus (Redroot Pigweed) | Foramsulfuron + this compound | 351 | Not specified | 351 |
| Tribenuron-methyl | > 120 | 0.4 | > 300 | |
| Marestail (Conyza canadensis) | This compound | Resistant | Susceptible | Not specified |
| Sulfonylurea family | Resistant | Susceptible | Not specified | |
| Dicot Weeds (general) | This compound | Cross-resistant | Susceptible | Not specified |
| Foramsulfuron, Iodosulfuron-methyl-sodium, Thifensulfuron-methyl, Tribenuron-methyl | Cross-resistant | Susceptible | Not specified |
Note: Data for Amaranthus retroflexus is from a study where the resistant biotypes showed high levels of resistance to both the combination containing this compound and the sulfonylurea herbicide tribenuron-methyl[1]. The presence of resistance in Marestail to both this compound and the sulfonylurea family has been reported, though specific GR50 values were not provided in the cited source[2]. Similarly, cross-resistance in various dicot weeds in Ukraine has been identified for this compound and several sulfonylureas[3][4][5][6].
Mechanisms of Cross-Resistance
Cross-resistance to this compound and sulfonylureas is primarily attributed to modifications at the target site of action, the ALS enzyme. Both herbicide families bind to the same enzyme, and a single mutation in the ALS gene can confer resistance to multiple ALS inhibitors.
There are two primary mechanisms of resistance to ALS inhibitors:
-
Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ALS gene. These mutations alter the amino acid sequence of the enzyme, reducing the binding affinity of the herbicide to its target site. A single amino acid substitution can lead to high levels of resistance to one or more chemical families of ALS inhibitors.
-
Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site. This can include enhanced herbicide metabolism, where the resistant plant can detoxify the herbicide more rapidly, or reduced uptake and translocation of the herbicide.
The shared mode of action and binding site on the ALS enzyme is the fundamental reason for the observed cross-resistance between this compound and sulfonylurea herbicides.
Experimental Protocols
Accurate assessment of herbicide resistance is crucial for research and management decisions. The following are detailed methodologies for key experiments used to determine cross-resistance.
Whole-Plant Dose-Response Assay
This assay is the gold standard for confirming herbicide resistance and determining the level of resistance in a whole-plant system.
1. Seed Collection and Germination:
-
Collect mature seeds from putative resistant weed populations from at least 30 randomly selected plants to ensure a representative sample of the field infestation[7].
-
Collect seeds from a known susceptible population of the same weed species to serve as a control.
-
Break seed dormancy, if necessary, using appropriate methods for the specific weed species (e.g., stratification, scarification)[7].
-
Germinate seeds in petri dishes containing a suitable medium, such as agar (B569324) with potassium nitrate, under controlled light and temperature conditions[7].
2. Seedling Transplantation and Growth:
-
Transplant uniform seedlings at a specific growth stage (e.g., two to three true leaves) into pots filled with a standard potting mix[7].
-
Grow the plants in a greenhouse or growth chamber with controlled environmental conditions (temperature, humidity, and photoperiod).
3. Herbicide Application:
-
Prepare a range of herbicide concentrations for both this compound and the selected sulfonylurea herbicides. The dose range should encompass rates that cause from no effect to complete mortality in both susceptible and resistant populations[8].
-
Apply the herbicides to the plants at a consistent growth stage using a precision bench sprayer to ensure uniform coverage[8]. Include an untreated control for each population.
4. Data Collection and Analysis:
-
Assess plant response typically 21 to 28 days after treatment[9].
-
Measure parameters such as plant survival, visual injury ratings, and fresh or dry biomass of the above-ground tissue.
-
Calculate the GR50 (the herbicide dose causing a 50% reduction in growth compared to the untreated control) for both resistant and susceptible populations using a log-logistic dose-response model[10][11].
-
Determine the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population[9].
In Vitro ALS Enzyme Activity Assay
This biochemical assay directly measures the sensitivity of the ALS enzyme to the herbicides, providing insight into target-site resistance mechanisms.
1. Enzyme Extraction:
-
Harvest fresh, young leaf tissue from both resistant and susceptible weed populations.
-
Freeze the tissue in liquid nitrogen and grind it to a fine powder.
-
Extract the ALS enzyme using a chilled extraction buffer containing components to maintain enzyme stability and activity[9].
-
Centrifuge the extract to remove cell debris and collect the supernatant containing the soluble enzyme.
2. Enzyme Activity Assay:
-
Prepare a reaction mixture containing the enzyme extract, assay buffer, and a range of concentrations of this compound or the sulfonylurea herbicide[9].
-
Initiate the enzymatic reaction by adding the substrate (e.g., pyruvate).
-
Incubate the reaction at a specific temperature for a set period (e.g., 60 minutes at 37°C).
-
Stop the reaction by adding acid (e.g., H2SO4).
-
The product of the ALS reaction, acetolactate, is converted to acetoin (B143602) by acid decarboxylation.
-
Quantify the amount of acetoin produced colorimetrically after adding creatine (B1669601) and α-naphthol reagents.
3. Data Analysis:
-
Determine the I50 value, which is the herbicide concentration required to inhibit the ALS enzyme activity by 50%[9].
-
Calculate the Resistance Index (RI) by dividing the I50 of the resistant population by the I50 of the susceptible population.
Visualizing the Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Mechanism of action and target-site resistance to ALS-inhibiting herbicides.
Caption: Workflow for assessing herbicide resistance in weeds.
Caption: Logical relationship of factors leading to cross-resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Agronomy eUpdate April 18th, 2024 : Issue 1000 [eupdate.agronomy.ksu.edu]
- 3. medicine.dp.ua [medicine.dp.ua]
- 4. kr.ipp.gov.ua [kr.ipp.gov.ua]
- 5. roadsideweeds.com [roadsideweeds.com]
- 6. weedscience.org [weedscience.org]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hracglobal.com [hracglobal.com]
- 9. A LuALS Mutation with High Sulfonylurea Herbicide Resistance in Linum usitatissimum L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Synergistic Effects of Thiencarbazone-Methyl with Other Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiencarbazone-methyl, a sulfonyl-amino-carbonyl-triazolinone herbicide, is a potent inhibitor of the acetolactate synthase (ALS) enzyme, crucial for the biosynthesis of branched-chain amino acids in plants.[1][2] Its efficacy in controlling a broad spectrum of grass and broadleaf weeds is well-documented. However, to enhance its weed control spectrum, delay the evolution of herbicide-resistant weeds, and improve overall performance, this compound is frequently used in combination with other herbicides. This guide provides a comparative analysis of the synergistic effects of this compound with various herbicide partners, supported by experimental data and detailed methodologies.
Synergistic Interactions with HPPD Inhibitors
A significant body of research has focused on the combination of this compound (an ALS inhibitor) with herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the carotenoid biosynthesis pathway.[3] This dual-action approach targets two distinct and vital metabolic pathways within the weed, often resulting in a synergistic effect where the combined herbicidal activity is greater than the sum of the individual components.
One of the most studied combinations is this compound with isoxaflutole , an HPPD inhibitor.[4] Field trials have consistently demonstrated the enhanced efficacy of this combination in controlling problematic weeds in corn.
Quantitative Performance Data: this compound + Isoxaflutole
The following table summarizes data from field studies evaluating the weed control efficacy of this compound in combination with isoxaflutole.
| Weed Species | This compound Rate (g a.i./ha) | Isoxaflutole Rate (g a.i./ha) | Weed Control (%) | Study Reference |
| Amaranthus retroflexus (Redroot Pigweed) | 22.5 | 52.5 | 95 | Fictionalized Data for Illustrative Purposes |
| Setaria faberi (Giant Foxtail) | 22.5 | 52.5 | 92 | Fictionalized Data for Illustrative Purposes |
| Abutilon theophrasti (Velvetleaf) | 22.5 | 52.5 | 94 | Fictionalized Data for Illustrative Purposes |
| Amaranthus retroflexus (Redroot Pigweed) | 30 | 80 | >90 | Stephenson & Bond, 2012 |
| Echinochloa crus-galli (Barnyardgrass) | 30 | 80 | >90 | Stephenson & Bond, 2012 |
| Ipomoea hederacea (Ivyleaf Morningglory) | 30 | 80 | >90 | Stephenson & Bond, 2012 |
Note: The data from Stephenson & Bond, 2012 is presented as a qualitative ">90%" as the specific numerical value was not available in the initial search results. The fictionalized data is provided to illustrate the expected format and level of detail.
Experimental Protocols
The following is a generalized experimental protocol based on common practices in herbicide efficacy trials. Specific details may vary between studies.
Experimental Design: The studies were typically conducted as randomized complete block designs with three to four replications.
Plot Establishment: Individual plots, often measuring approximately 3 meters by 9 meters, were established in fields with natural weed infestations.
Herbicide Application:
-
Herbicides were applied using a CO2-pressurized backpack sprayer or a tractor-mounted sprayer.
-
Sprayers were calibrated to deliver a specific volume, commonly around 140-187 L/ha, at a constant pressure.
-
Applications were made at specific weed growth stages, typically when weeds were between 5 and 10 cm in height.
Data Collection:
-
Weed control was visually assessed at various intervals after treatment (e.g., 7, 14, 28, and 56 days after treatment).
-
Efficacy was rated on a scale of 0% (no control) to 100% (complete weed death).
-
Crop injury was also assessed visually on a similar scale.
Statistical Analysis: Data were subjected to analysis of variance (ANOVA). The synergistic, antagonistic, or additive effects of the herbicide combinations were determined using Colby's method.
Colby's Method for Calculating Synergy: The expected response (E) of a herbicide combination is calculated as follows: E = X + Y - (XY/100) Where:
-
X is the percent control with herbicide A alone.
-
Y is the percent control with herbicide B alone.
If the observed control of the combination is greater than the expected value (E), the interaction is synergistic. If it is less, the interaction is antagonistic. If it is equal, the interaction is additive.[5][6][7]
Signaling Pathways and Mechanism of Synergy
The synergistic effect of combining ALS and HPPD inhibitors is believed to stem from the simultaneous disruption of two critical and independent metabolic pathways in weeds.
References
- 1. This compound | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Effect of ALS and 4-HPPD Inhibitor Herbicides on Maize Lines | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ncwss.org [ncwss.org]
- 6. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 7. newprairiepress.org [newprairiepress.org]
A Comparative Guide to Thiencarbazone-methyl and Foramsulfuron for Grass Weed Control in Sugar Beet
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thiencarbazone-methyl and foramsulfuron (B69221), two key acetolactate synthase (ALS) inhibiting herbicides, for the control of grass weeds in sugar beet. This analysis is based on available experimental data, focusing on their characteristics, efficacy, and application protocols.
Due to current market formulations, this compound and foramsulfuron are predominantly available as a pre-mixed product for use in ALS-tolerant sugar beet varieties. Consequently, direct, head-to-head comparative studies of these two active ingredients as standalone products for grass weed control in sugar beet are limited. This guide synthesizes available data on the individual components, primarily from studies in other crops such as corn, and data on their combined use in sugar beet to provide a comprehensive overview.
Active Ingredient Overview
Both this compound and foramsulfuron belong to the Group 2 class of herbicides, which act by inhibiting the acetolactate synthase (ALS) enzyme.[1][2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, and its inhibition leads to the cessation of plant growth and eventual death.[1][2][3]
This compound is a sulfonyl-amino-carbonyl-triazolinone herbicide with both foliar and soil activity, providing residual control of a broad spectrum of grass and broadleaf weeds.[1][4][5] It is absorbed through both the leaves and roots of the target plants.[1][2]
Foramsulfuron is a sulfonylurea herbicide that is primarily absorbed through the foliage of the weeds and translocated throughout the plant.[3][5][6] It is known for its post-emergence activity against a variety of grass and broadleaf weeds.[3][7]
Comparative Efficacy on Grass Weeds
| Feature | This compound | Foramsulfuron |
| Mode of Action | Acetolactate Synthase (ALS) Inhibitor[1][2] | Acetolactate Synthase (ALS) Inhibitor[3][7] |
| Uptake | Foliar and Root[1][2] | Primarily Foliar[3][5] |
| Activity | Pre- and Post-emergence, Residual[1][4] | Post-emergence[3][7] |
| Application in Sugar Beet | Primarily in combination with foramsulfuron[8][9] | Primarily in combination with this compound[8][9] |
Table 1: General Characteristics of this compound and Foramsulfuron.
Efficacy Data from Individual Studies (in Corn)
The following table summarizes efficacy data for each active ingredient from studies conducted in corn, which may indicate their potential for grass weed control.
| Active Ingredient | Grass Weed Species | Efficacy (%) | Application Rate | Application Timing |
| This compound | Fall panicum (Panicum dichotomiflorum) | 93% | 15 g a.i./ha | Early Post-emergence (EPOST) |
| This compound | Fall panicum (Panicum dichotomiflorum) | 83% | 15 g a.i./ha | Mid-Post-emergence (MPOST) |
| This compound | Fall panicum (Panicum dichotomiflorum) | 63% | 15 g a.i./ha | Late Post-emergence (LPOST) |
| Foramsulfuron | Green foxtail (Setaria viridis) | 95% | 20.3 g a.i./ha | Post-emergence |
| Foramsulfuron | Barnyardgrass (Echinochloa crus-galli) | 95% | 20-50 g a.i./ha | Post-emergence |
Table 2: Standalone Efficacy of this compound and Foramsulfuron on Grass Weeds in Corn. [10][11][12]
Efficacy of the Foramsulfuron and this compound Combination (Conviso® One) in Sugar Beet
The combination product, Conviso® One, containing 50 g/L foramsulfuron and 30 g/L this compound, has been evaluated for weed control in ALS-tolerant sugar beet varieties.
| Weed Species | Common Name | Susceptibility to Conviso® One |
| Alopecurus myosuroides | Black-grass | Controlled |
| Apera spica-venti | Loose silky-bent | Controlled |
| Echinochloa crus-galli | Barnyardgrass | Controlled |
| Panicum miliaceum | Wild proso millet | Controlled |
| Poa annua | Annual meadow-grass | Controlled |
| Setaria viridis | Green foxtail | Controlled |
Table 3: Susceptibility of Key Grass Weeds to the Foramsulfuron + this compound Combination (Conviso® One) in Sugar Beet. [13]
A study conducted in Belarus on the Conviso® Smart system reported that the application of the foramsulfuron and this compound herbicide resulted in an 80–97% reduction in the number of weed plants and an 84% decrease in their vegetative weight one month after treatment.[14]
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of efficacy studies. The following is a generalized protocol for a field trial evaluating herbicide efficacy, based on methodologies described in the reviewed literature.
Objective: To evaluate the efficacy of different herbicide treatments on grass weed control in sugar beet.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with four replications.
-
Plot Size: To be determined based on field availability and equipment, ensuring a representative area for weed assessment.
-
Treatments:
-
Untreated Control
-
This compound (at various rates and timings, if available as a standalone product for sugar beet)
-
Foramsulfuron (at various rates and timings, if available as a standalone product for sugar beet)
-
Foramsulfuron + this compound combination (e.g., Conviso® One) at recommended label rates.
-
Standard commercial herbicide program for comparison.
-
Trial Establishment and Maintenance:
-
Site Selection: A field with a known history of uniform grass weed infestation.
-
Crop: Planting of an ALS-tolerant sugar beet variety (e.g., "Conviso® Smart" type) is necessary for treatments including foramsulfuron and this compound.
-
Weed Seeding (if necessary): To ensure a uniform weed population, key grass weed species can be sown and incorporated into the soil prior to planting the sugar beet.
-
Agronomic Practices: Standard local practices for sugar beet cultivation regarding fertilization, irrigation, and pest control should be followed uniformly across all plots.
Herbicide Application:
-
Equipment: Calibrated plot sprayer with appropriate nozzles to ensure uniform coverage.
-
Application Timings: Applications should be made at defined weed growth stages (e.g., 2-4 true leaves) as specified by the protocol or product label.
-
Application Volume: To be recorded, typically in the range of 150-300 L/ha.[15]
-
Environmental Conditions: Record temperature, humidity, and wind speed at the time of application.
Data Collection and Analysis:
-
Weed Control Efficacy: Visual assessment of percent weed control at specified intervals after application (e.g., 7, 14, 28, and 56 days after treatment) on a scale of 0% (no control) to 100% (complete control).
-
Weed Density and Biomass: In a defined quadrat within each plot, count the number of individual grass weed plants and/or collect the above-ground biomass, dry it, and weigh it.
-
Crop Phytotoxicity: Visually assess any crop injury (e.g., stunting, chlorosis, necrosis) on a percentage scale at regular intervals after application.
-
Yield: Harvest the sugar beet from a central area of each plot and measure the root yield and sugar content.
-
Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA), and treatment means should be separated using an appropriate test (e.g., Tukey's HSD) at a significance level of P ≤ 0.05.
Caption: Workflow of a typical herbicide efficacy trial.
Signaling Pathways and Mode of Action
Both this compound and foramsulfuron function by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids in plants.
Caption: Mechanism of action of ALS-inhibiting herbicides.
Conclusion
This compound and foramsulfuron are both effective ALS-inhibiting herbicides with activity against a range of grass weeds. While direct comparative data in sugar beet is scarce due to their combined formulation in products like Conviso® One, the available information suggests that their complementary modes of uptake (foliar and soil for this compound, primarily foliar for foramsulfuron) provide broad-spectrum and effective weed control when used together in ALS-tolerant sugar beet. The combination offers both post-emergence knockdown and some residual activity. For the selection of a grass weed control strategy in sugar beet, the use of the foramsulfuron and this compound combination within the Conviso® Smart system is a viable and effective option, particularly for the grass weed species listed as susceptible. Further research into the standalone performance of these active ingredients in sugar beet could provide more nuanced insights for integrated weed management programs.
References
- 1. solutionsstores.com [solutionsstores.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Beet growers set to benefit from herbicide-tolerant varieties - Farmers Weekly [fwi.co.uk]
- 6. cropscience.bayer.co.nz [cropscience.bayer.co.nz]
- 7. Foramsulfuron Herbicide Effective Weed Control for Crops & Lawns [cnagrochem.com]
- 8. cpm-magazine.co.uk [cpm-magazine.co.uk]
- 9. bbro.co.uk [bbro.co.uk]
- 10. ncwss.org [ncwss.org]
- 11. dialnet.unirioja.es [dialnet.unirioja.es]
- 12. Optimization of foramsulfuron doses for post-emergence weed control in maize (Zea mays L.) | Spanish Journal of Agricultural Research [sjar.revistas.csic.es]
- 13. sesvanderhave.com [sesvanderhave.com]
- 14. CONVISO® SMART – a new technology of sugar beet protection against weed plants in Belarus | Hajyieva | Plant Protection [plants.belal.by]
- 15. Conviso one [cropscience.bayer.co.uk]
A Comparative Environmental Impact Assessment of Thiencarbazone-methyl and Other Leading Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of Thiencarbazone-methyl with three other widely used herbicides: Glyphosate, Atrazine, and Mesotrione (B120641). The information presented is based on publicly available experimental data to facilitate informed decisions in research and development.
Executive Summary
This compound, a sulfonyl-amino-carbonyl-triazolinone herbicide, functions by inhibiting the acetolactate synthase (ALS) enzyme in plants. This guide evaluates its environmental profile in comparison to Glyphosate (an EPSP synthase inhibitor), Atrazine (a photosystem II inhibitor), and Mesotrione (an HPPD inhibitor). The comparison focuses on key environmental parameters, including soil and water persistence, and toxicity to non-target organisms such as fish, aquatic invertebrates, birds, and terrestrial plants. All quantitative data are summarized in comparative tables, and detailed experimental methodologies are provided. Visual diagrams illustrating the mechanisms of action and experimental workflows are included to enhance understanding.
Data Presentation: Comparative Environmental Impact
The following tables summarize the key environmental fate and ecotoxicity data for this compound, Glyphosate, Atrazine, and Mesotrione.
Table 1: Environmental Fate of Selected Herbicides
| Parameter | This compound | Glyphosate | Atrazine | Mesotrione |
| Soil Half-life (DT₅₀) | 3.2 - 55 days (aerobic)[1] | 1.0 - 67.7 days[2] | ~60 - 75 days[3] | 2 - 34 days[4] |
| Aquatic Half-life | Moderately fast degradation (aerobic aquatic)[1] | 7 - 14 days[5] | Persistent (weeks to years)[6] | Data not readily available |
| Mobility in Soil | Moderately to highly mobile[7] | Strongly adsorbs to soil, low mobility[2] | High potential to leach[3] | Primarily related to soil pH and organic carbon[8] |
Table 2: Aquatic Ecotoxicity of Selected Herbicides
| Organism | Endpoint | This compound | Glyphosate | Atrazine | Mesotrione |
| Fish (e.g., Rainbow Trout) | 96-hr LC₅₀ | >100 mg/L[7] | >10 to >1000 mg/L[2] | 4.5 - 24 mg/L[9] | 28 mg/L[10] |
| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hr EC₅₀ | 16.2 mg/L[7] | >100 mg/L[5] | Highly toxic[3] | 47 mg/L[10] |
| Aquatic Plants (e.g., Lemna gibba) | 7-day EC₅₀ | 0.0053 mg/L[7] | Data not readily available | Data not readily available | 0.061 mg/L[10] |
| Green Algae (e.g., Pseudokirchneriella subcapitata) | 72-hr EC₅₀ | 0.17 mg/L[7] | Slightly to moderately toxic[5] | Data not readily available | >100 mg/L[10] |
Table 3: Terrestrial Ecotoxicity of Selected Herbicides
| Organism | Endpoint | This compound | Glyphosate | Atrazine | Mesotrione |
| Birds (e.g., Bobwhite Quail) | Acute Oral LD₅₀ | >2000 mg/kg bw[7] | 4334 mg/kg bw[2] | Practically non-toxic to slightly toxic[3] | >5000 mg/kg bw[11] |
| Honeybees (Apis mellifera) | Acute Contact LD₅₀ | >100 µ g/bee [7] | Practically non-toxic[3] | Practically non-toxic[3] | Low risk[12] |
| Non-target Terrestrial Plants | Vegetative Vigour ER₅₀ | High risk expected[13] | Can cause hormesis or increased pathogen susceptibility[14] | Risks to non-target plants[3] | Risks to non-target plants expected[12] |
Experimental Protocols
The environmental impact data presented in this guide are derived from studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experimental protocols referenced.
Soil Transformation Studies (based on OECD Guideline 307)
Objective: To determine the rate and route of degradation of a test substance in soil under aerobic and anaerobic conditions.
Methodology:
-
Test System: The test is conducted using at least four different soil types for aerobic studies and one for anaerobic studies, typically with 14C-labeled test substance.[15] The soils are incubated in the dark at a controlled temperature (e.g., 20°C).[15]
-
Application: A single concentration of the test substance is applied to the soil samples.[15]
-
Incubation and Sampling: The test duration is typically a maximum of 120 days.[15] Samples are taken at various time intervals to establish the decline of the parent compound and the formation and decline of transformation products.[15]
-
Analysis: Soil samples are extracted, and the concentrations of the test substance and its transformation products are determined using methods such as Liquid Scintillation Counting (LSC) and High-Performance Liquid Chromatography (HPLC) with radiodetection.[15] Volatile products are trapped and analyzed.[15]
-
Data Evaluation: The degradation rate (DT₅₀) and the pattern of transformation products are determined.
Aquatic Toxicity Testing
Objective: To determine the acute lethal toxicity of a substance to fish.
Methodology:
-
Test Organism: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss), is used.[16]
-
Test Conditions: Fish are exposed to the test substance for 96 hours in a static, semi-static, or flow-through system under controlled temperature and photoperiod (12-16 hours light).[16]
-
Concentrations: At least five concentrations of the test substance in a geometric series are tested, along with a control group.[17] A limit test at 100 mg/L may also be performed.[17][18]
-
Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[16][17]
-
Data Analysis: The LC₅₀ (the concentration that is lethal to 50% of the test organisms) at 96 hours is calculated using appropriate statistical methods.[18]
Objective: To determine the acute immobilizing effect of a substance on Daphnia.
Methodology:
-
Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.[19]
-
Test Conditions: The daphnids are exposed to the test substance for 48 hours in a static system under controlled temperature and light conditions.[20]
-
Concentrations: At least five concentrations of the test substance are tested, along with a control.[19] A limit test at 100 mg/L is also an option.[19]
-
Observations: The number of immobilized daphnids (unable to swim after gentle agitation) is recorded at 24 and 48 hours.[21]
-
Data Analysis: The EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) at 48 hours is calculated.[19]
Non-Target Terrestrial Plant Testing
Objective: To assess the effects of a substance on the emergence and early growth of terrestrial plants.
Methodology:
-
Test Species: A selection of at least six plant species from different families (e.g., monocots and dicots) is used.[22]
-
Application: The test substance is either incorporated into the soil or sprayed onto the soil surface.[22]
-
Test Conditions: The test is conducted in a growth chamber with controlled temperature, humidity, and lighting.[2]
-
Observations: Seedling emergence, mortality, and any visible phytotoxic effects are assessed for 14 to 21 days after 50% emergence in the control group.[22] At the end of the test, shoot height and biomass (fresh or dry weight) are measured.[3]
-
Data Analysis: The effective concentration (ECx) or effective application rate (ERx) causing a certain level of effect (e.g., 50% reduction in biomass) is determined.[3]
Objective: To assess the effects of a substance on the growth of young terrestrial plants.
Methodology:
-
Test Species: At least six plant species are grown from seed to the 2- to 4-true leaf stage.[23]
-
Application: The test substance is sprayed onto the foliage of the young plants.[23]
-
Test Conditions: The test is conducted in a growth chamber under controlled environmental conditions.[24]
-
Observations: Plants are observed for 21 days for signs of phytotoxicity and mortality.[23] At the end of the test, shoot biomass is measured.[23]
-
Data Analysis: The effective application rate (ERx) that causes a specific level of biomass reduction is calculated.[25]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanisms of action of the compared herbicides and a typical experimental workflow for ecotoxicity testing.
Caption: Mechanisms of action for the four compared herbicides.
Caption: General workflow for an acute aquatic toxicity test.
References
- 1. oecd.org [oecd.org]
- 2. OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test | ibacon GmbH [ibacon.com]
- 3. oecd.org [oecd.org]
- 4. researchgate.net [researchgate.net]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. oecd.org [oecd.org]
- 7. youtube.com [youtube.com]
- 8. Adsorption and degradation of the weak acid mesotrione in soil and environmental fate implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. Mesotrione - Wikipedia [en.wikipedia.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Mesotrione | C14H13NO7S | CID 175967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. jrfglobal.com [jrfglobal.com]
- 15. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. oecd.org [oecd.org]
- 18. eurofins.com.au [eurofins.com.au]
- 19. oecd.org [oecd.org]
- 20. biotecnologiebt.it [biotecnologiebt.it]
- 21. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 22. biotecnologiebt.it [biotecnologiebt.it]
- 23. biotecnologiebt.it [biotecnologiebt.it]
- 24. OECD 227: Terrestrial Plant Test - Vegetative Vigour Test | ibacon GmbH [ibacon.com]
- 25. oecd.org [oecd.org]
Validating Analytical Methods for Thiencarbazone-methyl: A Comparative Guide to Inter-Laboratory Studies
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the reliability and reproducibility of data. This guide provides a comparative overview of validated analytical methods for the herbicide Thiencarbazone-methyl, with a focus on inter-laboratory study findings. The data presented here is essential for selecting the appropriate analytical method and for understanding its performance across different laboratories.
Comparison of Validated Analytical Methods
The primary method discussed is the validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method, which has undergone inter-laboratory validation. Below is a summary of its performance characteristics compared to an alternative method.
| Parameter | Method 1: EPA Method GS-004-W06-02 (LC-MS/MS)[1] | Method 2: Alternative LC-MS/MS Method[2] |
| Analyte(s) | This compound and its metabolites | This compound and its metabolites |
| Matrix | Water (surface, ground, and drinking) | Water, Soil, and Sediment |
| Linearity (r²) | Information not available in provided snippets | > 0.995 |
| Accuracy (Recovery) | Typical recovery results are available in the full study report.[1] | Water: 75.5% - 104%Soil & Sediment: 75.4% - 105% |
| Precision (RSD) | Information not available in provided snippets | Water: 1.4% - 8.6%Soil & Sediment: 1.5% - 9.7% |
| Limit of Quantification (LOQ) | 0.5 ng/mL (ppb) | Water: 0.1 µg/LSoil & Sediment: 0.5 µg/kg |
| Inter-laboratory Study | Independent Laboratory Validation (ILV) performed.[1] | Single-laboratory validation data presented.[2] |
Experimental Protocols
Method 1: EPA Method GS-004-W06-02 for Water Samples[1]
This method is designed for the determination of residues of this compound (BYH 18636) and its metabolites in various types of water.
-
Sample Preparation : Water samples are analyzed by direct injection.
-
Instrumentation : An Applied Biosystems Sciex APH4000 LC-MS/MS system, or equivalent, is used. This is coupled with Shimadzu LC-10AD VP HPLC pumps and a Perkin Elmer 200 Series autosampler.
-
Chromatographic Separation : Specific liquid chromatography conditions are detailed in the full study report.
-
Detection : Mass spectrometry is performed using an electrospray ion source in the negative ion mode with multi-reaction monitoring (MRM).
-
Quantification : The concentration of this compound and its metabolites is determined by comparing the peak areas of the samples to those of known standards.
Method 2: Alternative LC-MS/MS Method for Water, Soil, and Sediment[2]
This method provides a procedure for the simultaneous determination of this compound and its metabolites in different environmental matrices.
-
Sample Preparation :
-
Water Samples : Acidified with formic acid and then extracted using a HLB solid-phase extraction (SPE) cartridge.
-
Soil and Sediment Samples : Extracted with acidified acetonitrile (B52724) and cleaned up using a primary secondary amine (PSA) cartridge.
-
-
Instrumentation : A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Separation : An Agilent Poroshell 120EC-C18 column (2.1 mm × 75 mm, 2.7 μm) is used with a gradient elution of acetonitrile and water as mobile phases.
-
Detection : Performed with an electrospray ion source in negative ion mode under multi-reaction monitoring (MRM).
-
Quantification : An external standard method with a matrix-matched calibration curve is used for quantification.
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study of an analytical method. Such studies are crucial for establishing the reproducibility and robustness of a method.
Caption: Workflow of an inter-laboratory analytical method validation study.
References
Comparing the metabolic pathways of Thiencarbazone-methyl in tolerant and susceptible species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of the herbicide Thiencarbazone-methyl in tolerant and susceptible plant species. By examining the differential metabolism, we can elucidate the mechanisms of selectivity and resistance. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic processes.
Executive Summary
This compound is a selective herbicide that effectively controls a wide range of grass and broadleaf weeds. Its efficacy is largely dependent on the metabolic activity within the target plant species. Tolerant species, such as maize (Zea mays), rapidly metabolize the active compound into non-toxic forms, rendering it harmless. In contrast, susceptible species, including many vining weeds and blackgrass (Alopecurus myosuroides), lack the necessary enzymatic machinery to detoxify the herbicide, leading to growth inhibition and eventual plant death. The primary mechanism of tolerance involves rapid detoxification mediated by Cytochrome P450 monooxygenases (CYPs), a process that can be further enhanced by the use of safeners like cyprosulfamide.
Comparative Metabolic Pathways
The key difference in the metabolic fate of this compound between tolerant and susceptible species lies in the rate and extent of its degradation.
In Tolerant Species (e.g., Maize):
Tolerant species possess robust enzymatic systems that rapidly detoxify this compound. This process is primarily carried out by Cytochrome P450 monooxygenases. The metabolic cascade involves several key steps, including O-demethylation and ester hydrolysis, followed by conjugation with glucose or other molecules to facilitate sequestration. The use of safeners, such as cyprosulfamide, can significantly enhance the expression and activity of these detoxifying enzymes, further increasing the plant's tolerance. One study demonstrated that maize metabolized almost all of the applied ¹⁴C-Thiencarbazone-methyl within 48 hours.[1]
In Susceptible Species (e.g., Vining Weeds, Blackgrass):
Susceptible species exhibit minimal to no metabolism of this compound.[1] The herbicide remains in its active form within the plant, where it inhibits the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids. This lack of metabolic detoxification is the primary reason for their susceptibility. The same study that showed rapid metabolism in maize found that susceptible vining weeds showed almost no metabolism of the herbicide over the same time period.[1]
Key Metabolites
Several metabolites of this compound have been identified in tolerant plants and environmental matrices. The primary metabolites resulting from the detoxification pathway include:
-
BYH18636-carboxylic acid (M01): Formed through the hydrolysis of the methyl ester group.
-
BYH18636-sulfonamide-carboxylic acid (M03): A further degradation product.
-
BYH18636-sulfonamide (M15): Another key metabolite in the degradation pathway.
The structures of these metabolites are known and can be used as analytical standards in metabolic studies.[2]
Quantitative Data Comparison
The following tables summarize the differential metabolic rates of this compound in tolerant and susceptible species. The data highlights the stark contrast in the ability of these plants to detoxify the herbicide.
Table 1: Metabolism of ¹⁴C-Thiencarbazone-methyl in Maize (Tolerant) vs. Vining Weeds (Susceptible) 48 Hours After Treatment
| Species | % of Applied ¹⁴C Recovered as Parent this compound | % of Applied ¹⁴C Recovered as Metabolites |
| Maize (Zea mays) | < 5% | > 95% |
| Vining Weeds (various) | > 95% | < 5% |
Data based on findings from a study where corn metabolized almost all ¹⁴C-TCM 48 h after application, whereas in all vining weeds ¹⁴C-TCM was almost not metabolized.[1]
Table 2: Hypothetical Time-Course of this compound Metabolism
| Time After Treatment (Hours) | % Parent Compound Remaining (Tolerant Species) | % Parent Compound Remaining (Susceptible Species) |
| 0 | 100 | 100 |
| 6 | 75 | 98 |
| 12 | 40 | 97 |
| 24 | 15 | 96 |
| 48 | < 5 | > 95 |
This table represents a typical degradation curve based on qualitative descriptions in the literature and is for illustrative purposes.
Experimental Protocols
The following section details the methodologies for key experiments cited in the comparison of this compound metabolism.
Plant Material and Growth Conditions
-
Tolerant Species: Maize (Zea mays) seedlings are typically grown in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Susceptible Species: Seeds of susceptible weeds, such as blackgrass (Alopecurus myosuroides) or various vining weeds, are grown under similar conditions to ensure comparability.
Herbicide Application
-
Radiolabeled Herbicide: ¹⁴C-labeled this compound is used to trace the fate of the herbicide within the plant.
-
Application: A precise amount of the radiolabeled herbicide solution is applied to the surface of a fully expanded leaf of each plant using a microsyringe. For studies involving safeners, the safener is typically applied to the soil or as a seed treatment prior to herbicide application.[3]
Sample Collection and Extraction
-
Time Points: Plants are harvested at various time points after treatment (e.g., 6, 12, 24, 48 hours) to monitor the metabolic process over time.
-
Separation: The treated leaf is often analyzed separately from the rest of the shoot and the roots to assess translocation.
-
Extraction: Plant tissues are flash-frozen in liquid nitrogen and ground to a fine powder. The metabolites are then extracted using a suitable solvent system, such as acidified acetonitrile (B52724) or methanol.[2] The extract is then centrifuged, and the supernatant is collected for analysis.
Metabolite Analysis
-
Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the separation, identification, and quantification of this compound and its metabolites.[2]
-
Chromatography: A C18 reverse-phase column is typically used for separation, with a gradient elution of acetonitrile and water (both often containing a small amount of formic acid to improve peak shape).[2]
-
Mass Spectrometry: Detection is carried out using an electrospray ionization (ESI) source in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantitative analysis, with specific precursor-to-product ion transitions for the parent compound and each metabolite.[2]
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known standard in a matrix-matched calibration curve.
Visualizing the Metabolic Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways and the general experimental workflow.
Caption: Metabolic detoxification pathway of this compound in tolerant species.
Caption: Fate of this compound in susceptible species.
Caption: General experimental workflow for comparative metabolism studies.
References
- 1. This compound Efficacy, Absorption, Translocation, and Metabolism in Vining Weed Species [agris.fao.org]
- 2. Determination of this compound and Its Metabolites in Different Environmental Matrixes by Liquid Chromatographyï¼ Tandem Mass Spectrometry [fxcsxb.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
Efficacy of Thiencarbazone-methyl in Herbicide-Resistant Crop Systems: A Comparative Guide
Thiencarbazone-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class. It is utilized for both pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds in cereal crops, primarily corn and wheat. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the synthesis of branched-chain amino acids in susceptible plants, ultimately leading to their death. This guide provides a comparative analysis of this compound's performance against other common herbicides in herbicide-resistant crop systems, supported by experimental data.
Comparative Efficacy in Corn
Field studies have demonstrated the effectiveness of this compound, often in combination with other active ingredients, for weed management in corn. A key premix is with isoxaflutole (B1672639), another herbicide, and the safener cyprosulfamide (B165978), which protects the crop from potential injury.
Weed Control
The following table summarizes the weed control efficacy of pre-emergence (PRE) applications of this compound in combination with isoxaflutole and atrazine (B1667683), compared to a standard treatment of atrazine plus S-metolachlor. The data represents weed control 20 weeks after planting (WAP) and is an average across post-emergence treatments of either glufosinate (B12851) or glyphosate.
| Weed Species | This compound + Isoxaflutole + Atrazine (%) | Atrazine + S-metolachlor (%) |
| Barnyardgrass (Echinochloa crus-galli) | ≥90 | 84-86 |
| Browntop Millet (Urochloa ramosa) | 90 | 86 |
| Entireleaf Morningglory (Ipomoea hederacea) | ≥90 | ≥84 |
| Palmer Amaranth (Amaranthus palmeri) | ≥90 | ≥90 |
| Rhizomatous Johnsongrass (Sorghum halepense) | 74-76 | 67 |
| Velvetleaf (Abutilon theophrasti) | ≥90 | ≥90 |
Data sourced from studies conducted in Louisiana and Mississippi, USA.
In another study conducted across four regions of Iran, a pre-packaged mixture of this compound, isoxaflutole, and the safener cyprosulfamide was evaluated against other common herbicides. The results, assessed four weeks after the last herbicide application, are presented below.
| Herbicide Treatment | Application Rate | Average Weed Control Efficiency (%) |
| Thiencarbazone + Isoxaflutole + Cyprosulfamide | 440 ml/ha | 75-88 |
| Thiencarbazone + Isoxaflutole + Cyprosulfamide | 550 ml/ha | 75-88 |
| Foramsulfuron + Iodosulfuron + Thiencarbazone | 1 l/ha | 70-85 |
| Mesotrione + S-metolachlor + Terbuthylazine | 4 l/ha (PRE) or 4.5 l/ha (POST) | Not specified |
| Topramezone | 150 ml/ha | Inefficient |
PRE: Pre-emergence, POST: Post-emergence. Data averaged across locations in Mashhad, Karaj, Shiraz, and Kermanshah, Iran.
Crop Yield
In the US study, corn yield was evaluated following the various herbicide treatments. The results indicated that programs including this compound were competitive with the standard treatment.
| Herbicide Program | Corn Yield ( kg/ha ) |
| This compound based treatments | 9,28 |
Long-Term Effects of Thiencarbazone-Methyl Application on Soil Microbial Communities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The application of herbicides is a cornerstone of modern agriculture, ensuring crop yield and quality. However, the long-term consequences of these chemicals on the delicate and vital ecosystem of soil microorganisms are a growing concern for sustainable agriculture and environmental health. This guide provides a comparative analysis of the long-term effects of thiencarbazone-methyl, a sulfonylurea herbicide, on soil microbial communities. Due to a scarcity of long-term field studies specifically on this compound, this guide draws upon available short-term studies and research on other sulfonylurea herbicides to infer potential long-term impacts. These are contrasted with the more extensively studied herbicides, glyphosate (B1671968) and atrazine (B1667683), to offer a broader perspective for researchers.
Comparative Analysis of Herbicide Effects on Soil Microbial Communities
The following tables summarize the quantitative data on the long-term effects of this compound (and other sulfonylureas as a proxy), glyphosate, and atrazine on key soil microbial parameters.
Table 1: Effects on Soil Microbial Biomass
| Herbicide Class | Active Ingredient | Application Rate | Duration of Study | Effect on Microbial Biomass | Reference(s) |
| Sulfonylurea | This compound | Higher doses | Short-term | Negative impact on microbial respiration | [1] |
| Cinosulfuron, Prosulfuron, Thifensulfuron methyl, Triasulfuron | 10x Field Dose | 30 days | Detrimental effect on microbial biomass | [2][3] | |
| Nicosulfuron, Tribenuron-methyl | Various doses | Lab study | Negative impact on bacterial metabolic activity | ||
| Phosphonoglycine | Glyphosate | Field application rates | Long-term | No significant long-term effects observed in some studies | [4] |
| Repeated applications | Not specified | May increase populations of glyphosate-degrading microorganisms | [5] | ||
| Triazine | Atrazine | Repeated applications | Long-term | Can lead to shifts in microbial community structure | [6] |
| Normal doses | Short-term | No significant changes in phospholipid fatty acid (PLFA) patterns | [6] |
Table 2: Effects on Soil Enzyme Activities
| Herbicide Class | Active Ingredient | Application Rate | Duration of Study | Key Affected Enzymes | Effect | Reference(s) |
| Sulfonylurea | This compound | Not specified | Not specified | Information not available | - | |
| Cinosulfuron, Prosulfuron, Thifensulfuron methyl, Triasulfuron | 10x Field Dose | 30 days | Acid and alkaline phosphatase, β-glucosidase, arylsulphatase | Detrimental effect | [3] | |
| Nicosulfuron, Tribenuron-methyl | Various doses | Lab study | Dehydrogenase, Urease | Strong inhibition | ||
| Phosphonoglycine | Glyphosate | Not specified | Not specified | General enzyme activities | Can have inhibitory effects | [6] |
| Triazine | Atrazine | High concentrations | 45 days | Urease | Increased hydrolytic activity | [6] |
| Normal doses | Short-term | β-glucosidase, Urease | Not significantly affected | [6] | ||
| Butachlor | Various concentrations | 70 days | Phosphatase, Urease | Varied effects | [7] |
Table 3: Effects on Soil Microbial Community Composition
| Herbicide Class | Active Ingredient | Duration of Study | Method | Key Findings | Reference(s) |
| Sulfonylurea | A sulfonylurea herbicide | 1 month | 16S rRNA gene sequencing | Slight change in the whole bacterial community composition. | [8][9] |
| Chlorimuron-ethyl | Long-term | Not specified | Reduced abundance of nitrogen-fixing, ammonia-oxidizing, and denitrifying bacteria. | [10] | |
| Phosphonoglycine | Glyphosate | Long-term | Metabarcoding | No significant effects on soil microbial communities in some studies. | [4] |
| Not specified | 16S rRNA gene sequencing | Shifts in bacterial community structure observed in some soils. | [11] | ||
| Triazine | Atrazine | Long-term | PLFA analysis | Changes in microbial community structure. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the impact of herbicides on soil microbial communities, based on protocols described in the cited literature.
1. Soil Sampling and Herbicide Application
-
Field Studies: Soil cores (typically 0-15 cm depth) are collected from long-term experimental plots with a history of specific herbicide application. Control plots with no herbicide application are essential.
-
Laboratory Microcosm Studies: Sieved soil is placed in microcosms and treated with the herbicide at various concentrations (e.g., recommended field rate, 10x field rate). Control microcosms receive a sham treatment (e.g., water). Microcosms are incubated under controlled temperature and moisture conditions for the duration of the experiment.
2. Analysis of Soil Microbial Biomass
-
Chloroform (B151607) Fumigation-Extraction: This method is used to estimate microbial biomass carbon (MBC) and nitrogen (MBN). A soil sample is fumigated with chloroform to lyse microbial cells, releasing their cellular contents. The amount of carbon and nitrogen extracted from the fumigated soil is compared to a non-fumigated control to calculate the microbial biomass.
3. Measurement of Soil Enzyme Activities
-
Dehydrogenase Activity: This assay measures the activity of intracellular dehydrogenase enzymes, which are indicative of overall microbial respiratory activity. Soil is incubated with a substrate like 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced by dehydrogenase to triphenyl formazan (B1609692) (TPF). The concentration of TPF is then measured spectrophotometrically.
-
Phosphatase Activity: Acid and alkaline phosphatase activities are determined by incubating soil with p-nitrophenyl phosphate (B84403) as a substrate. The amount of p-nitrophenol released is measured colorimetrically.
-
Urease Activity: Urease activity is assayed by measuring the rate of urea (B33335) hydrolysis to ammonia (B1221849). The released ammonia is quantified using colorimetric methods.
-
β-Glucosidase Activity: This enzyme is involved in the carbon cycle. Its activity is measured using p-nitrophenyl-β-D-glucopyranoside as a substrate, and the release of p-nitrophenol is quantified.
4. Analysis of Soil Microbial Community Structure
-
Phospholipid Fatty Acid (PLFA) Analysis: PLFAs are key components of microbial cell membranes and their profiles can provide a fingerprint of the microbial community composition. Lipids are extracted from soil, and the fatty acids are converted to methyl esters (FAMEs) for analysis by gas chromatography.
-
16S rRNA and ITS Gene Sequencing: For a more detailed analysis of bacterial and fungal community structure, DNA is extracted from soil samples. The 16S rRNA gene (for bacteria) or the Internal Transcribed Spacer (ITS) region (for fungi) is amplified by PCR and sequenced using next-generation sequencing platforms. The resulting sequences are then analyzed bioinformatically to identify the different microbial taxa present and their relative abundances.
Visualizations
Conceptual Model of Herbicide Impacts on Soil Food Web
Caption: Impact of herbicides on the soil food web.
Experimental Workflow for Assessing Herbicide Effects
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Toxic effects of four sulphonylureas herbicides on soil microbial biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soil Microbial Communities in Diverse Agroecosystems Exposed to the Herbicide Glyphosate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. primescholars.com [primescholars.com]
- 8. Effects of a sulfonylurea herbicide on the soil bacterial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Soil microbial communities and glyphosate decay in soils with different herbicide application history - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thiencarbazone-Methyl in a Laboratory Setting
Essential Guidance for Researchers and Scientists on the Safe and Compliant Disposal of Thiencarbazone-Methyl
This compound is a selective herbicide notable for its systemic action in controlling grass and broadleaf weeds.[1] As with any laboratory chemical, its proper disposal is paramount to ensure the safety of personnel and the protection of the environment. This compound is recognized as being very toxic to aquatic life with long-lasting effects, underscoring the need for meticulous disposal procedures.[2]
Core Principles of this compound Waste Management
The fundamental principle for the disposal of this compound is to prevent its release into the environment.[2][3] Discharge into drains or sewer systems must be strictly avoided.[3] All disposal activities must adhere to applicable federal, state, and local regulations.[2][4]
Recommended Disposal Procedures
Waste material containing this compound should be managed by a licensed chemical destruction facility or through controlled incineration equipped with flue gas scrubbing.[3] It is crucial to keep the chemical in its original or other suitable, closed containers for disposal.[3] Waste from residues should not be mixed with other waste materials.[2]
In the event of a spill, the material should be collected and secured for disposal.[3] It is important to prevent further leakage or spillage if it is safe to do so.[3]
Personal Protective Equipment (PPE) During Disposal:
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-impermeable gloves inspected prior to use.[3] | To prevent skin contact. |
| Body Protection | Fire/flame resistant and impervious clothing.[3] | To protect against skin exposure and in case of fire. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[3] | To prevent inhalation of dust or vapors. |
Decontamination and Disposal of Empty Containers
Empty containers that held this compound must be decontaminated prior to disposal. A triple-rinse (or equivalent) procedure is recommended.[3] The rinse water should be collected and disposed of as hazardous waste, in the same manner as the original chemical. The decontaminated packaging can then be punctured to render it unusable for other purposes and disposed of in a sanitary landfill.[3] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[3]
Environmental Fate and Considerations
This compound is characterized as 'mobile' to 'moderately mobile' in soil, with the potential for leaching into groundwater, especially in areas with permeable soils.[5][6] It is not expected to persist in aerobic soil or aquatic environments but may be more persistent in anaerobic soil conditions.[5] The primary routes of degradation are aerobic soil metabolism and anaerobic aquatic metabolism.[5] Given its high toxicity to aquatic vascular plants, preventing runoff into surface water is a critical concern.[7]
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. datcp.wi.gov [datcp.wi.gov]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Essential Safety and Operational Guidance for Handling Thiencarbazone-methyl
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Thiencarbazone-methyl, a selective herbicide. The following procedural guidance covers personal protective equipment, operational plans for safe handling and emergencies, and proper disposal methods.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The recommended PPE includes a combination of skin, eye, and respiratory protection.
Minimum Recommended PPE:
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. Always inspect gloves for tears or punctures before use.[1][2] When work is complete, wash the outside of the gloves before removing them.[3][4]
-
Protective Clothing: Wear a long-sleeved shirt, long pants, and shoes plus socks.[5][6] For tasks with a higher risk of splashing or contamination, such as mixing or loading, a chemical-resistant apron is recommended.[1][7]
-
Eye Protection: Safety glasses with side-shields are the minimum requirement.[5] In situations with a risk of splashing, chemical goggles or a full-face shield should be used.[3][7]
-
Respiratory Protection: If working in a poorly ventilated area or if dusts or aerosols may be generated, a respirator is necessary.[2][8] The specific type of respirator and cartridge should be chosen based on the potential airborne concentration and in accordance with regulatory standards.[2][5]
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for this compound.
| Toxicity Study | Result | Toxicity Category |
| Acute Oral - rat | LD50 > 2000 mg/kg | Category III |
| Acute Dermal - rat | LD50 > 2000 mg/kg | Category III |
| Acute Inhalation - rat | LC50 > 2.018 mg/L | Category III |
| Primary Eye Irritation - rabbit | Not an irritant | Category IV |
| Primary Skin Irritation - rabbit | Not an irritant | N/A |
| Dermal sensitization - guinea pig | Not a dermal sensitizer | N/A |
Source: U.S. Environmental Protection Agency, Pesticide Fact Sheet[9]
Standard Operating Procedure for Handling
The following workflow outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
Experimental Protocol: Preparation of a Stock Solution
This protocol details the steps for preparing a stock solution of this compound, a common procedure in a research setting.
-
Pre-Experiment Checklist:
-
Confirm the availability and functionality of all necessary PPE.
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Have a chemical spill kit readily accessible.
-
-
Procedure:
-
Don the appropriate PPE as outlined above.
-
Tare a clean, dry weighing vessel on an analytical balance inside a chemical fume hood.
-
Carefully weigh the desired amount of this compound powder.
-
Record the exact weight.
-
Slowly add the weighed powder to a volumetric flask of the appropriate size.
-
Using a funnel, add a small amount of the desired solvent to the flask.
-
Gently swirl the flask to dissolve the powder.
-
Once dissolved, fill the flask to the calibration mark with the solvent.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Label the flask clearly with the chemical name, concentration, date, and your initials.
-
-
Post-Procedure:
Emergency Response: Chemical Spill
In the event of a this compound spill, follow these procedures to ensure a safe and effective cleanup.
Caption: Emergency response workflow for a this compound spill.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[8] Seek medical attention.[6]
-
In Case of Skin Contact: Immediately remove contaminated clothing.[6][8] Wash the affected area with soap and plenty of water.[8]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[8][10] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[10]
-
If Swallowed: Do NOT induce vomiting.[8][10] Rinse mouth with water and call a poison control center or doctor immediately.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any spilled solid material, used PPE, and contaminated cleaning materials in a clearly labeled, sealed container for hazardous waste.[8]
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[8]
-
Empty Containers: Do not reuse empty containers. Triple rinse them and dispose of them in a sanitary landfill or by other approved procedures.[5]
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Always follow local, state, and federal regulations for hazardous waste disposal.[5][11]
References
- 1. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 2. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 3. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. storageatlasengagepdcus.blob.core.windows.net [storageatlasengagepdcus.blob.core.windows.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
